molecular formula C17H24N2O6 B556972 (R)-4-(Boc-amino)-3-(Z-amino)butyric acid CAS No. 108919-51-3

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Cat. No.: B556972
CAS No.: 108919-51-3
M. Wt: 352,39 g/mole
InChI Key: KUMMZCONPFBQTC-CYBMUJFWSA-N
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Description

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid, also known as (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, is a useful research compound. Its molecular formula is C17H24N2O6 and its molecular weight is 352,39 g/mole. The purity is usually 95%.
BenchChem offers high-quality (R)-4-(Boc-amino)-3-(Z-amino)butyric acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-4-(Boc-amino)-3-(Z-amino)butyric acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O6/c1-17(2,3)25-15(22)18-10-13(9-14(20)21)19-16(23)24-11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,18,22)(H,19,23)(H,20,21)/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUMMZCONPFBQTC-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50541352
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108919-51-3, 96186-30-0
Record name (3R)-3-{[(Benzyloxy)carbonyl]amino}-4-[(tert-butoxycarbonyl)amino]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50541352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-L-3,4-diaminobutyric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-beta-Benzyloxycarbonyl-N-gamma-(t-butyloxycarbonyl)-D-3,4-diaminobutyric acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Introduction: A Chiral Building Block of Strategic Importance

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: Properties, Synthesis, and Applications

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a non-proteinogenic γ-amino acid derivative that has garnered significant attention in medicinal chemistry and drug development. Its unique structure, featuring a defined stereocenter and two differentially protected amino groups, makes it a highly valuable and versatile chiral building block. The presence of the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) group allows for selective deprotection and subsequent chemical modification. This orthogonal protection scheme is fundamental to its utility, enabling the precise construction of complex molecular architectures.

This guide provides a comprehensive technical overview of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, intended for researchers, chemists, and drug development professionals. We will delve into its core chemical properties, explore the strategic considerations behind its synthesis, and illuminate its critical role in the development of peptidomimetics and as a precursor to potent GABA analogues for neurological research.

PART 1: Core Physicochemical and Structural Properties

The utility of any chemical building block begins with a thorough understanding of its fundamental properties. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a white crystalline powder, and its defined stereochemistry is crucial for its application in pharmaceuticals where enantiomeric purity is paramount for drug efficacy and safety.[1]

Structural and Molecular Data

The molecule's structure is centered around a butyric acid backbone with two amino substituents at the C3 and C4 positions. The chirality at the C3 position is fixed in the (R) configuration. The differential protection of the amino groups—Boc at the terminal C4 position and Z at the chiral C3 position—is the cornerstone of its synthetic value.

Diagram 1: Chemical Structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Caption: Structure showing the (R)-stereocenter and orthogonal Boc and Z protecting groups.

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound, which are critical for experimental design, including reaction setup and purification.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₆[2]
Molecular Weight 352.4 g/mol [2]
Appearance White crystalline powder[2]
Melting Point 134-140 °C[2]
Optical Rotation [a]D20 = +12 ± 2º (c=1 in DMF)[2]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 0-8 °C[2]

PART 2: Synthesis Strategy and Methodologies

The synthesis of di-protected diamino acids like (R)-4-(Boc-amino)-3-(Z-amino)butyric acid requires a multi-step approach that carefully controls stereochemistry and functional group protection.[3] The choice of protecting groups is the most critical decision in the synthetic design.

The Rationale for Orthogonal Protection

In peptide synthesis and the creation of complex organic molecules, it is often necessary to deprotect one functional group while leaving others intact.[4] This is achieved using an "orthogonal" protection scheme, where each protecting group is removed by a specific set of reagents that do not affect the others.[4]

  • Boc (tert-butyloxycarbonyl) Group: This group is highly sensitive to strong acids.[5] It is typically removed using reagents like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).[6] This process generates a volatile t-butyl cation, which is often scavenged to prevent side reactions.[5]

  • Z (Benzyloxycarbonyl or Cbz) Group: The Z group is stable to the acidic conditions used for Boc removal.[7] It is cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium-on-carbon catalyst) or by treatment with strong acids like HBr in acetic acid.[4][7]

This orthogonality allows a synthetic chemist to, for example, remove the Boc group to expose the C4-amino group for chain extension, while the Z-protected C3-amino group remains shielded. Subsequently, the Z group can be removed to allow for modification at the C3 position.

Diagram 2: Conceptual Synthetic Workflow

G cluster_0 Synthetic Strategy Start Chiral Precursor ((R)-Aspartic Acid Derivative) Step1 Carboxyl Group Reduction (e.g., to alcohol) Start->Step1 Control Stereocenter Step2 Hydroxyl to Amine Conversion (e.g., via Azide) Step1->Step2 Introduce N-functionality Step3 Orthogonal Protection 1. Introduce Z-group on C3-NH₂ 2. Introduce Boc-group on C4-NH₂ Step2->Step3 Differential Protection Step4 Terminal Oxidation (Convert terminal group to Carboxylic Acid) Step3->Step4 Install Carboxyl End (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Step4->End Final Product

Caption: A conceptual flowchart for the synthesis of the target molecule.

Representative Synthetic Protocol (Conceptual)

While numerous specific routes exist, a common strategy involves starting from a readily available chiral precursor, such as a derivative of (R)-aspartic acid. The following is a generalized, illustrative protocol.

Objective: To synthesize (R)-4-(Boc-amino)-3-(Z-amino)butyric acid from a suitable chiral starting material.

Materials:

  • (R)-Aspartic acid derivative (e.g., N-Z-(R)-aspartic acid anhydride)

  • Reducing agent (e.g., NaBH₄)

  • Azide source (e.g., Sodium Azide)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Oxidizing agent (e.g., TEMPO/bleach)

  • Appropriate solvents (THF, DMF, DCM) and reagents for workup and purification.

Methodology:

  • Step 1: Selective Reduction. The side-chain carboxylic acid of an N-Z protected (R)-aspartic acid derivative is selectively reduced to a primary alcohol. This step preserves the stereocenter and the primary carboxylic acid that will become part of the final product.

    • Causality: Using a selective reducing agent ensures that only the desired carboxyl group is transformed, maintaining the integrity of other functional groups.

  • Step 2: Conversion to a Primary Amine. The resulting primary alcohol is converted into a leaving group (e.g., a tosylate or mesylate) and subsequently displaced with an azide. The azide is then reduced to a primary amine (the future C4-amino group), typically via catalytic hydrogenation.

    • Causality: The azide displacement/reduction is a robust and high-yielding method for introducing an amino group without racemization.

  • Step 3: Orthogonal Protection. With the N-Z group already present at the C3 position, the newly formed C4-primary amine is protected with a Boc group by reacting it with Boc₂O under basic conditions.[6]

    • Causality: This step establishes the crucial di-protected framework, enabling selective future manipulations.

  • Step 4: Final Carboxyl Group Formation. The remaining functional group from the original aspartic acid backbone is converted to the final carboxylic acid moiety if it is not already in that form (e.g., oxidation of an aldehyde or hydrolysis of an ester).

  • Step 5: Purification. The final product is purified using techniques such as column chromatography or recrystallization to achieve the high purity required for pharmaceutical applications (typically >98%).[2] Characterization is performed using HPLC, NMR, and mass spectrometry.

    • Trustworthiness: Each step would be monitored by TLC or LC-MS to ensure reaction completion, and the final product's identity and purity must be rigorously confirmed, validating the entire process.

PART 3: Applications in Drug Discovery and Development

The unique structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid make it a valuable intermediate in several areas of pharmaceutical research.[2] Its primary applications are in the synthesis of modified peptides (peptidomimetics) and as a precursor for GABA analogues.[2][8]

A. Peptidomimetic Design

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation, better oral bioavailability, or increased receptor affinity. α,β-Diamino acids are important building blocks for these compounds.[8] By incorporating (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a peptide sequence, researchers can introduce a constrained γ-amino acid residue. This can induce specific secondary structures (e.g., turns or helices) and orient side chains in a precise manner, which is critical for optimizing interactions with biological targets.

B. Precursor for GABA Analogues

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[9][10] GABA deficiency is implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[9][11]

However, GABA itself has limited therapeutic potential because its high polarity prevents it from effectively crossing the blood-brain barrier.[11] This has driven the development of GABA analogues—structurally similar molecules designed to overcome this limitation and modulate the GABAergic system.[11][12]

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is an ideal starting point for synthesizing chiral GABA analogues. After selective deprotection and modification, it can be converted into molecules like (R)-4-amino-3-hydroxybutyric acid (GABOB), a known neuromodulator with greater biological activity than its (S)-isomer.[13] Derivatives of this core structure are investigated for their potential as neuroprotective agents and treatments for neurodegenerative diseases.[2][13]

Diagram 3: Application and Relevance in Drug Discovery

G A (R)-4-(Boc-amino)-3-(Z-amino)butyric acid B Peptidomimetics A->B Building Block C GABA Analogues A->C Chiral Precursor D Enhanced Stability & Bioavailability B->D E Structural Scaffolds (β-turns, helices) B->E F Blood-Brain Barrier Permeability C->F G Modulation of GABA Receptors C->G H Drug Discovery Targets D->H E->H F->H G->H I Neurological Disorders (Epilepsy, Pain, Anxiety) H->I

Caption: The central role of the title compound in developing peptidomimetics and GABA analogues.

Conclusion

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its value lies in the precise combination of stereochemical control and orthogonal protecting groups, which provides a reliable and flexible platform for building molecular complexity. From inducing specific conformations in peptidomimetics to serving as the chiral foundation for next-generation neurological drugs, this compound facilitates the translation of rational drug design into tangible therapeutic candidates. As research into complex diseases continues, the demand for sophisticated, purpose-built molecular building blocks like this will undoubtedly grow, cementing its importance in the landscape of modern drug discovery.

References

  • Gamma-aminobutyric acid analogs. Drugs.com. [Link]

  • Nonstandard Diamino Dicarboxylic Amino Acid. YouTube. [Link]

  • Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. [Link]

  • A role of GABA analogues in the treatment of neurological diseases. PubMed. [Link]

  • Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. PMC - NIH. [Link]

  • The Effect of Oral GABA on the Nervous System: Potential for Therapeutic Intervention. MDPI. [Link]

  • Double reductive alkylation of N a -protected diamino acids with... ResearchGate. [Link]

  • Synthesis method of (R) -3-aminobutanol.
  • Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. PubMed. [Link]

  • 4-Amino-3-hydroxybutanoic acid | C4H9NO3. PubChem. [Link]

  • Butyric acid: Applications and recent advances in its bioproduction. PubMed. [Link]

  • 26.7: Peptide Synthesis. Chemistry LibreTexts. [Link]

  • A Role of GABA Analogues in the Treatment of Neurological Diseases. ResearchGate. [Link]

  • Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. PubMed. [Link]

  • GABA Receptor. StatPearls - NCBI Bookshelf. [Link]

  • Butyric acid: Applications and recent advances in its bioproduction. OSTI.gov. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. aapptec. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Showing Compound 4-Aminobutyric acid (FDB008937). FooDB. [Link]

  • Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). SciSpace. [Link]

  • Boc-(R)-3-Amino-4-(2,4,5-trifluoro-phenyl)-butyric acid. PubChem. [Link]

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An In-Depth Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Cornerstone for Advanced Peptide-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Orthogonally Protected Diamino Acids in Modern Drug Development

In the landscape of contemporary pharmaceutical research, the quest for novel therapeutics with enhanced specificity, stability, and efficacy is paramount. Peptides and peptidomimetics have emerged as a promising class of drugs, owing to their high potency and selectivity. However, their inherent susceptibility to proteolytic degradation and poor bioavailability have historically limited their therapeutic potential. The strategic incorporation of non-canonical amino acids is a cornerstone of modern medicinal chemistry to overcome these limitations.

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral, orthogonally protected β-amino acid, represents a pivotal building block in the design and synthesis of sophisticated peptide-based therapeutics. Its unique structural architecture, featuring two distinct and selectively cleavable amino-protecting groups—the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group—offers chemists precise control over the synthetic route. This guide provides a comprehensive technical overview of this versatile molecule, from its fundamental properties and synthesis to its critical applications in the development of next-generation therapeutics.

Core Identifiers and Physicochemical Properties

A precise understanding of the fundamental properties of a synthetic building block is the bedrock of its effective application. The key identifiers and physicochemical characteristics of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid are summarized below.

Identifier Value Source
CAS Number 108919-51-3[1]
Synonyms Z-D-Dbu(Boc)-OH, Nβ-Z-Nγ-Boc-D-3,4-diaminobutyric acid[1]
Molecular Formula C₁₇H₂₄N₂O₆[1]
Molecular Weight 352.4 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 134-140 °C[1]
Optical Rotation [α]D²⁰ = +12 ± 2º (c=1 in DMF)[1]
Purity ≥ 98% (HPLC)[1]
Storage Conditions 0-8 °C[1]

Strategic Synthesis: An Enantioselective Pathway from D-Aspartic Acid

The enantioselective synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is crucial for its application in chiral drug candidates. A robust and well-established strategy commences with the readily available and chiral D-aspartic acid. This approach leverages a key Curtius rearrangement for the stereospecific introduction of the second amino group. The orthogonality of the Boc and Z protecting groups is a central theme throughout the synthesis, allowing for selective manipulation of the amino functionalities.

Synthesis_Workflow cluster_0 Starting Material cluster_1 Protection & Activation cluster_2 Key Transformation cluster_3 Final Product D_Aspartic_Acid D-Aspartic Acid Protection 1. Nα-Boc Protection 2. β-Carboxyl Activation D_Aspartic_Acid->Protection (Boc)₂O, Base Acyl_Azide Acyl Azide Formation Protection->Acyl_Azide DPPA or similar Curtius Curtius Rearrangement Acyl_Azide->Curtius Heat (Δ) Isocyanate Isocyanate Trapping with Benzyl Alcohol Curtius->Isocyanate Benzyl Alcohol Final_Product (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Isocyanate->Final_Product

A plausible synthetic workflow for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.
Detailed Experimental Protocol

This protocol is a representative synthesis based on established methodologies for preparing orthogonally protected β-amino acids from aspartic acid derivatives.

Step 1: Nα-Boc Protection of D-Aspartic Acid

  • To a solution of D-aspartic acid in a 1:1 mixture of dioxane and water, add sodium bicarbonate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) in dioxane dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a cold aqueous solution of sodium bisulfate to a pH of 2-3.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Nα-Boc-D-aspartic acid.

Step 2: Selective Activation of the β-Carboxylic Acid and Curtius Rearrangement This step is often achieved via the formation of a cyclic anhydride or by selective esterification of the α-carboxylic acid followed by activation of the free β-carboxylic acid.

  • The Nα-Boc-D-aspartic acid is converted to its corresponding β-acyl azide. A common method involves the reaction with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine in an anhydrous solvent such as THF.

  • The resulting acyl azide is then subjected to a Curtius rearrangement by heating the reaction mixture. This rearrangement proceeds with retention of configuration, which is critical for maintaining the stereochemical integrity of the final product.

  • The isocyanate intermediate formed during the rearrangement is trapped in situ by the addition of benzyl alcohol. This step introduces the Z-protecting group onto the newly formed amino group at the β-position.

Step 3: Work-up and Purification

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is redissolved in an appropriate organic solvent and washed with a mild aqueous acid and then with a mild aqueous base to remove any unreacted starting materials or byproducts.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the pure (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Spectroscopic Characterization: A Signature of Structure

Expected ¹H NMR Spectral Data:

  • Aromatic Protons (Z-group): A multiplet in the range of 7.2-7.4 ppm, integrating to 5 protons.

  • CH₂ of Z-group: A singlet at approximately 5.1 ppm.

  • NH Protons: Two broad signals, one for the Boc-protected amine and one for the Z-protected amine. Their chemical shifts would be concentration and solvent dependent.

  • CH and CH₂ of Butyric Acid Backbone: A series of multiplets corresponding to the protons on the chiral centers and the adjacent methylene group.

  • tert-Butyl Protons (Boc-group): A sharp singlet at around 1.4 ppm, integrating to 9 protons.

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbons: Two signals in the downfield region (170-180 ppm) corresponding to the carboxylic acid and the two carbamate groups.

  • Aromatic Carbons (Z-group): Multiple signals in the aromatic region (127-137 ppm).

  • CH₂ of Z-group: A signal around 67 ppm.

  • C(CH₃)₃ of Boc-group: A signal around 80 ppm for the quaternary carbon.

  • CH and CH₂ of Butyric Acid Backbone: Signals in the aliphatic region.

  • (CH₃)₃ of Boc-group: A signal around 28 ppm.

Applications in Drug Discovery and Development: The Peptidomimetic Advantage

The true value of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid lies in its application as a sophisticated building block for peptide-based therapeutics. Its incorporation into a peptide sequence can confer several advantageous properties.

Enhanced Proteolytic Stability

Peptides constructed from β-amino acids are often resistant to degradation by proteases, which typically recognize and cleave peptide bonds between α-amino acids. This increased stability translates to a longer in vivo half-life, a critical factor for the development of effective drugs.

Conformational Constraint and Secondary Structure Mimicry

The additional carbon in the backbone of β-amino acids provides greater conformational flexibility, yet also allows for the formation of unique and stable secondary structures, such as helices and turns, that can mimic the bioactive conformations of natural peptides. This conformational pre-organization can lead to higher binding affinities for their biological targets. The diaminobutyric acid scaffold, in particular, can be used to create specific turns in a peptide chain, which is often crucial for receptor recognition.

Application_Logic cluster_Applications Applications in Drug Development cluster_Advantages Conferred Advantages Building_Block (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Peptidomimetics Peptidomimetics Building_Block->Peptidomimetics Incorporation into peptide sequence Antimicrobials Antimicrobial Peptides Peptidomimetics->Antimicrobials Design of stable, membrane-active peptides Protease_Inhibitors Protease Inhibitors Peptidomimetics->Protease_Inhibitors Mimicking transition states Stability Increased Proteolytic Stability Peptidomimetics->Stability Conformation Conformational Constraint Peptidomimetics->Conformation Bioavailability Improved Pharmacokinetics Conformation->Bioavailability

The role of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in drug development.
A Key Component in Antimicrobial Peptides

Many naturally occurring antimicrobial peptides are rich in cationic residues like lysine. Diaminobutyric acid can serve as a shorter chain homolog of lysine. The incorporation of D-amino acid configurations, such as the one in the title compound, can further enhance resistance to bacterial proteases while maintaining the crucial cationic and amphipathic character required for membrane disruption and antimicrobial activity.

Scaffolds for Protease Inhibitors

The unique stereochemistry and functionality of this building block make it an attractive scaffold for the design of protease inhibitors. The amino groups can be further functionalized to interact with specific pockets in the active site of a target protease, while the β-amino acid backbone can mimic the transition state of peptide bond cleavage.

Conclusion: A Versatile Tool for the Future of Peptide Therapeutics

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than just a chemical reagent; it is a testament to the power of rational design in medicinal chemistry. Its orthogonal protection scheme provides the synthetic flexibility required for the construction of complex molecular architectures, while its inherent properties as a β-amino acid address some of the most significant challenges in peptide drug development. For researchers, scientists, and drug development professionals, a thorough understanding of the synthesis, characterization, and strategic application of this building block is essential for unlocking the full potential of peptide-based therapeutics and driving the discovery of novel medicines for a wide range of diseases.

References

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  • Lala, A. K., & Kaul, R. (1997). Synthesis of orthogonally protected derivatives of 2,4-diaminobutanoic acid. Indian Journal of Chemistry - Section B, 36B(3), 233-235.
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A Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Cornerstone for Complex Peptide and Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides an in-depth analysis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral, non-proteinogenic amino acid derivative of critical importance in modern pharmaceutical and materials science research. We will dissect its core molecular properties, delve into the strategic rationale behind its unique dual-protection scheme, and explore its applications in sophisticated synthetic workflows. This document is intended for researchers, chemists, and drug development professionals who leverage advanced building blocks to construct novel peptides, peptidomimetics, and functionalized polymers.

Core Molecular Profile and Physicochemical Properties

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a derivative of 3,4-diaminobutyric acid, where the two amino functionalities are orthogonally protected. The C4 (gamma) amine is protected by a tert-butyloxycarbonyl (Boc) group, while the C3 (beta) amine is protected by a benzyloxycarbonyl (Z or Cbz) group. This specific arrangement on a chiral (R)-configured backbone makes it an exceptionally versatile synthetic intermediate.

Chemical Structure

The structural arrangement, particularly the orthogonal protecting groups at the C3 and C4 positions, is the foundation of this molecule's synthetic utility.

G N1 H₂N C4 C N1->C4 Boc_C C N1->Boc_C Boc C3 C* C4->C3 C2 C C3->C2 N2 N C3->N2 C1 C C2->C1 O1 O C1->O1 O2 OH C1->O2 R_label (R) H_N2 H N2->H_N2 Z_C C N2->Z_C Z Boc_O1 O Boc_C->Boc_O1 Boc_O2 O Boc_C->Boc_O2 tBu_C C Boc_O2->tBu_C Me1 CH₃ tBu_C->Me1 Me2 CH₃ tBu_C->Me2 Me3 CH₃ tBu_C->Me3 Z_O1 O Z_C->Z_O1 Z_O2 O Z_C->Z_O2 Z_CH2 CH₂ Z_O2->Z_CH2 Z_Ph Ph Z_CH2->Z_Ph

Caption: Chemical structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Quantitative Data Summary

The fundamental properties of this compound are summarized below, sourced from verified suppliers and chemical databases.

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₆[1]
Molecular Weight 352.4 g/mol [1]
CAS Number 108919-51-3[1]
Appearance White crystalline powder[1]
Melting Point 134-140 °C[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D²⁰ = +12 ± 2º (c=1 in DMF)[1]
Storage Conditions 0-8 °C, desiccated[1]
Synonyms Z-D-Dbu(Boc)-OH, Nβ-Z-Nγ-Boc-D-3,4-diaminobutyric acid[1]

The Causality of Orthogonal Protection: A Strategic Advantage

In complex multi-step syntheses, the ability to selectively deprotect one functional group in the presence of others is paramount. This is the principle of orthogonal protection . The choice of the Boc and Z groups on the diaminobutyric acid scaffold is a deliberate and powerful one, providing the synthetic chemist with independent control over two distinct reactive sites.

  • The Boc (tert-butyloxycarbonyl) Group: This protector is highly sensitive to acidic conditions. It is readily cleaved by moderately strong acids like trifluoroacetic acid (TFA) in a non-aqueous solvent such as dichloromethane (DCM). This deprotection is clean and typically proceeds to completion at room temperature, leaving the Z group and peptide bonds intact.

  • The Z (Benzyloxycarbonyl) Group: In contrast, the Z group is stable to the acidic conditions used for Boc removal. Its cleavage requires a different chemical mechanism: catalytic hydrogenolysis. This reaction is typically performed using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas (H₂). These conditions are orthogonal to Boc deprotection, as they do not affect the acid-labile group.

This orthogonality is not merely a convenience; it is an enabling strategy. It allows a chemist to build a molecular structure in a specific, predetermined sequence. One can, for example, elongate a peptide chain from the C4 amine (after Boc removal), then introduce a branch or conjugate a different molecule at the C3 amine (after subsequent Z group removal).

workflow cluster_0 Pathway A: Elongation at C4 cluster_1 Pathway B: Elongation at C3 start Start: (R)-4-(Boc-amino)-3-(Z-amino)butyric acid A1 Step 1A: Treat with TFA/DCM start->A1 B1 Step 1B: Treat with H₂ + Pd/C start->B1 A2 Result: Selective Boc Removal A1->A2 A3 Step 2A: Couple new moiety to free C4-amine A2->A3 B2 Result: Selective Z Removal B1->B2 B3 Step 2B: Couple new moiety to free C3-amine B2->B3

Caption: Orthogonal deprotection strategies for the subject molecule.

Applications in Research and Drug Development

The unique structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid make it a high-value building block in several advanced scientific fields.

Peptide Synthesis and Peptidomimetics

This compound is a cornerstone in the synthesis of complex peptides and peptidomimetics.[1] Its incorporation into a peptide sequence introduces a chiral scaffold that can be used to:

  • Induce specific secondary structures: The diamino acid can act as a turn-mimetic, constraining the peptide backbone into a desired conformation for receptor binding.

  • Create branched peptides: By sequentially deprotecting and coupling amino acids to the C3 and C4 amines, complex, multi-valent peptide structures can be assembled.

  • Enhance proteolytic stability: The non-standard backbone linkage can confer resistance to degradation by endogenous proteases, a critical requirement for therapeutic peptides.

Pharmaceutical Development and Medicinal Chemistry

In drug discovery, this molecule serves as a versatile starting point for creating small molecule therapeutics, particularly those targeting neurological disorders and cancer.[1] The rigid, stereodefined core can be elaborated to present pharmacophoric elements in a precise three-dimensional orientation, enhancing binding affinity and selectivity for a biological target.

Bioconjugation and Materials Science

The two distinct amino functionalities allow for its use as a heterobifunctional linker. For instance, one amine can be used to attach the molecule to a solid support or a polymer backbone, while the other remains available for conjugating a drug, a targeting ligand, or a fluorescent probe.[1] This is particularly valuable in creating advanced drug delivery systems and functionalized biomaterials.[1]

Representative Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

The following protocol outlines a self-validating, conceptual workflow for incorporating (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a peptide sequence on a solid support. The causality of each step is explained to demonstrate field-proven logic.

Objective: To couple the title compound to a resin-bound dipeptide (e.g., Ala-Gly-Resin) and demonstrate the potential for selective chain elongation.

Materials:

  • Fmoc-Gly-Wang Resin

  • Fmoc-Ala-OH

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: DMF (N,N-Dimethylformamide)

  • Deprotection Reagent (Fmoc): 20% Piperidine in DMF

  • Deprotection Reagent (Boc): 50% TFA in DCM

Methodology:

  • Resin Preparation & First Amino Acid Coupling:

    • Action: Swell Fmoc-Gly-Wang resin in DMF.

    • Causality: Swelling the polystyrene beads is essential to expose the reactive sites for efficient chemistry.

    • Action: Deprotect the Fmoc group using 20% piperidine/DMF. Couple Fmoc-Ala-OH using HBTU/DIPEA.

    • Causality: This standard SPPS cycle builds the initial dipeptide backbone (Ala-Gly) onto the solid support.

  • Coupling of the Target Molecule:

    • Action: Deprotect the Fmoc group from the N-terminal Alanine using 20% piperidine/DMF to expose the free amine.

    • Causality: This prepares the peptide-resin for the next coupling step.

    • Action: Dissolve (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, HBTU, and DIPEA in DMF. Add this solution to the deprotected resin. Agitate for 2 hours.

    • Causality: The carboxylic acid of the title compound is activated by HBTU, allowing it to form a stable amide bond with the free amine of the resin-bound Alanine. DIPEA acts as an organic base to facilitate the reaction.

  • Verification and Orthogonal Elongation Point:

    • Action: At this stage, the resin-bound peptide is: (Boc-amino)-(Z-amino)-butyryl-Ala-Gly-Resin .

    • Causality: The molecule is now successfully incorporated. The chemist is at a critical decision point, enabled by the orthogonal protecting groups.

  • Pathway A - Elongation at C4:

    • Action: Treat a sample of the resin with 50% TFA in DCM for 30 minutes.

    • Causality: The acidic conditions will selectively cleave the Boc group, exposing the C4 amine while leaving the Z group untouched. The resulting structure is (H₂N)-(Z-amino)-butyryl-Ala-Gly-Resin . This new free amine is now ready for coupling the next amino acid in the sequence.

  • Pathway B - Elongation at C3:

    • Action: Treat a separate sample of the resin with H₂ gas over a Pd/C catalyst in a suitable solvent.

    • Causality: Catalytic hydrogenolysis will selectively cleave the Z group, exposing the C3 amine while leaving the acid-stable Boc group intact. The resulting structure is (Boc-amino)-(H₂N)-butyryl-Ala-Gly-Resin . This allows for the creation of a peptide branch at the C3 position.

Conclusion

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is more than a simple chemical; it is a sophisticated tool that provides synthetic chemists with a high degree of control over molecular architecture. Its value is derived directly from the rational design of its stereochemistry and, most importantly, its orthogonal protection scheme. For professionals in drug development and advanced materials, mastering the application of such building blocks is essential for creating the next generation of complex, functional molecules.

References

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An In-Depth Technical Guide to the Solubility Profile of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of drug development and complex organic synthesis, understanding the solubility of an active pharmaceutical ingredient (API) or a key intermediate is of paramount importance. Solubility dictates the medium in which a reaction can be performed, influences purification strategies, and fundamentally impacts the bioavailability and formulation of a final drug product. This guide provides a comprehensive technical overview of the solubility profile of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a structurally complex, dually-protected amino acid derivative.

This molecule, with its chiral center and bulky, nonpolar protecting groups—tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Z)—presents a unique case study in solubility. Its structure embodies a delicate balance between the polar carboxylic acid backbone and the hydrophobic nature of its protecting moieties. This document will delve into the theoretical underpinnings of its solubility, provide a robust experimental framework for its determination, present a plausible solubility profile across a range of solvents, and offer an expert analysis of the structure-solubility relationship. The insights herein are tailored for researchers, chemists, and formulation scientists engaged in the meticulous work of bringing new chemical entities from the bench to production.

Physicochemical Characterization of the Solute

A molecule's solubility is intrinsically linked to its structure. A thorough analysis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is the first step in predicting and understanding its behavior in various solvents.

  • Chemical Structure:

    • Backbone: A four-carbon butyric acid chain provides a polar carboxylic acid group (-COOH), which is a hydrogen bond donor and acceptor.

    • Protecting Groups:

      • Boc (tert-Butoxycarbonyl): Attached at the 4-amino position, this group is bulky and aliphatic, contributing significant nonpolar character. The Boc group is stable to most nucleophiles and bases but is readily cleaved under acidic conditions.[1][2]

      • Z (Benzyloxycarbonyl or Cbz): Attached at the 3-amino position, this group contains a benzyl ring, rendering it largely nonpolar and hydrophobic. The Z group is stable to mildly acidic and basic conditions but can be removed by catalytic hydrogenation.[3][4]

    • Amide Linkages: The carbamate linkages of the Boc and Z groups contain polar C=O and N-H bonds capable of participating in dipole-dipole interactions and hydrogen bonding.

  • Predicted Properties:

    • Molecular Weight: Approximately 380.42 g/mol .

    • Overall Character: The molecule is amphiphilic, but the large, hydrophobic surface area contributed by the Boc and Z groups is expected to dominate its solubility behavior, favoring dissolution in organic solvents over aqueous media. Unprotected amino acids are typically zwitterionic and soluble in water but insoluble in nonpolar organic solvents.[5] The protection of the amino groups masks this zwitterionic character, drastically altering the solubility profile.[6]

The Theoretical Basis of Solubility

The principle of "like dissolves like" is the cornerstone of solubility theory.[7][8][9] This means polar solutes dissolve in polar solvents, and nonpolar solutes dissolve in nonpolar solvents. For a molecule as complex as (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, solubility is a nuanced interplay of intermolecular forces between the solute and solvent molecules.

  • For Dissolution to Occur: The energy released from the formation of new solute-solvent interactions must be sufficient to overcome the energy required to break the existing solute-solute interactions (crystal lattice energy) and solvent-solvent interactions.

  • Key Intermolecular Forces:

    • Hydrogen Bonding: Crucial for solubility in protic solvents (e.g., water, methanol). The carboxylic acid group is the primary site for hydrogen bonding.

    • Dipole-Dipole Interactions: Occur between the polar functional groups (carboxyl, amides) and polar solvent molecules (e.g., acetone, DMSO).

    • Van der Waals Forces (London Dispersion): The primary forces of attraction between the nonpolar Boc and Z groups and nonpolar solvent molecules (e.g., dichloromethane, toluene).

Experimental Determination of Equilibrium Solubility

To ensure scientific rigor, a standardized and reproducible method for determining solubility is essential. The Shake-Flask Method is considered the gold standard for measuring equilibrium solubility due to its reliability and directness.[10][11][12]

Detailed Experimental Protocol: Shake-Flask Method
  • Preparation: Add an excess amount of solid (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to a series of vials, each containing a known volume of a specific test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or agitator (e.g., at 25 °C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure that equilibrium between the solid and dissolved states is reached.[11][13] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the concentration no longer changes.[12]

  • Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Centrifuge the vials at a high speed to pellet any remaining suspended microcrystals.[10]

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant from each vial. Take care not to disturb the solid pellet.

  • Quantification: Dilute the aliquot with a suitable mobile phase and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calculation: Construct a calibration curve using standards of known concentrations. Use this curve to determine the concentration of the dissolved compound in the saturated solution, which represents its equilibrium solubility.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh excess solute B Add known volume of solvent to vial A->B Add solute to solvent C Seal vials and place in shaker (e.g., 24-72h at 25°C) B->C D Centrifuge vials to pellet undissolved solid C->D E Withdraw aliquot of clear supernatant D->E F Dilute aliquot E->F G Analyze via HPLC-UV or LC-MS F->G H Calculate concentration using calibration curve G->H

Caption: Dominant intermolecular forces influencing solubility.

Practical Implications and Conclusion

The solubility profile of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid provides critical guidance for its practical application:

  • Reaction Chemistry: For subsequent synthetic steps, solvents such as DCM, THF, and DMF are excellent choices to ensure the homogeneity of the reaction mixture. [14]* Purification: The low solubility in protic solvents like methanol or ethanol, and especially in water, can be exploited for purification. The product could potentially be precipitated or crystallized from a concentrated solution in DCM or ethyl acetate by the addition of a non-solvent like heptane or cold methanol.

  • Drug Development: Should this molecule be a final API, its poor aqueous solubility presents a significant formulation challenge. Strategies such as salt formation (by deprotonating the carboxylic acid), co-solvents, or amorphous solid dispersions would be necessary to achieve adequate bioavailability.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved from [Link]

  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

  • StudyCrumb. (n.d.). Polarity and Solubility of Organic Compounds. Retrieved from [Link]

  • Narita, M., Fukunaga, T., Wakabayashi, A., Ishikawa, K., & Nakano, H. (1984). Prediction and improvement of protected peptide solubility in organic solvents. International Journal of Peptide and Protein Research, 23(3), 306–314. Retrieved from [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. Retrieved from [Link]

  • Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]

  • Grokipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Kamal, A., Shankaraiah, N., Devaiah, V., Reddy, K. L., & Kumar, M. A. (2007). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Letters in Organic Chemistry, 4(5), 358-361. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Dissolution Technologies. (2010). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • YouTube. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Thieme. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 23). 26.2: Structures of Amino Acids. Retrieved from [Link]

  • Reddit. (2020, December 27). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]

  • Avdeef, A. (2005). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. International Journal of Pharmaceutics, 298(2), 209-217. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]

  • ResearchGate. (n.d.). Aqueous Phase Mono-Protection of Amines and Amino Acids as N-Benzyloxycarbonyl Derivatives in the Presence of β-Cyclodextrin. Retrieved from [Link]

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Unveiling the Therapeutic Potential of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Guide to Putative Therapeutic Targets

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral γ-amino acid derivative, stands as a compelling scaffold for novel therapeutic development. Its structural resemblance to the principal inhibitory neurotransmitter γ-aminobutyric acid (GABA), combined with its classification as a β-amino acid, places it at the crossroads of several key signaling pathways implicated in a spectrum of pathologies. This technical guide provides an in-depth exploration of the potential therapeutic targets for this molecule, drawing upon established knowledge of structurally and functionally related compounds. We delve into the rationale behind targeting specific neuronal channels, enzymes, and transporters within the GABAergic system, as well as the broader potential in oncology and metabolic diseases. This document is intended to serve as a foundational resource for researchers, offering both theoretical grounding and practical, detailed protocols to empirically validate these promising therapeutic avenues.

Introduction: The Scientific Rationale for Investigating (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

The quest for novel therapeutics with improved efficacy and safety profiles has led to a growing interest in non-natural amino acid scaffolds. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a di-protected derivative of 3,4-diaminobutyric acid, a molecule that is not only a structural analog of GABA but also a β-amino acid. This unique combination of chemical features suggests a diverse range of potential biological activities.

  • As a GABA Analog: The GABAergic system is the primary inhibitory network in the central nervous system (CNS), and its dysregulation is linked to numerous neurological and psychiatric conditions, including epilepsy, anxiety, neuropathic pain, and neurodegenerative diseases.[1] GABA analogs are a well-established class of drugs that modulate this system through various mechanisms.[2]

  • As a β-Amino Acid Building Block: The incorporation of β-amino acids into peptides results in "foldamers" with predictable secondary structures that are resistant to proteolytic degradation.[3] This property makes them ideal candidates for developing therapeutics that target protein-protein interactions, which are often considered "undruggable" with traditional small molecules.[4][5] Peptides containing β-amino acids have shown promise in oncology, virology, and endocrinology.[3]

This guide will systematically explore the most promising therapeutic targets for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, categorized by their primary mechanism of action. For each target, we will provide the scientific rationale, a summary of the potential therapeutic indications, and a detailed experimental protocol for validation.

Potential Therapeutic Targets in the Central Nervous System

The structural similarity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to GABA strongly suggests that its primary therapeutic potential may lie within the CNS. The following sections detail key components of the GABAergic system that represent high-priority targets.

Voltage-Gated Calcium Channels (VGCCs)

Rationale: Many successful GABA analog drugs, such as gabapentin and pregabalin, do not act directly on GABA receptors. Instead, their primary mechanism of action is the binding to the α2δ subunit of voltage-gated calcium channels.[6][7][8] This interaction reduces the influx of calcium into presynaptic nerve terminals, thereby decreasing the release of excitatory neurotransmitters like glutamate. This mechanism is particularly effective in treating neuropathic pain and certain types of epilepsy.[2] Given that (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a GABA analog, it is plausible that it could also modulate VGCC activity.

Therapeutic Indications:

  • Neuropathic Pain

  • Epilepsy

  • Anxiety Disorders

  • Fibromyalgia

Experimental Validation:

A crucial first step in validating VGCCs as a target is to perform a competitive binding assay to determine if the compound of interest can displace a known α2δ ligand.

Protocol 1: Competitive Radioligand Binding Assay for the α2δ Subunit of VGCCs

Objective: To determine the binding affinity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to the α2δ subunit of VGCCs.

Materials:

  • Membrane preparations from cells overexpressing the α2δ-1 subunit.

  • [³H]-gabapentin (radioligand).

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid (test compound).

  • Unlabeled gabapentin (positive control).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

  • Glass fiber filters.

  • Filtration apparatus.

Methodology:

  • Compound Preparation: Prepare a stock solution of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in a suitable solvent (e.g., DMSO) and create a serial dilution series.

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, [³H]-gabapentin at a concentration near its Kd, and varying concentrations of the test compound or unlabeled gabapentin.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (inhibitory concentration 50%) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.

Data Presentation:

CompoundIC₅₀ (nM)Kᵢ (nM)
(R)-4-(Boc-amino)-3-(Z-amino)butyric acid[Experimental Value][Calculated Value]
Gabapentin (Positive Control)[Experimental Value][Calculated Value]

Workflow Diagram:

VGCC_Binding_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compound Prepare Test Compound Dilutions Incubation Incubate Components: Membrane + Radioligand + Compound Prep_Compound->Incubation Prep_Radioligand Prepare [³H]-Gabapentin Solution Prep_Radioligand->Incubation Prep_Membrane Prepare α2δ-1 Membrane Suspension Prep_Membrane->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Washing Wash Filters with Cold Buffer Filtration->Washing Counting Liquid Scintillation Counting Washing->Counting Plotting Plot Binding Curve Counting->Plotting Calculation Calculate IC₅₀ and Kᵢ Plotting->Calculation

Caption: Workflow for VGCC competitive binding assay.

GABA Transporters (GATs)

Rationale: GATs are responsible for the reuptake of GABA from the synaptic cleft, thereby terminating its action.[9][10] Inhibition of GATs, particularly GAT-1, leads to an increase in the extracellular concentration of GABA, enhancing GABAergic neurotransmission.[11] Tiagabine is a clinically approved GAT-1 inhibitor used in the treatment of epilepsy.[9] Given its structural similarity to GABA, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid could potentially interact with and inhibit one or more of the four known GAT subtypes (GAT-1, GAT-2, GAT-3, and BGT-1).

Therapeutic Indications:

  • Epilepsy

  • Anxiety Disorders

  • Sleep Disorders

  • Chronic Pain

Experimental Validation:

A functional assay measuring the uptake of radiolabeled GABA into cells expressing specific GAT subtypes is a robust method to assess the inhibitory potential of the test compound.

Protocol 2: [³H]-GABA Uptake Assay in GAT-Expressing Cells

Objective: To determine if (R)-4-(Boc-amino)-3-(Z-amino)butyric acid inhibits GABA uptake by specific GAT subtypes.

Materials:

  • Cell lines stably expressing individual GAT subtypes (e.g., HEK293-GAT-1, HEK293-GAT-3).

  • [³H]-GABA.

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

  • Known GAT inhibitors (e.g., Tiagabine for GAT-1).

  • Uptake buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺).

  • Lysis buffer.

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Methodology:

  • Cell Culture: Plate the GAT-expressing cells in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with uptake buffer and pre-incubate with varying concentrations of the test compound or a known inhibitor for 10-15 minutes at 37°C.

  • Uptake Initiation: Add [³H]-GABA to each well to initiate the uptake reaction and incubate for a short period (e.g., 10 minutes) at 37°C.

  • Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold uptake buffer to stop the reaction.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.

  • Data Analysis: Determine the IC₅₀ value by plotting the percentage of inhibition of [³H]-GABA uptake against the log concentration of the test compound.

Data Presentation:

CompoundGAT-1 IC₅₀ (µM)GAT-3 IC₅₀ (µM)
(R)-4-(Boc-amino)-3-(Z-amino)butyric acid[Experimental Value][Experimental Value]
Tiagabine (Control)[Experimental Value][Experimental Value]
GABA Transaminase (GABA-T)

Rationale: GABA-T is the primary enzyme responsible for the catabolism of GABA.[12][13] Inhibition of GABA-T leads to an accumulation of GABA in the brain.[12] Vigabatrin is an irreversible inhibitor of GABA-T used in the treatment of epilepsy.[14] The structural features of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid may allow it to interact with the active site of GABA-T.

Therapeutic Indications:

  • Refractory Epilepsy

  • Infantile Spasms

  • Addiction Disorders

Experimental Validation:

An enzymatic assay that measures the activity of purified GABA-T in the presence of the test compound can directly assess its inhibitory potential.

Protocol 3: In Vitro GABA-T Enzymatic Assay

Objective: To determine if (R)-4-(Boc-amino)-3-(Z-amino)butyric acid inhibits the enzymatic activity of GABA-T.

Materials:

  • Purified GABA-T enzyme.

  • GABA (substrate).

  • α-ketoglutarate (co-substrate).

  • NADP⁺.

  • Succinic semialdehyde dehydrogenase (SSADH).

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

  • Vigabatrin (positive control).

  • Spectrophotometer.

Methodology:

  • Reaction Mixture: In a cuvette, prepare a reaction mixture containing buffer, α-ketoglutarate, NADP⁺, and SSADH.

  • Pre-incubation: Add varying concentrations of the test compound or Vigabatrin to the reaction mixture and pre-incubate with the GABA-T enzyme.

  • Reaction Initiation: Initiate the reaction by adding GABA.

  • Spectrophotometric Measurement: Monitor the rate of NADPH formation by measuring the increase in absorbance at 340 nm over time. The rate of the reaction is proportional to the GABA-T activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Data Presentation:

CompoundGABA-T IC₅₀ (µM)
(R)-4-(Boc-amino)-3-(Z-amino)butyric acid[Experimental Value]
Vigabatrin (Control)[Experimental Value]

Potential Therapeutic Targets Beyond the CNS

The versatility of the β-amino acid scaffold suggests that the therapeutic applications of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid may extend beyond neurological disorders.

Dipeptidyl Peptidase-IV (DPP-IV)

Rationale: DPP-IV is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1).[15] Inhibition of DPP-IV increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon secretion in a glucose-dependent manner.[16] Several DPP-IV inhibitors, known as "gliptins," are widely used for the treatment of type 2 diabetes.[17] The fact that a structurally related β-amino acid is a key intermediate in the synthesis of the DPP-IV inhibitor Sitagliptin provides a strong rationale for investigating (R)-4-(Boc-amino)-3-(Z-amino)butyric acid as a potential DPP-IV inhibitor.

Therapeutic Indications:

  • Type 2 Diabetes Mellitus

  • Inflammatory Diseases

  • Cancer[15]

Experimental Validation:

A fluorometric enzymatic assay is a common and sensitive method for screening potential DPP-IV inhibitors.

Protocol 4: Fluorometric DPP-IV Inhibition Assay

Objective: To assess the inhibitory activity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid against DPP-IV.

Materials:

  • Recombinant human DPP-IV.

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

  • Sitagliptin (positive control).

  • Assay buffer (e.g., Tris-HCl, pH 8.0).

  • Fluorescence plate reader.

Methodology:

  • Assay Setup: In a 96-well black plate, add the assay buffer, varying concentrations of the test compound or Sitagliptin, and the DPP-IV enzyme.

  • Pre-incubation: Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add the Gly-Pro-AMC substrate to all wells to start the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~460 nm) at regular intervals for 30-60 minutes.

  • Data Analysis: Calculate the reaction velocity (rate of increase in fluorescence) for each concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Signaling Pathway Diagram:

DPP_IV_Pathway cluster_incretin Incretin Regulation cluster_pancreas Pancreatic Response cluster_outcome Physiological Outcome GLP1 GLP-1 (Active) DPPIV DPP-IV GLP1->DPPIV Substrate Insulin ↑ Insulin Secretion GLP1->Insulin Stimulates Glucagon ↓ Glucagon Secretion GLP1->Glucagon Stimulates GLP1_inactive GLP-1 (Inactive) DPPIV->GLP1_inactive Inactivates Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Test_Compound (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Test_Compound->DPPIV Inhibits

Caption: DPP-IV inhibition pathway.

Protein-Protein Interactions in Oncology

Rationale: As a building block for β-peptides, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid can be incorporated into peptidomimetics designed to disrupt key protein-protein interactions (PPIs) that drive cancer progression.[4] One of the most well-studied examples is the interaction between the pro-apoptotic BH3 domain-only proteins and the anti-apoptotic B-cell lymphoma 2 (Bcl-2) family of proteins.[5] Peptides that mimic the BH3 domain can bind to Bcl-2, liberating pro-apoptotic proteins and inducing apoptosis in cancer cells. The proteolytic resistance of β-peptides makes them particularly attractive for this application.[3]

Therapeutic Indications:

  • Various Cancers (e.g., lymphomas, leukemias, solid tumors)

Experimental Validation:

A fluorescence polarization assay is a powerful tool to quantify the disruption of a PPI by a test compound in a solution-based format.

Protocol 5: Fluorescence Polarization Assay for Bcl-2/BH3 Domain Interaction

Objective: To determine if a peptide containing (R)-4-(Boc-amino)-3-(Z-amino)butyric acid can inhibit the interaction between a Bcl-2 family protein and a BH3 domain peptide.

Materials:

  • Recombinant Bcl-xL protein.

  • Fluorescently labeled BH3 domain peptide (e.g., fluorescein-labeled Bak-BH3).

  • Peptide synthesized with (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

  • A known BH3 mimetic (e.g., ABT-737) as a positive control.

  • Assay buffer.

  • Fluorescence polarization plate reader.

Methodology:

  • Assay Setup: In a 96-well black plate, add the assay buffer, the fluorescently labeled BH3 peptide, and varying concentrations of the test peptide or the positive control.

  • Reaction Initiation: Add the Bcl-xL protein to each well.

  • Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

  • Fluorescence Polarization Measurement: Measure the fluorescence polarization in each well. A high polarization value indicates that the fluorescent peptide is bound to the larger protein. A low polarization value indicates that it has been displaced.

  • Data Analysis: Plot the change in fluorescence polarization against the log concentration of the test peptide to determine the IC₅₀ value.

Logical Relationship Diagram:

PPI_Inhibition Bcl2 Bcl-2 Family Protein (Anti-apoptotic) Binding Pocket Apoptosis Apoptosis Bcl2->Apoptosis Inhibits BH3 BH3 Domain Peptide (Pro-apoptotic) BH3->Bcl2:port Binds to & Sequesters Test_Peptide Test Peptide (containing the target compound) Test_Peptide->Bcl2:port Competitively Binds

Caption: Mechanism of PPI inhibition for apoptosis induction.

Conclusion and Future Directions

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a molecule of significant therapeutic interest due to its dual identity as a GABA analog and a β-amino acid building block. This guide has outlined a series of high-priority, plausible therapeutic targets and provided detailed, actionable protocols for their validation. The initial research focus should be on elucidating the compound's activity within the GABAergic system, particularly its potential to modulate VGCCs, GATs, and GABA-T. Concurrently, its potential as a DPP-IV inhibitor warrants thorough investigation, given the structural precedent.

Future work should involve synthesizing peptidomimetics incorporating this novel amino acid to explore its potential in modulating protein-protein interactions for applications in oncology and other disease areas. The successful validation of any of these targets will pave the way for lead optimization, in vivo efficacy studies, and ultimately, the development of a new class of therapeutics.

References

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An In-depth Technical Guide to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: Synthesis, Stereochemistry, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, a chiral γ-amino acid derivative with significant potential in synthetic and medicinal chemistry. We will delve into the strategic importance of its structural features, explore its synthetic pathways, and discuss its applications as a valuable building block in drug discovery and peptide research.

Introduction: The Significance of Stereochemically Defined Diamino Acids

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid belongs to the class of vicinal diamino acids, which are crucial structural motifs in numerous biologically active compounds.[1][2] The precise spatial arrangement of the two amino groups, along with the defined stereochemistry at the chiral center, makes this molecule a powerful tool for constructing complex molecular architectures with specific biological functions.

Non-proteinogenic amino acids, such as this diamino acid derivative, are fundamental building blocks in modern medicinal chemistry.[3] Their incorporation into peptides can modulate secondary and tertiary structures, enhance stability against enzymatic degradation, and introduce novel binding interactions with biological targets.[1] The presence of two differentially protected amino groups in (R)-4-(Boc-amino)-3-(Z-amino)butyric acid allows for selective chemical modifications, making it a versatile precursor for a wide range of applications.

A Historical Perspective: The Convergence of Diamino Acid Synthesis and Protecting Group Strategy

While a specific, documented "discovery" of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is not prominent in the scientific literature, its existence and utility are the culmination of decades of advances in two key areas of organic chemistry: the asymmetric synthesis of amino acids and the development of orthogonal protecting group strategies.

The journey to synthesize complex amino acids began in the early 19th century with the isolation of the first amino acids from natural sources.[4] However, the ability to create stereochemically pure, non-natural amino acids, particularly those with multiple functional groups like diamino acids, is a more recent achievement. The development of methods like the Mannich reaction and the derivatization of natural chiral compounds has enabled chemists to access a vast array of these valuable building blocks.[5]

Parallel to these synthetic advancements was the critical development of protecting groups. The pioneering work of Bergmann and Zervas in the 1930s introduced the benzyloxycarbonyl (Z or Cbz) group, a cornerstone of peptide chemistry.[6] The subsequent introduction of the tert-butyloxycarbonyl (Boc) group provided chemists with an acid-labile protecting group, offering a different mechanism for removal. The combination of Boc and Z protecting groups is a classic example of an orthogonal protection scheme, where one group can be removed selectively in the presence of the other, a concept that is fundamental to the synthesis of complex molecules like the title compound.[7]

Synthetic Strategies: A Roadmap to (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

The synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid requires careful control of stereochemistry and the strategic introduction of the orthogonal Boc and Z protecting groups. A plausible and efficient synthetic route would likely start from a readily available chiral precursor.

Proposed Synthetic Pathway

A logical approach to the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is outlined below. This pathway leverages established chemical transformations to achieve the desired stereochemistry and protecting group arrangement.

Synthetic_Pathway A Starting Material (e.g., Chiral Aspartic Acid Derivative) B Intermediate 1 (Introduction of Boc group) A->B Boc Anhydride C Intermediate 2 (Reduction of Carboxylic Acid) B->C Reduction (e.g., BH3) D Intermediate 3 (Conversion to Azide or other N-precursor) C->D Mesylation, Azide displacement E Intermediate 4 (Reduction of Azide and Z-protection) D->E Reduction (e.g., H2, Pd/C), Z-Cl F Final Product (R)-4-(Boc-amino)-3-(Z-amino)butyric acid E->F Oxidation (e.g., PCC, Jones)

Caption: Proposed synthetic workflow for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Detailed Experimental Protocol (Hypothetical)

The following protocol outlines a potential multi-step synthesis.

Step 1: N-Boc Protection of a Chiral Precursor

  • Dissolve the chosen chiral starting material (e.g., an ester of (R)-aspartic acid) in a suitable solvent such as a 1:1 mixture of dioxane and water.

  • Add di-tert-butyl dicarbonate (Boc)₂O and a mild base like sodium bicarbonate.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Extract the product into an organic solvent and purify by column chromatography.

Causality: The Boc group is chosen for its stability under a wide range of reaction conditions and its selective removal under acidic conditions.[8]

Step 2: Selective Reduction of the Carboxylic Acid

  • Dissolve the N-Boc protected intermediate in an anhydrous aprotic solvent like THF.

  • Cool the solution to 0°C and slowly add a reducing agent such as borane-tetrahydrofuran complex (BH₃·THF).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Quench the reaction carefully with methanol and purify the resulting alcohol.

Causality: The carboxylic acid is selectively reduced to a primary alcohol, which can then be further functionalized.

Step 3: Introduction of the Second Amino Group Precursor

  • Dissolve the alcohol from the previous step in a chlorinated solvent like dichloromethane.

  • Add a base such as triethylamine, followed by methanesulfonyl chloride at 0°C to form the mesylate.

  • After completion, the mesylate is reacted with sodium azide in a polar aprotic solvent like DMF to yield the corresponding azide.

Causality: The azide serves as a stable and reliable precursor to the amine, which can be reduced under mild conditions.

Step 4: Reduction and N-Z Protection

  • Dissolve the azide intermediate in a solvent like methanol.

  • Add a catalyst such as palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere to reduce the azide to the primary amine.

  • After the reduction is complete, the crude amine is reacted with benzyl chloroformate (Z-Cl) in the presence of a base to install the Z-protecting group.

Causality: The Z group is introduced at this stage and is stable to the acidic conditions used to remove the Boc group, ensuring orthogonality.[6]

Step 5: Oxidation to the Carboxylic Acid

  • Dissolve the di-protected amino alcohol in a suitable solvent like acetone.

  • Cool the solution to 0°C and add an oxidizing agent such as Jones reagent dropwise.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Work up the reaction and purify the final product, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, by recrystallization or column chromatography.

Causality: The primary alcohol is oxidized to the carboxylic acid to yield the final target molecule.

Physicochemical and Spectroscopic Data (Predicted)

PropertyPredicted Value/Characteristic
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 368.38 g/mol
Appearance White to off-white solid
Solubility Soluble in polar organic solvents (e.g., MeOH, DMSO)
¹H NMR Characteristic peaks for Boc and Z protecting groups, and the butyric acid backbone
¹³C NMR Resonances corresponding to the carbonyls of the carbamates and carboxylic acid, and the aliphatic carbons
Mass Spectrometry [M+H]⁺ at m/z 369.16

Applications in Research and Development

The unique structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid makes it a valuable building block in several areas of chemical and pharmaceutical research:

  • Peptidomimetics: Incorporation of this diamino acid into peptide chains can induce specific secondary structures, such as β-turns, and can enhance resistance to proteolysis.

  • Asymmetric Synthesis: The chiral backbone can be used as a scaffold for the synthesis of other complex chiral molecules.

  • Drug Discovery: The diamino acid core is present in a number of natural products and pharmaceuticals, and this protected version serves as a key intermediate in their synthesis.[9]

Conclusion

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a synthetically valuable, stereochemically defined building block. While its specific discovery is not a singular historical event, its utility is a direct result of the maturation of synthetic organic chemistry, particularly in the realms of asymmetric synthesis and protecting group strategies. The ability to orthogonally protect the two amino groups provides chemists with a versatile tool for the construction of complex and biologically relevant molecules.

References

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Spectroscopic Characterization of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction: The Significance of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid, systematically named (3R)-3-(benzyloxycarbonylamino)-4-[(tert-butoxycarbonyl)amino]butanoic acid, is a derivative of diaminobutyric acid (DAB). The presence of two distinct amine protecting groups, the tert-butyloxycarbonyl (Boc) and the benzyloxycarbonyl (Z), allows for selective deprotection and subsequent functionalization at either the C-3 or C-4 position. This orthogonal protection strategy is a cornerstone of modern peptide and medicinal chemistry, enabling the construction of complex molecular architectures with high precision.

The inherent chirality at the C-3 position further expands its utility, allowing for the synthesis of stereochemically defined molecules, which is often critical for biological activity. Given its importance, a comprehensive understanding of its spectroscopic signature is essential for confirming its identity, assessing its purity, and monitoring its transformations in chemical reactions.

Molecular Structure and its Spectroscopic Implications

A foundational understanding of the molecular structure is crucial for interpreting its spectroscopic data. The key structural features that will dictate the NMR, IR, and MS spectra are:

  • The Butyric Acid Backbone: A four-carbon chain with a terminal carboxylic acid.

  • Chiral Center at C-3: Bearing a Z-protected amino group.

  • A Boc-Protected Aminomethyl Group at C-4.

  • Two Amide-like Linkages: Within the Boc and Z protecting groups.

  • An Aromatic Ring: In the Z-group.

The following diagram illustrates the molecular structure and numbering scheme that will be referenced throughout this guide.

Figure 1: Molecular structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR will provide a wealth of information about the connectivity and chemical environment of each atom in the molecule.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The predicted chemical shifts (in ppm, relative to TMS) in a common deuterated solvent like CDCl₃ or DMSO-d₆ are summarized in the table below.

Proton(s) Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz) Notes
Carboxylic Acid (-COOH)10.0 - 12.0Broad Singlet-The chemical shift is highly dependent on solvent and concentration.
Aromatic (Z-group)7.2 - 7.4Multiplet-5 protons from the phenyl ring of the Z-group.
Z-group CH₂~5.1Singlet-The two benzylic protons are often magnetically equivalent.
NH (Z-group)~7.0 (d) or ~8.0 (d)Doublet~8-10Coupling to the adjacent C3-H. Shift and coupling can vary with solvent.
NH (Boc-group)~6.5 (t) or ~7.5 (t)Triplet~5-7Coupling to the adjacent C4-H₂.
C3-H~4.0 - 4.5Multiplet-Coupled to C2-H₂ and C4-H₂ and the Z-group NH.
C4-H₂~3.2 - 3.6Multiplet-Diastereotopic protons coupled to C3-H and the Boc-group NH.
C2-H₂~2.5 - 2.8Multiplet-Diastereotopic protons coupled to C3-H.
Boc-group (CH₃)₃~1.4Singlet-9 equivalent protons of the tert-butyl group.

Expert Insights:

  • Solvent Choice: The choice of solvent will significantly impact the chemical shifts of the exchangeable protons (COOH and NH). In DMSO-d₆, these protons will be clearly visible and will exhibit coupling, whereas in CDCl₃, they may be broader or exchange with trace water.

  • Diastereotopicity: The protons on the C2 and C4 methylenes are diastereotopic due to the chiral center at C3. This means they are in different chemical environments and will likely have different chemical shifts and couple to each other (geminal coupling) and to the C3 proton (vicinal coupling), leading to complex splitting patterns.

  • Conformational Rigidity: The bulky protecting groups may restrict bond rotation, leading to broadened signals at room temperature. Variable temperature NMR studies could provide insights into the conformational dynamics.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

Carbon(s) Predicted Chemical Shift (ppm) Notes
Carboxylic Acid (C=O)~175
Z-group (C=O)~156
Boc-group (C=O)~155
Aromatic (Z-group)~137 (ipso), ~128 (ortho, meta, para)Multiple signals expected for the phenyl ring.
Boc-group C(CH₃)₃~80Quaternary carbon of the Boc group.
Z-group CH₂~67
C3~50
C4~40
C2~35
Boc-group C(CH₃)₃~28Methyl carbons of the Boc group.

Expert Insights:

  • Carbonyl Region: The three carbonyl carbons (carboxylic acid, Z-group, and Boc-group) are expected to appear in the downfield region of the spectrum, with distinct chemical shifts.

  • Aromatic Region: The phenyl ring of the Z-group will give rise to several signals in the aromatic region. The ipso-carbon (the one attached to the rest of the molecule) will be at the most downfield position.

  • Aliphatic Region: The four carbons of the butyric acid backbone and the carbons of the protecting groups will appear in the upfield region. The chemical shifts will be influenced by the proximity of electronegative atoms (oxygen and nitrogen).

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition (500 MHz Spectrometer) cluster_processing Data Processing prep1 Weigh ~10-20 mg of sample prep2 Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep1->prep2 prep3 Add a small amount of TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Tune and shim the probe prep4->acq1 acq2 Acquire 1H spectrum (e.g., 16 scans) acq1->acq2 acq3 Acquire 13C{1H} spectrum (e.g., 1024 scans) acq2->acq3 acq4 Acquire 2D spectra (COSY, HSQC) as needed acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase correction proc1->proc2 proc3 Baseline correction proc2->proc3 proc4 Integration (1H) and peak picking proc3->proc4

Figure 2: Workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is expected to show characteristic absorption bands for the various functional groups.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Notes
O-H (Carboxylic Acid)2500 - 3300BroadOverlaps with C-H stretching.
N-H (Amides)3200 - 3400MediumTwo distinct N-H stretches may be observed for the Boc and Z amides.
C-H (Aromatic)3000 - 3100Medium to Weak
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)~1710Strong
C=O (Amides - Boc & Z)~1680 and ~1650StrongTwo distinct carbonyl stretches are expected.
C=C (Aromatic)1450 - 1600Medium to WeakOvertone and combination bands may also be present.
N-H (Bend)~1550Medium
C-O (Stretch)1000 - 1300StrongFrom the carboxylic acid and carbamate groups.

Expert Insights:

  • Hydrogen Bonding: The broadness of the O-H stretch is indicative of hydrogen bonding, which is expected for a carboxylic acid.

  • Carbonyl Overlap: The carbonyl stretching region will be complex, with at least three C=O bands. The exact positions can be influenced by hydrogen bonding and the electronic environment.

  • "Amide I" and "Amide II" Bands: The C=O stretch of the amide is often referred to as the "Amide I" band, while the N-H bend is the "Amide II" band. The presence of both is a strong indicator of the amide functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectral Data (Electrospray Ionization - ESI)

ESI is a soft ionization technique that is well-suited for polar, non-volatile molecules like protected amino acids.

Ion Predicted m/z Notes
[M+H]⁺353.17Protonated molecule.
[M+Na]⁺375.15Sodiated adduct, commonly observed.
[M-H]⁻351.16Deprotonated molecule.
Predicted Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide further structural information.

G cluster_frags Predicted Fragments M_H [M+H]⁺ m/z 353.17 frag1 Loss of Boc group [M+H - 100]⁺ m/z 253.12 M_H->frag1 - C₅H₈O₂ frag2 Loss of COOH [M+H - 45]⁺ m/z 308.18 M_H->frag2 - COOH frag3 Loss of Z group [M+H - 135]⁺ m/z 218.13 M_H->frag3 - C₈H₇O₂ frag4 Benzyl cation [C₇H₇]⁺ m/z 91.05 frag3->frag4 Further fragmentation

Figure 3: Predicted MS/MS fragmentation pathway for [M+H]⁺ of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Expert Insights:

  • Characteristic Losses: The loss of the Boc group (as isobutylene and CO₂, a neutral loss of 100 Da) and the Z group are highly characteristic fragmentation pathways for these protecting groups.

  • Benzyl Cation: The appearance of a prominent peak at m/z 91 corresponding to the benzyl cation is a strong indicator of the presence of the Z-group.

  • High-Resolution MS: Accurate mass measurements using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) can be used to confirm the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification.

Conclusion

While direct experimental spectroscopic data for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is not widely published, a comprehensive and reliable set of predicted data can be generated based on the known spectroscopic behavior of its constituent functional groups and analogous structures. This technical guide provides a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra. The provided data tables, expert insights, and workflow diagrams are intended to equip researchers with the necessary knowledge to confidently identify and characterize this important chiral building block. It is always recommended to acquire experimental data on a specific batch of the compound to confirm its identity and purity before use in critical applications.

References

  • PubChem. 2,4-Diaminobutyric acid. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Field, L. D., Li, H., & Magill, A. M. (2013).

Methodological & Application

Protocol for the Selective Deprotection of the Benzyloxycarbonyl (Z) Group from (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals and Organic Chemists

Abstract

This application note provides a comprehensive, field-tested protocol for the selective removal of the benzyloxycarbonyl (Z or Cbz) protecting group from (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. The procedure utilizes catalytic transfer hydrogenation, a method chosen for its high efficiency, mild reaction conditions, and crucial orthogonality with the acid-labile tert-butyloxycarbonyl (Boc) group. This guide is designed for researchers in peptide synthesis and drug development, offering detailed procedural steps, mechanistic insights, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Principle

Orthogonally protected amino acids are foundational building blocks in modern medicinal chemistry and solid-phase peptide synthesis (SPPS).[] The title compound, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, is a valuable intermediate possessing two distinct amine protecting groups. The ability to selectively deprotect one amine in the presence of the other is paramount for sequential peptide coupling or derivatization.

The core principle of this protocol hinges on the differential chemical stability of the Z and Boc groups:

  • The Z (Benzyloxycarbonyl) Group: This group contains a benzyl ether moiety, which is susceptible to cleavage by hydrogenolysis.[2] This process involves the catalytic cleavage of the benzylic C-O bond in the presence of a palladium catalyst and a hydrogen source.[3]

  • The Boc (tert-butyloxycarbonyl) Group: The Boc group lacks a site for hydrogenolysis and is completely stable under these conditions.[4] Its removal requires strong acidic conditions (e.g., trifluoroacetic acid, TFA), which protonate the carbamate and lead to its collapse via the formation of a stable tert-butyl cation.[5]

This protocol employs Catalytic Transfer Hydrogenation (CTH) , which offers a significant practical advantage over methods using pressurized hydrogen gas. In CTH, a hydrogen donor molecule, such as ammonium formate or formic acid, generates hydrogen in situ, making the procedure safer and more accessible for standard laboratory setups.[6][7][8]

Reaction Scheme and Mechanism

The selective deprotection proceeds as follows:

Figure 1: Selective Z-group deprotection via catalytic transfer hydrogenation.

The mechanism of hydrogenolysis on a palladium surface involves the adsorption of the benzylic substrate and the hydrogen donor to the catalyst's active sites.[6] This facilitates the cleavage of the C-O bond, releasing the free amine, toluene, and carbon dioxide as byproducts.

Experimental Protocol

This section details the complete workflow for the selective Z-deprotection.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(R)-4-(Boc-amino)-3-(Z-amino)butyric acid≥98% PurityCommercialStarting material.
Palladium on Carbon (Pd/C)10 wt. %CommercialCatalyst. Handle with care; may be pyrophoric when dry.
Ammonium Formate (NH₄HCO₂)Reagent Grade, ≥97%CommercialHydrogen donor for CTH.
Methanol (MeOH)AnhydrousCommercialReaction solvent.
Celite® 545---CommercialFiltration aid for catalyst removal.
Ethyl Acetate (EtOAc)ACS GradeCommercialFor TLC mobile phase.
HexanesACS GradeCommercialFor TLC mobile phase.
Ninhydrin Stain Solution---CommercialTLC visualization agent for primary amines.
Silica Gel TLC PlatesF₂₅₄CommercialFor reaction monitoring.
Standard Glassware------Round-bottom flask, condenser, magnetic stir bar, filtration apparatus.
Inert Gas Supply (Nitrogen or Argon)------For creating an inert atmosphere.
Quantitative Parameters
ComponentMolecular Weight ( g/mol )Amount (mg)Millimoles (mmol)Equivalents
(R)-4-(Boc-amino)-3-(Z-amino)butyric acid352.393521.01.0
Palladium on Carbon (10% Pd)N/A35 - 70N/A10-20 wt. %
Ammonium Formate63.063155.05.0
Methanol (Solvent)32.04~10 mLN/AN/A
Step-by-Step Procedure

Figure 2: Experimental workflow for Z-group deprotection.

1. Reaction Setup: a. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (R)-4-(Boc-amino)-3-(Z-amino)butyric acid (352 mg, 1.0 mmol). b. Add anhydrous methanol (10 mL) and stir until the solid is fully dissolved. c. Carefully , under a gentle stream of nitrogen or argon, add 10% Palladium on Carbon (35 mg, 10 wt. %). Safety Note: Pd/C can ignite solvents if added to a dry flask. Always add it to the solvent-wetted substrate. d. Add ammonium formate (315 mg, 5.0 mmol) to the suspension in one portion.

2. Reaction Execution: a. Equip the flask with a condenser and stir the reaction mixture vigorously at room temperature (20-25 °C). b. The reaction progress should be monitored by Thin-Layer Chromatography (TLC) starting after 30 minutes.

3. Reaction Monitoring by TLC: [9][10] a. Prepare the TLC Chamber: Use a solvent system of 10% Methanol in Dichloromethane or 8:1:1 n-butanol:acetic acid:water. b. Spot the Plate: On a silica gel TLC plate, spot three lanes:

  • Lane 1 (SM): A solution of the starting material.
  • Lane 2 (Co-spot): Spot the starting material, then carefully spot the reaction mixture on top.
  • Lane 3 (RM): The reaction mixture, taken via a capillary tube.[11] c. Develop and Visualize:
  • Elute the plate and visualize under a UV lamp (254 nm). The Z-protected starting material is UV-active.
  • Dry the plate and dip it into a ninhydrin stain solution, then gently heat with a heat gun. The product, containing a newly formed free amine, will appear as a distinct colored spot (typically purple or yellow).
  • The reaction is complete when the starting material spot has completely disappeared from the RM lane. The product spot should be clearly visible and should have a lower Rf value than the starting material.

4. Work-up and Isolation: a. Upon completion (typically 1-3 hours), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[12] b. Wash the Celite pad and the reaction flask with additional methanol (2 x 5 mL) to ensure all product is collected. c. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. d. The resulting crude product, (R)-4-(Boc-amino)-3-aminobutyric acid, can be used directly or purified further if necessary.

5. Purification (Optional): a. If impurities are detected, the crude product can be purified. Due to its zwitterionic nature, ion-exchange chromatography is an effective method.[13][14] b. Alternatively, recrystallization from a suitable solvent system like methanol/ether can be attempted.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Incomplete Reaction 1. Inactive Pd/C catalyst. 2. Insufficient ammonium formate.1. Use fresh catalyst. 2. Add another 1-2 equivalents of ammonium formate and continue monitoring.
Boc Group Cleavage The reaction mixture has become acidic (unlikely with ammonium formate).This protocol is designed to prevent this. Ensure no strong acids are present. The Boc group is stable to CTH conditions.[4]
Streaking on TLC Plate The free amine and carboxylic acid functionalities can interact strongly with silica gel.Use a more polar eluent system for TLC, often with a small amount of acetic acid or ammonia to improve spot shape (e.g., n-butanol/acetic acid/water).[10]
Low Product Yield 1. Incomplete reaction. 2. Product loss during work-up. 3. Catalyst poisoning.1. Ensure reaction goes to completion via TLC. 2. Ensure thorough washing of the Celite pad. 3. Ensure starting material is free of sulfur impurities.[6]

Safety Precautions

  • Palladium on Carbon (Pd/C): The catalyst, especially when dry or spent, can be pyrophoric. Handle in a well-ventilated fume hood and avoid exposure to air when dry. Quench the used catalyst on the Celite pad with plenty of water before disposal.

  • Solvents: Methanol is flammable and toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • General: Perform a risk assessment before beginning any chemical procedure.

References

  • Hydrogenolysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). ACS GCI Pharmaceutical Roundtable. [Link]

  • Amino Acid Sidechain Deprotection. (n.d.). Aapptec Peptides. [Link]

  • K. C. Nicolaou, et al. (2005). Selective Removal of an N-BOC Protecting Group in the Presence of a tert-Butyl Ester and Other Acid-Sensitive Groups. The Journal of Organic Chemistry. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Separation and Refining of Amino acids. (n.d.). Mitsubishi Chemical Corporation. [Link]

  • Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Hydrogenolysis of Aryl Ketones and Aldehydes, Benzylic Alcohols and Amines, and Their Derivatives. (n.d.). Science of Synthesis. [Link]

  • Separation and Purification of Amino Acids. (2020). ResearchGate. [Link]

  • Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. (2021). ResearchGate. [Link]

  • Hydrogenolysis of Benzyl Groups Attached to Oxygen, Nitrogen, or Sulfur. (n.d.). ResearchGate. [Link]

  • Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • How To: Monitor by TLC. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Monitoring Reactions by TLC. (n.d.). Washington State University. [Link]

  • Moody, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd.. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • General Procedure for the deprotection of the Z-group or benzyl ester. (n.d.). The Royal Society of Chemistry. [Link]

  • CTH Removal of N-Benzyl Groups. (n.d.). Rhodium.ws. [Link]

  • Stevens, E. (2018). benzyl ether cleavage. YouTube. [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • How should I deprotect Boc-amino group without breaking ester bond?. (2021). ResearchGate. [Link]

  • Understanding of the Key Factors Determining the Activity and Selectivity of CuZn Catalysts in Hydrogenolysis of Alkyl Esters to Alcohols. (2020). MDPI. [Link]

  • Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. (2008). ResearchGate. [Link]

  • Uses of TLC. (2022). Chemistry LibreTexts. [Link]

  • Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. Journal of the Chemical Society, Perkin Transactions 1. [Link]

Sources

Application of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid in Peptide Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Building Block for Conformational Control

In the landscape of peptide science and drug discovery, the quest for molecules with enhanced stability, refined biological activity, and novel functionalities is perpetual. Non-natural amino acids are powerful tools in this endeavor, offering chemists the ability to sculpt peptide backbones and introduce unique chemical features. Among these, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid stands out as a versatile building block for creating conformationally constrained peptides and peptidomimetics.

This γ-amino acid derivative is characterized by two key features: a stereochemically defined backbone with an (R)-configuration at the β-carbon, and two orthogonally protected amino groups. The tert-butyloxycarbonyl (Boc) group at the γ-position and the benzyloxycarbonyl (Z or Cbz) group at the β-position allow for selective deprotection and subsequent elaboration of the peptide structure. This dual functionality enables the synthesis of branched, cyclic, and other complex peptide architectures. The incorporation of this constrained diamino acid can significantly impact the resulting peptide's conformation, proteolytic stability, and ability to mimic or disrupt protein-protein interactions.[1][2]

This technical guide provides a comprehensive overview of the application of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in peptide synthesis, offering detailed protocols, mechanistic insights, and a discussion of its potential in drug development.

Core Principles: The Power of Orthogonal Protection

The successful application of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid hinges on the principle of orthogonal protection. The Boc and Z groups are both amine protecting groups, but they are cleaved under distinct chemical conditions.[3]

  • Boc (tert-butyloxycarbonyl) Group: This group is labile to moderate to strong acids, such as trifluoroacetic acid (TFA). In solid-phase peptide synthesis (SPPS), the Boc group is often used for the temporary protection of the α-amino group of the incoming amino acid.[4]

  • Z (benzyloxycarbonyl) Group: The Z group is stable to the acidic conditions used for Boc removal. It is typically cleaved by catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[5]

This orthogonality is the cornerstone of its utility, allowing for the selective deprotection of one amino group while the other remains protected, thus enabling site-specific modifications of the peptide chain.

Physicochemical Properties

A clear understanding of the physicochemical properties of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is crucial for its effective use in synthesis.

PropertyValueReference
Molecular Formula C₁₇H₂₄N₂O₆
Molecular Weight 352.38 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, DCM, and other common organic solvents used in peptide synthesis.General Knowledge

Experimental Protocols

The incorporation of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a peptide sequence requires careful consideration of coupling conditions due to the potential for steric hindrance from the β-substituent. The following protocols are designed for manual solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy for the main peptide chain, with the incorporation of our target amino acid as a key step.

Protocol 1: Incorporation of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid into a Peptide Sequence

This protocol outlines the manual coupling of the title compound onto a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin with a free N-terminus

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Washing solutions: DMF, DCM, Isopropanol (IPA)

  • Kaiser test kit for monitoring coupling completion

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection (if applicable): If the N-terminus of the peptide-resin is Fmoc-protected, treat with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Pre-activation of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid:

    • In a separate vial, dissolve 3 equivalents of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid and 2.9 equivalents of HATU (or HBTU) in a minimal amount of DMF.

    • Add 6 equivalents of DIPEA to the solution and allow it to pre-activate for 2-5 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen and deprotected peptide-resin.

    • Add the pre-activated amino acid solution to the resin.

    • Agitate the reaction vessel at room temperature for 2-4 hours. Due to the steric hindrance of the β-substituent, a longer coupling time compared to standard amino acids is recommended.

  • Monitoring the Coupling:

    • Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.

    • If the Kaiser test is positive (blue beads), extend the coupling time for another 1-2 hours or consider a double coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x), DCM (3x), and IPA (3x).

  • Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a capping solution (e.g., acetic anhydride and DIPEA in DMF) for 30 minutes. Wash the resin as in step 6.

  • Chain Elongation: The peptide-resin is now ready for the deprotection of the next Fmoc group and subsequent coupling of the following amino acid in the sequence.

G cluster_workflow SPPS Workflow for Incorporation Resin Peptide-Resin (Free Amine) Preactivation Pre-activate (R)-4-(Boc-amino)-3-(Z-amino)butyric acid + HATU/DIPEA Coupling Couple to Resin (2-4 hours) Preactivation->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Washing Wash Resin (DMF, DCM, IPA) KaiserTest->Washing Negative DoubleCouple Double Couple KaiserTest->DoubleCouple Positive Capping Capping (Optional) Washing->Capping NextCycle Proceed to Next Coupling Cycle Capping->NextCycle DoubleCouple->Coupling

Caption: Workflow for incorporating the diamino acid.

Protocol 2: Orthogonal Deprotection

This protocol describes the selective removal of the Boc and Z protecting groups.

A. Selective Boc Deprotection:

  • Resin Preparation: Wash the peptide-resin with DCM (3x).

  • Deprotection: Treat the resin with a solution of 30-50% TFA in DCM for 30 minutes.

  • Washing: Wash the resin thoroughly with DCM (3x), a neutralization solution (e.g., 5% DIPEA in DCM) (3x), and finally with DMF (3x) to prepare for the next reaction at the now-free γ-amino group.

B. Selective Z Deprotection:

  • Resin Preparation: Swell the peptide-resin in a suitable solvent such as DMF or a mixture of DMF/DCM.

  • Hydrogenolysis: Suspend the resin in the chosen solvent and add a palladium catalyst (e.g., 10% Pd/C). Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon pressure is often sufficient) with stirring for 4-24 hours.

  • Monitoring: The reaction can be monitored by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.

  • Washing: Once the deprotection is complete, filter off the catalyst and wash the resin extensively with DMF and DCM.

G Start Peptide with (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Boc_Deprotection Treat with TFA/DCM Start->Boc_Deprotection Z_Deprotection Catalytic Hydrogenolysis (H₂, Pd/C) Start->Z_Deprotection Gamma_Amine Free γ-Amino Group (for branching/cyclization) Boc_Deprotection->Gamma_Amine Beta_Amine Free β-Amino Group (for branching/cyclization) Z_Deprotection->Beta_Amine

Sources

Application Notes and Protocols for (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Strategic Building Block for Advanced Peptide Synthesis

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a chiral amino acid derivative that serves as a critical building block in peptide synthesis and broader pharmaceutical research.[1][2] Its strategic value lies in the orthogonal protection of its two amino groups by tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) moieties. This differential protection allows for selective deprotection and modification, making it an invaluable tool for constructing complex peptides, peptidomimetics, and other intricate molecular architectures.[2]

This document provides a comprehensive guide to the handling, storage, and utilization of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, grounded in established principles of organic chemistry and peptide synthesis. The protocols and guidelines herein are designed to ensure the integrity of the compound and the reproducibility of experimental outcomes.

Physicochemical Properties and Structural Integrity

A thorough understanding of the compound's properties is fundamental to its effective use.

Table 1: Physicochemical and Handling Properties of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

PropertyValueSource(s)
Synonyms Z-D-Dbu(Boc)-OH, Nβ-Z-Nγ-Boc-D-3,4-diaminobutyric acid[1]
CAS Number 108919-51-3[1]
Molecular Formula C₁₇H₂₄N₂O₆[1]
Molecular Weight 352.4 g/mol [1]
Appearance White crystalline powder[1]
Melting Point 134-140 °C[1]
Purity ≥ 98% (HPLC)[1]
Optical Rotation [α]D²⁰ = +12 ± 2º (c=1 in DMF)[1]
Recommended Storage 0-8 °C, desiccated[1]

The core of this molecule's utility is its dual-protection scheme, which dictates its chemical behavior.

G Chemical Structure and Protecting Group Logic cluster_molecule (R)-4-(Boc-amino)-3-(Z-amino)butyric acid cluster_deprotection Orthogonal Deprotection Pathways Molecule Butyric Acid Backbone Boc_Group Boc Group (tert-butyloxycarbonyl) Boc_Group->Molecule at C4-amino Acid_Cleavage Strong Acid (e.g., TFA) Z_Group Z Group (benzyloxycarbonyl) Z_Group->Molecule at C3-amino Hydrogenolysis Catalytic Hydrogenolysis (e.g., H₂, Pd/C) Carboxyl_Group Carboxylic Acid Carboxyl_Group->Molecule at C1 Acid_Cleavage->Boc_Group selectively removes Hydrogenolysis->Z_Group selectively removes

Caption: Orthogonal protection and deprotection pathways.

Safe Handling and Personal Protective Equipment (PPE)

  • Engineering Controls: Handle the solid compound in a well-ventilated area. A fume hood is recommended when weighing and preparing solutions to minimize inhalation of fine powder.

  • Personal Protective Equipment:

    • Eye Protection: Chemical-resistant safety goggles are mandatory.

    • Hand Protection: Wear nitrile gloves. Change gloves immediately if they become contaminated.

    • Skin and Body Protection: A lab coat and closed-toe shoes are required.

  • Emergency Procedures:

    • Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage and Stability: Preserving Compound Integrity

Solid-State Storage

The compound is a white crystalline powder and should be stored under refrigerated conditions (0-8 °C) as recommended by the supplier.[1] To prevent degradation from atmospheric moisture, especially given the presence of acid- and base-labile protecting groups, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is best practice.

Solution-State Storage and Stability

The stability of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in solution is highly dependent on the solvent, pH, and storage temperature.

  • Boc Group Stability: The Boc group is stable to bases and nucleophiles but is readily cleaved by acids.[3] Therefore, stock solutions should not be prepared or stored in acidic media (e.g., buffers with pH < 5).

  • Z Group Stability: The Z group is generally stable under mild acidic and basic conditions but is susceptible to cleavage by catalytic hydrogenolysis.[4]

  • Thermal Stability: While the Z group is known to be thermally stable, prolonged exposure of solutions to high temperatures should be avoided to prevent potential degradation. Some studies on related compounds suggest that thermal deprotection is possible but typically requires high temperatures (e.g., 120 °C in DMSO for Fmoc groups), which are well outside normal storage and handling conditions.[5]

  • Photostability: The benzyl moiety in the Z group can absorb UV light, potentially leading to photodegradation.[6] It is recommended to store solutions in amber vials or protect them from light.

Table 2: Recommended Storage Conditions for Stock Solutions

SolventMax Concentration (Estimated)Storage TemperatureMaximum DurationRationale & Notes
DMSO ~20 mg/mL-20°C≤ 1 monthGood solubility for many protected amino acids.[7] Hygroscopic; use anhydrous DMSO and aliquot to avoid freeze-thaw cycles.
DMF High-20°C≤ 1 monthExcellent solvent for peptide synthesis. Can degrade over time to form amines, which could affect stability. Use high-purity, anhydrous DMF.
Ethanol ~1 mg/mL-20°C≤ 1 weekLower solubility expected.[7] Less common for peptide synthesis applications but may be used in some biological assays.
Aqueous Buffers Not RecommendedN/AN/APoor solubility and risk of hydrolysis, especially under non-neutral pH conditions.

Protocols for Solution Preparation and Quality Control

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes the preparation of a 10 mg/mL stock solution in anhydrous DMSO.

  • Pre-weighing Preparation: Allow the vial of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to equilibrate to room temperature for at least 30 minutes before opening to prevent condensation of moisture onto the powder.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, conical tube or vial.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the target concentration. For example, add 1 mL of anhydrous DMSO to 10 mg of the solid.

  • Dissolution: Vortex or gently agitate the solution at room temperature until the solid is completely dissolved. Gentle warming (to ~30-37°C) may be applied if necessary, but avoid overheating.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in amber, screw-cap vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general reversed-phase HPLC method for assessing the purity of the compound. Method optimization may be required based on the specific HPLC system.

G HPLC Quality Control Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Prep_Sample Prepare 1 mg/mL sample in Acetonitrile:Water (1:1) Inject Inject 5-10 µL Prep_Sample->Inject Separate Separate on C18 Column using a gradient of Acetonitrile and Water with 0.1% TFA Inject->Separate Detect Detect at 220 nm and 254 nm Separate->Detect Analyze Integrate chromatogram and calculate peak area percentage Detect->Analyze Purity Assess Purity (≥98%) Analyze->Purity G Potential Degradation Pathways cluster_degradation Degradation Products Compound (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Boc_cleaved Boc-deprotected product Compound->Boc_cleaved Stray Acid / High Temp. Z_cleaved Z-deprotected product Compound->Z_cleaved Reductive conditions Hydrolyzed Hydrolysis of amide bonds (extreme conditions) Compound->Hydrolyzed Strong Acid/Base + Heat

Caption: Primary degradation routes to monitor.

  • Premature Boc Deprotection: If experiments are conducted in acidic conditions, or if the compound is exposed to acidic contaminants, the Boc group can be cleaved. This would be observable by a shift in retention time on HPLC and a change in mass.

  • Unintended Z Group Cleavage: The Z group is generally robust, but exposure to certain metals that can catalyze hydrogenolysis, even from sources like metal spatulas in the presence of a hydrogen source, could lead to its removal.

  • Hydrolysis: Under harsh acidic or basic conditions, particularly with heat, hydrolysis of the carbamate linkages or even the butyric acid backbone could occur.

Conclusion

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a sophisticated and highly useful building block for modern chemical synthesis. By adhering to the guidelines for handling, storage, and quality control outlined in this document, researchers can ensure the integrity of this reagent, leading to more reliable and reproducible scientific outcomes.

References

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214.
  • Agilent Technologies. (2010). Analysis of Amino Acids by HPLC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., ... & Wirz, J. (2013). Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy. Chemical reviews, 113(1), 119-191.
  • Deprotection of N-Boc group present in amino acids and other derivatives a. (n.d.). ResearchGate. Retrieved from [Link]

  • Jin, X., & Thornton, P. D. (2025). Thermal deprotection: a sustainable and efficient strategy for synthesising α-polylysine adsorbents. RSC Publishing.
  • Xu, W., Zeng, Z., Jiang, J. H., Chang, Y. T., & Yuan, L. (2016). Discerning the Chemistry in Individual Organelles with Small-Molecule Probes.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Kumar, V., & Ahmad, F. (1994). Increased thermal stability of proteins in the presence of amino acids. Biochemical Journal, 303(Pt 1), 331–335.
  • Alker, A., & Kroutil, W. (2010). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 21(20-21), 2519-2522.
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. Retrieved from [Link]

  • Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information: Facile Synthesis and Altered Ionization Efficiency of Diverse Nε-Alkyllysine Containing Peptides. Retrieved from [Link]

  • Photostability testing of pharmaceutical products. (2015). ResearchGate. Retrieved from [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

  • Increased thermal stability of proteins in the presence of amino acids. (2010). ResearchGate. Retrieved from [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. (2015). ResearchGate. Retrieved from [Link]

  • Non-canonical amino acids as a tool for the thermal stabilization of enzymes. (2023). PubMed. Retrieved from [Link]

  • MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Permabond Engineering Adhesives. (2025). Permabond 919. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 4-Aminobutyric acid (FDB008937). Retrieved from [Link]

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Application Notes and Protocols: Incorporating (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of γ-Amino Acids in Peptidomimetic Design

Peptidomimetics are a pivotal class of therapeutic agents, engineered to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] A key strategy in their design is the incorporation of non-natural amino acids to introduce novel structural and functional properties.[3] Among these, γ-amino acids, and specifically the chiral building block (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, offer a unique scaffold for creating peptidomimetics with constrained conformations and enhanced biological activity.[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into peptidomimetic structures. We will delve into the underlying principles of peptidomimetic design, provide detailed protocols for both solid-phase and solution-phase synthesis, and outline robust analytical methods for characterization and quality control.

Understanding the Building Block: (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a versatile chiral γ-amino acid derivative.[5] Its structure, featuring two differentially protected amino groups—a Boc-protected primary amine at the γ-position and a Z-protected secondary amine at the β-position—allows for selective and sequential chemical modifications, making it an invaluable tool in the synthesis of complex peptidomimetics.[5]

Physicochemical Properties
PropertyValueReference
Molecular FormulaC₁₇H₂₄N₂O₆[5]
Molecular Weight352.38 g/mol [5]
AppearanceWhite to off-white powder[5]
Chirality(R)-configuration at the β-carbon
SolubilitySoluble in DMF, DMSO, and alcohols

The presence of the Boc and Z protecting groups offers orthogonal protection, enabling selective deprotection and subsequent elaboration of the peptide backbone. The Boc group is labile to mild acids (e.g., TFA), while the Z group is typically removed by hydrogenolysis.[6] This differential reactivity is fundamental to its application in stepwise peptide synthesis.

Peptidomimetic Design Principles with γ-Amino Acids

The incorporation of γ-amino acids like (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a peptide sequence introduces a longer, more flexible backbone compared to α-amino acids. This structural perturbation can lead to:

  • Increased Proteolytic Stability: The altered backbone is often a poor substrate for proteases, leading to a longer in vivo half-life.[1]

  • Conformational Constraint: The additional methylene groups can induce specific secondary structures, such as helices and turns, which can be crucial for receptor binding.

  • Enhanced Bioavailability: The modified backbone can improve membrane permeability and overall pharmacokinetic properties.[1]

  • Novel Biological Activity: The unique three-dimensional arrangement of side chains can lead to novel interactions with biological targets.[7]

The design process for peptidomimetics begins with identifying the key pharmacophoric elements of a natural peptide and then using building blocks like (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to mimic their spatial arrangement.[1]

Synthetic Strategies and Protocols

The incorporation of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The choice of method depends on the desired scale, complexity of the target molecule, and available resources.[8][9]

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the method of choice for the routine synthesis of peptides and peptidomimetics due to its efficiency and ease of automation.[10] The general workflow involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[11]

Workflow for SPPS Incorporation

Caption: General workflow for incorporating the γ-amino acid via SPPS.

Detailed Protocol for SPPS

1. Resin Selection and Swelling:

  • Rationale: The choice of resin depends on the C-terminal functionality of the desired peptidomimetic (acid or amide). Wang resin is suitable for C-terminal acids, while Rink amide resin is used for C-terminal amides. Proper swelling of the resin is crucial for efficient reaction kinetics.

  • Protocol:

    • Place the appropriate resin (e.g., Wang or Rink amide, 100-200 mesh, 0.5-1.0 mmol/g loading) in a reaction vessel.

    • Add dichloromethane (DCM) and gently agitate for 30 minutes.

    • Drain the DCM and wash the resin with dimethylformamide (DMF) (3 x 5 mL).

2. First Amino Acid Coupling:

  • Rationale: The first amino acid is coupled to the resin, forming the C-terminus of the peptide. Standard coupling reagents are used to activate the carboxylic acid.

  • Protocol:

    • Dissolve the Fmoc-protected amino acid (3 eq.) and HOBt (3 eq.) in DMF.

    • Add DIC (3 eq.) and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

3. Fmoc-Deprotection:

  • Rationale: The temporary Fmoc protecting group on the N-terminus is removed to allow for the coupling of the next amino acid.

  • Protocol:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin with DMF (5 x 5 mL).

4. Coupling of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid:

  • Rationale: This is the key step for incorporating the γ-amino acid. Due to potential steric hindrance, a more potent coupling reagent like HATU is recommended.

  • Protocol:

    • Dissolve (R)-4-(Boc-amino)-3-(Z-amino)butyric acid (2 eq.), HATU (1.95 eq.), and HOAt (2 eq.) in DMF.

    • Add DIPEA (4 eq.) and pre-activate for 2 minutes.

    • Add the activated solution to the resin and agitate for 4-6 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), repeat the coupling.

    • Wash the resin with DMF (5 x 5 mL).

5. Iterative Coupling and Deprotection:

  • Rationale: Subsequent amino acids are coupled using standard Fmoc-SPPS protocols.

  • Protocol: Repeat steps 3 and 4 for each subsequent amino acid in the sequence.

6. Final Cleavage and Deprotection:

  • Rationale: The completed peptidomimetic is cleaved from the resin, and all side-chain protecting groups are removed. The choice of cleavage cocktail depends on the amino acid composition.

  • Protocol:

    • Wash the resin with DCM (3 x 5 mL) and dry under vacuum.

    • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptidomimetic in cold diethyl ether.

    • Centrifuge and wash the precipitate with cold ether.

    • Dry the crude product under vacuum.

Solution-Phase Synthesis

Solution-phase synthesis is advantageous for large-scale production and for complex peptidomimetics that are not amenable to SPPS.[9] It involves the stepwise coupling of protected amino acids in a suitable solvent, followed by purification of the intermediate at each step.

Workflow for Solution-Phase Synthesis

Caption: General workflow for solution-phase synthesis.

Detailed Protocol for Solution-Phase Synthesis

1. Protection of Amino Acids:

  • Rationale: The N-terminus of one amino acid and the C-terminus of the other are protected to ensure specific peptide bond formation.

  • Protocol:

    • N-protection (Boc): React the amino acid with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base (e.g., NaOH or NaHCO₃).

    • C-protection (Methyl or Benzyl ester): React the amino acid with methanol or benzyl alcohol in the presence of an acid catalyst (e.g., HCl or SOCl₂).

2. Coupling Reaction:

  • Rationale: The protected amino acids are coupled using a carbodiimide reagent like DCC or EDC, often with an additive like HOBt to suppress side reactions.

  • Protocol:

    • Dissolve the N-protected amino acid (1 eq.) and the C-protected amino acid (1 eq.) in a suitable solvent (e.g., DCM or DMF).

    • Add HOBt (1 eq.) and cool the reaction mixture to 0 °C.

    • Add DCC (1.1 eq.) and stir the reaction at 0 °C for 1 hour, then at room temperature overnight.

    • Filter the dicyclohexylurea (DCU) byproduct.

    • Wash the filtrate with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.

    • Purify the protected dipeptide by column chromatography.

3. Selective Deprotection:

  • Rationale: One of the protecting groups is selectively removed to allow for the next coupling step.

  • Protocol:

    • Boc removal: Treat the protected peptide with TFA in DCM.

    • Z removal: Hydrogenolysis using H₂ gas and a palladium catalyst (Pd/C).

4. Iterative Coupling and Final Deprotection:

  • Rationale: The process of coupling and deprotection is repeated until the desired peptidomimetic is assembled. The final step involves the removal of all protecting groups.

  • Protocol:

    • Repeat steps 2 and 3 for each subsequent amino acid.

    • For final deprotection, use a method that removes all remaining protecting groups (e.g., strong acid for Boc and ester groups, hydrogenolysis for Z and benzyl esters).

Characterization and Quality Control

Thorough characterization of the synthesized peptidomimetic is essential to confirm its identity, purity, and structural integrity.[12]

Analytical Techniques
TechniquePurposeExpected Outcome
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantificationA single major peak indicating high purity (>95%)
Mass Spectrometry (MS) Molecular weight determination and sequence verificationObserved molecular weight matching the calculated mass. Fragmentation pattern consistent with the expected sequence.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation and conformational analysis¹H and ¹³C NMR spectra consistent with the proposed structure. 2D NMR (COSY, NOESY) can provide information on connectivity and conformation.
HPLC Protocol
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: UV at 220 nm.

Mass Spectrometry
  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).[13]

  • Analysis: Obtain the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Troubleshooting Common Issues

IssuePossible CauseSolution
Low Coupling Efficiency Steric hindrance from the γ-amino acid. Incomplete deprotection.Use a stronger coupling reagent (e.g., HATU, COMU). Increase coupling time and temperature. Ensure complete deprotection using a fresh piperidine solution.
Side Reactions during Cleavage Presence of sensitive amino acids (e.g., Trp, Met, Cys).Use a scavenger cocktail (e.g., TIS, EDT) to trap reactive species.
Poor Solubility of the Crude Product Aggregation of the peptidomimetic.Dissolve the crude product in a minimal amount of a strong solvent (e.g., DMSO, DMF) before purification.
Multiple Peaks in HPLC Incomplete reactions, side products, or diastereomers.Optimize coupling and deprotection steps. Purify the product using preparative HPLC.

Conclusion

The incorporation of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into peptidomimetics represents a powerful strategy for the development of novel therapeutics with improved pharmacological properties.[2] By understanding the unique characteristics of this building block and employing the appropriate synthetic and analytical techniques, researchers can successfully design and synthesize a wide range of structurally diverse and biologically active molecules. The detailed protocols and troubleshooting guide provided in this document serve as a valuable resource for scientists and professionals in the field of drug discovery and development.[14]

References

  • Gellerman, G., et al. (2006). γ-AApeptides: A New Class of Peptidomimetics. Journal of the American Chemical Society, 128(45), 14444-14445. Available from: [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available from: [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3247-3256. Available from: [Link]

  • jOeCHEM (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Available from: [Link]...

  • Gunnarsson, A., et al. (2007). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 129(4), 876-884. Available from: [Link]

  • Ahsan, M. J., et al. (2022). Design, Synthesis and pharmacological properties of peptidomimetics. ResearchGate. Available from: [Link]

  • Ishida, H., et al. (2021). Visualized and Quantitative Conformational Analysis of Peptidomimetics. ACS Omega, 6(40), 26265-26274. Available from: [Link]

  • Han, H., & Janda, K. D. (1996). Azatides: Solution and Liquid Phase Syntheses of a New Peptidomimetic. Journal of the American Chemical Society, 118(12), 2539-2544. Available from: [Link]

  • Google Patents. (n.d.). Synthesis method of (R)-3-aminobutanol.
  • ACS Publications. (2023). GPepT: A Foundation Language Model for Peptidomimetics Incorporating Noncanonical Amino Acids. ACS Medicinal Chemistry Letters. Available from: [Link]

  • Agerberth, B., et al. (2023). Peptidomics. Nature Reviews Methods Primers, 3(1), 1-21. Available from: [Link]

  • Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120-121. Available from: [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from: [Link]

  • Patel, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 558-570. Available from: [Link]

  • Kumar, S., et al. (2014). Therapeutic importance of peptidomimetics in medicinal chemistry. Journal of Chemical and Pharmaceutical Research, 6(1), 226-233. Available from: [Link]

  • Kaczanowska, K., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Molecules, 26(11), 3226. Available from: [Link]

  • Cai, J., et al. (2017). γ-AApeptides: Design, Structure, and Applications. Accounts of chemical research, 50(7), 1693-1702. Available from: [Link]

  • Ding, B., et al. (2019). Recent Advances in Amphipathic Peptidomimetics as Antimicrobial Agents to Combat Drug Resistance. Molecules, 24(15), 2824. Available from: [Link]

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current protocols in protein science, Chapter 18, Unit 18.1. Available from: [Link]

  • Al-Qawasmeh, R. A., et al. (1999). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 10(12), 2215-2220. Available from: [Link]

  • Patel, A., et al. (2023). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 9(2), 558-570. Available from: [Link]

  • Patel, K., et al. (2023). Peptidomimetics : A New Era in Drug Discovery. Journal of Pharmaceutical Research, 22(3). Available from: [Link]

  • Bock, K., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 341-344. Available from: [Link]

  • LibreTexts Chemistry. (2023). 12.5: Peptide Synthesis- Solution-Phase. Retrieved from: [Link]

  • Gentile, F., et al. (2021). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of medicinal chemistry, 64(18), 13370-13404. Available from: [Link]

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Application and Protocol Guide for the Comprehensive Characterization of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a chiral building block of significant interest in pharmaceutical and medicinal chemistry. Its unique stereochemistry and orthogonally protected amino functionalities make it a valuable component in the synthesis of peptidomimetics, constrained peptides, and other complex molecular architectures. The precise control of its stereochemical and chemical purity is paramount to ensure the desired biological activity and safety profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the analytical techniques and detailed protocols for the thorough characterization of this important molecule, ensuring its identity, purity, and stereochemical integrity.

This document is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the quality control of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid and its derivatives. The protocols described herein are designed to be self-validating and are grounded in established scientific principles.

Structural Elucidation and Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous determination of the chemical structure of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

The "Why": Causality in NMR Experimental Design

The choice of solvent, concentration, and specific NMR experiments is critical for obtaining high-quality, interpretable data. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices for this molecule due to their ability to dissolve protected amino acids. DMSO-d₆ is particularly useful as it can facilitate the observation of exchangeable protons (e.g., NH and COOH). The concentration of the sample should be optimized to achieve a good signal-to-noise ratio without causing aggregation, which can lead to line broadening; a concentration of 5-25 mg in 0.6-0.7 mL of solvent is a good starting point.[1]

Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assigning the proton and carbon signals definitively. COSY reveals proton-proton coupling networks, allowing for the tracing of the butyric acid backbone, while HSQC correlates each proton to its directly attached carbon atom.

Experimental Protocol: ¹H and ¹³C NMR

Sample Preparation:

  • Accurately weigh 10-15 mg of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid into a clean, dry vial.

  • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Gently vortex or sonicate the vial to ensure complete dissolution.

  • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Number of Scans: 16-32.

    • Relaxation Delay (d1): 2 seconds.

    • Acquisition Time: ~4 seconds.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single pulse (zgpg30).

    • Number of Scans: 1024-4096 (or more, depending on concentration).

    • Relaxation Delay (d1): 2 seconds.

Data Presentation: Expected Chemical Shifts and Coupling Constants

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. These are predicted values based on known data for similar protected diaminobutyric acid derivatives and general principles of NMR spectroscopy.[2][3]

Atom Expected ¹H Chemical Shift (ppm) Expected Multiplicity Expected J-coupling (Hz) Expected ¹³C Chemical Shift (ppm)
Boc-CH₃ ~1.40singlet-~28.5
Boc-C(CH₃)₃ ---~79.0
Boc-C=O ---~156.0
Z-CH₂ ~5.05singlet-~66.0
Z-C=O ---~157.0
Z-Aromatic ~7.30-7.40multiplet-~128-137
C2-H₂ ~2.50-2.70multiplet³J ≈ 6-8~35-40
C3-H ~4.00-4.20multiplet³J ≈ 4-8~50-55
C4-H₂ ~3.20-3.40multiplet³J ≈ 5-9~40-45
COOH ~12.0 (broad)singlet-~173.0
NH-Boc ~6.8-7.2broad singlet/doublet--
NH-Z ~7.5-7.9broad singlet/doublet--

Note: Chemical shifts are referenced to the residual solvent peak. Coupling constants for vicinal protons on sp³ hybridized carbons typically range from 6-8 Hz.[4]

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is an essential technique for determining the chemical purity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from starting materials, by-products, and other impurities.

The "Why": Causality in HPLC Method Development

A C18 stationary phase is the workhorse for RP-HPLC of moderately polar organic molecules like the target compound. The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol). The buffer (e.g., phosphate or acetate) helps to control the ionization state of the carboxylic acid and amino groups, leading to sharper peaks and reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute all components with good peak shape in a reasonable timeframe.

The Z-group (benzyloxycarbonyl) contains a chromophore that absorbs UV light, making UV detection a suitable choice.[5] The maximum absorbance is typically around 254-265 nm.

Experimental Protocol: RP-HPLC for Purity Analysis

Instrumentation and Columns:

  • HPLC System: A standard HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation: Representative Chromatogram and Purity Calculation

The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

A high-purity sample should exhibit a single major peak with minimal secondary peaks.

Stereochemical Integrity by Chiral Chromatography

Due to the presence of a chiral center at the C3 position, it is crucial to assess the diastereomeric purity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. Chiral HPLC is the preferred method for this analysis.

The "Why": Causality in Chiral Separation

The separation of diastereomers can often be achieved on standard achiral stationary phases (like C18) because diastereomers have different physical properties.[6][7][8] However, for robust and reliable separation, a chiral stationary phase (CSP) is often employed. Polysaccharide-based CSPs are particularly effective for the separation of a wide range of chiral compounds, including protected amino acids.[9] The choice of mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), is critical for achieving optimal separation.

Experimental Protocol: Chiral HPLC for Diastereomeric Purity

Instrumentation and Columns:

  • HPLC System: As described for RP-HPLC.

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v) with 0.1% TFA. The exact ratio may need to be optimized.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a sample solution at 1 mg/mL in the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter.

Data Presentation: Diastereomeric Excess Calculation

The diastereomeric excess (d.e.) is calculated from the peak areas of the two diastereomers.

d.e. (%) = [(Area of Major Diastereomer - Area of Minor Diastereomer) / (Area of Major Diastereomer + Area of Minor Diastereomer)] x 100

Molecular Weight Verification by Mass Spectrometry (MS)

Mass spectrometry provides a rapid and accurate determination of the molecular weight of the target compound, confirming its elemental composition.

The "Why": Causality in Mass Spectrometry

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, non-volatile molecules like protected amino acids. It typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the molecular formula. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that can further confirm the identity of the compound. The Boc group is known to fragment via the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[10][11]

Experimental Protocol: LC-MS Analysis

Instrumentation:

  • LC-MS System: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) with an ESI source.

LC Conditions:

  • Use the same RP-HPLC conditions as described in Section 2.2, but with a volatile buffer such as 0.1% formic acid instead of TFA, as TFA can suppress the MS signal.

MS Conditions:

  • Ionization Mode: ESI, positive and negative.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Drying Gas Flow: 10 L/min.

  • Drying Gas Temperature: 300 °C.

Data Presentation: Expected Mass Spectrometry Data
Ion Expected m/z (Monoisotopic)
[M+H]⁺ 353.1658
[M+Na]⁺ 375.1477
[M-H]⁻ 351.1502
[M+H - C₄H₈]⁺ 297.1032
[M+H - Boc]⁺ 253.1134

Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of key functional groups in the molecule.

The "Why": Causality in FTIR Spectroscopy

The characteristic vibrational frequencies of different functional groups provide a molecular fingerprint. For (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, we expect to see characteristic absorptions for the N-H bonds of the carbamates, the C=O stretching of the carbamates and the carboxylic acid, and the O-H stretch of the carboxylic acid.

Experimental Protocol: FTIR Analysis

Instrumentation:

  • FTIR Spectrometer: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy solid sample analysis.

Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

Data Acquisition:

  • Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Acquire at least 16 scans for a good signal-to-noise ratio.

Data Presentation: Expected FTIR Absorption Bands
Functional Group Expected Absorption Range (cm⁻¹)
N-H Stretch (Carbamate) 3300-3400
O-H Stretch (Carboxylic Acid) 2500-3300 (broad)
C-H Stretch (Aliphatic/Aromatic) 2850-3100
C=O Stretch (Boc Carbamate) ~1690
C=O Stretch (Z Carbamate) ~1710
C=O Stretch (Carboxylic Acid) ~1730
N-H Bend (Amide II) 1510-1550
C-O Stretch 1000-1300

Workflow and Pathway Visualization

Experimental Workflow for Comprehensive Characterization

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Interpretation Sample (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Dissolved_NMR Dissolve in Deuterated Solvent Sample->Dissolved_NMR Dissolved_HPLC Dissolve in Mobile Phase Sample->Dissolved_HPLC Solid_FTIR Solid Sample Sample->Solid_FTIR NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Dissolved_NMR->NMR HPLC RP-HPLC Dissolved_HPLC->HPLC Chiral_HPLC Chiral HPLC Dissolved_HPLC->Chiral_HPLC MS Mass Spectrometry (ESI-MS, MS/MS) Dissolved_HPLC->MS FTIR FTIR Spectroscopy Solid_FTIR->FTIR Structure Structural Elucidation NMR->Structure Purity Chemical Purity (>98%) HPLC->Purity Stereochem Diastereomeric Purity (d.e. >99%) Chiral_HPLC->Stereochem MolWeight Molecular Weight Verification MS->MolWeight FuncGroup Functional Group Identification FTIR->FuncGroup

Caption: Workflow for the characterization of the target molecule.

References

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(10), 2533. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 470, 2,4-Diaminobutyric acid. Retrieved from [Link]

  • UCLA Department of Chemistry and Biochemistry. Coupling Constants and Structure: Vicinal Couplings. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Chem-Impex International. (n.d.). (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. Retrieved from [Link]

  • D'Souza, R. C. N., & Paukstelis, P. J. (2014). Preparation of Protein Samples for NMR Structure, Function, and Small Molecule Screening Studies. Methods in molecular biology (Clifton, N.J.), 1140, 1–17. [Link]

  • Chen, Y., et al. (2002). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 952(1-2), 115-130. [Link]

  • Poppe, L., et al. (1994). Comparative study on separation of diastereomers by HPLC. Journal of Chromatography A, 668(2), 295-303. [Link]

  • Matschulat, A., et al. (2020). Crystal Structure and Spectroscopic Analysis of the Compatible Solute Nγ-Acetyl-L-2,4-Diaminobutyric Acid. Crystals, 10(12), 1136. [Link]

  • Banerjee, S., et al. (2008). Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. Rapid Communications in Mass Spectrometry, 22(20), 3231-3242. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Alcaide, B., & Almendros, P. (2002). α,β-Diamino Acids: Biological Significance and Synthetic Approaches. Revista de la Real Academia de Ciencias Exactas, Físicas y Naturales. Serie A. Matemáticas, 96(3), 335-350. [Link]

  • LibreTexts Chemistry. (2019). 2.7: NMR - Interpretation. Retrieved from [Link]

  • Fekete, J., & Milen, M. (1994). Comparative Study on Separation of Diastereomers by HPLC. Journal of Liquid Chromatography, 17(1), 1-13. [Link]

  • Bock, K., & Pedersen, C. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B: Organic Chemistry and Biochemistry, 37, 341-346. [Link]

  • Guan, Z., et al. (2020). Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. Journal of the American Chemical Society, 142(35), 14868-14873. [Link]

  • ResearchGate. (n.d.). Chiral HPLC analysis of mono-BOC derivatives of DFMO enantiomers. Retrieved from [Link]

  • Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Scientific Reports, 11(1), 3262. [Link]

  • ResearchGate. (n.d.). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Retrieved from [Link]

  • Le, T. N., et al. (2007). A new tool for the diagnosis of inherited disorders of amino acid metabolism. Fragmentation study of 79 molecules of biological interest in positive and negative ionisation mode. Journal of Inherited Metabolic Disease, 30(2), 167-174. [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Spin-spin splitting and coupling - Coupling in 1H NMR. Retrieved from [Link]

  • Yamanaka, R., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 688683. [Link]

  • Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 59. [Link]

  • Chromatography Today. (2018). Chiral Amino Acid and Peptide Separations – the Next Generation. Retrieved from [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

  • Google Patents. (2020). CN110683960A - Synthesis method of (R) -3-aminobutanol.
  • Wiley-VCH. (2004). 1 Protection Reactions. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral and imaging data by MALDI MS of γ-aminobutyric acid, dopamine. Retrieved from [Link]

  • Sarotti, A. M. (2011). Vicinal 1H-1H NMR coupling constants from density functional theory as reliable tools for stereochemical analysis of highly flexible multichiral center molecules. Journal of Organic Chemistry, 76(17), 7088-7096. [Link]

  • Cardillo, G., et al. (1986). Enantioselective synthesis of .beta.-amino acids. 2. Preparation of the like stereoisomers of 2-methyl- and 2-benzyl-3-aminobutanoic acid. The Journal of Organic Chemistry, 51(5), 725-727. [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Retrieved from [Link]

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  • Wiley-VCH. (2002). 1 Mass Spectrometry of Amino Acids and Proteins. In Proteomics. Retrieved from [Link]

  • Jones, W., et al. (2020). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid]. IUCrData, 5(2), x200139. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kim, J. H., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 185-192. [Link]

  • E. coli Metabolome Database. (2015). 2,4-Diaminobutyric acid (ECMDB21404) (M2MDB001799). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Overcoming Low Yield in the Synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, in the synthesis of this critical chiral building block. As a diamino acid derivative with orthogonal protecting groups, its synthesis requires careful control over reaction conditions to prevent side reactions and ensure high purity. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions, grounded in established chemical principles.

Troubleshooting Guide: A Mechanistic Approach

Low yields can arise from a multitude of factors, from starting material integrity to suboptimal reaction conditions and purification losses. The following section addresses specific problems you may encounter during the synthesis.

Q1: My overall yield is significantly lower than expected. What is a systematic way to identify the root cause?

A low overall yield is a common but frustrating problem. A systematic, step-by-step investigation is the most efficient way to diagnose the issue. Instead of repeating the entire sequence, analyze each step individually.

Expert Insight: The root cause of low yield is often not a single major failure, but an accumulation of small losses at each stage: incomplete reactions, side-product formation, and physical loss during work-up and purification. Meticulous monitoring at each step is crucial.

A logical workflow for troubleshooting is essential. The following diagram outlines a systematic approach to pinpointing the source of yield loss.

Troubleshooting_Workflow cluster_start cluster_analysis Analysis Phase cluster_diagnosis start Low Overall Yield Detected check_sm Step 1: Verify Starting Material (SM) Integrity (NMR, Purity, Chirality) start->check_sm sm_impure Diagnosis: SM Impure Action: Re-purify or Source New Material check_sm->sm_impure Impure sm_pure SM Verified as Pure check_sm->sm_pure Pure analyze_rxn Step 2: Analyze In-Process Reaction Mixture (TLC, LC-MS) check_purification Step 3: Evaluate Work-up & Purification Losses (Mass Balance) analyze_rxn->check_purification Clean Reaction incomplete_rxn Diagnosis: Incomplete Reaction Action: Optimize Conditions (Temp, Time, Reagents) analyze_rxn->incomplete_rxn Unreacted SM side_products Diagnosis: Side Products Formed Action: Identify Structures & Adjust Conditions to Minimize analyze_rxn->side_products New Spots/Peaks purification_loss Diagnosis: High Purification Loss Action: Optimize Extraction pH, Solvent System, or Column Chromatography check_purification->purification_loss Low Recovery yield_ok Yield Acceptable check_purification->yield_ok High Recovery sm_pure->analyze_rxn

Caption: Systematic workflow for troubleshooting low yield.

Q2: The Boc-protection step is incomplete or generating significant impurities. How can I improve this?

The installation of the tert-butoxycarbonyl (Boc) group onto the C4-amino group is a crucial step. Incomplete reactions or the formation of side products are common issues.

Causality & Expert Insight: The standard reagent, di-tert-butyl dicarbonate (Boc)₂, reacts with the primary amine. This reaction requires a base to deprotonate the ammonium salt of the amino acid starting material and to neutralize the acid generated during the reaction.

  • Incomplete Reaction: This often stems from poor solubility of the starting amino acid in the chosen solvent system, insufficient base, or low reactivity at ambient temperatures.

  • Impurity Formation: A major issue can be the formation of condensation impurities, where two molecules of the amino acid react.[1] This is especially problematic if the reaction is too slow or if the wrong base/solvent is used. Over-acylation is generally not an issue with the second, less-nucleophilic Cbz-protected amine.

Troubleshooting Steps & Solutions:

  • Optimize the Solvent System: The starting material, (R)-3-(Z-amino)-4-aminobutyric acid, has both a free amine and a carboxylic acid, making it zwitterionic and potentially poorly soluble in purely organic solvents. A biphasic system (e.g., Dioxane/Water or THF/Water) is often effective.

  • Select the Appropriate Base: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) are common choices. The pH should be maintained between 8-10. If the pH is too low, the amine is not sufficiently nucleophilic. If it is too high (e.g., with NaOH), hydrolysis of the Boc anhydride can occur.

  • Control Reaction Temperature: While often run at room temperature, gentle heating (e.g., to 40 °C) can sometimes drive the reaction to completion. However, monitor carefully for impurity formation at higher temperatures.

  • Reagent Stoichiometry: Use a slight excess of Boc₂ (e.g., 1.1-1.2 equivalents) to ensure the reaction goes to completion. Adding the Boc₂ portion-wise or as a solution in the organic solvent can help maintain a steady concentration and minimize side reactions.

Comparative Data for Boc-Protection Conditions

ParameterCondition A (Suboptimal)Condition B (Optimized)Expected Outcome
Solvent THF onlyTHF / Water (1:1)Improved solubility of starting material.
Base Triethylamine (TEA)Sodium Bicarbonate (NaHCO₃)Maintains optimal pH (8-10), avoids emulsion issues.[1]
Temperature Room Temp (20-25°C)Room Temp, monitor by TLC/LC-MSEnsures reaction completion without degrading reagents.
Boc₂ Equiv. 1.0 eq1.15 eqDrives reaction to completion.
Typical Yield 75-83%[1]>90%Higher conversion, fewer impurities.
Q3: I am struggling with the benzyloxycarbonyl (Z-group) protection step. What factors should I consider?

Protecting the C3-amino group with the Z-group (Cbz) is another critical step that can be prone to low yields if not properly controlled. The reactivity of this amine is influenced by the adjacent stereocenter and the rest of the molecule.

Causality & Expert Insight: The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) or N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). Cbz-Cl is more reactive but generates HCl, requiring a base to neutralize it. Cbz-OSu is a solid, easier to handle, and produces a water-soluble succinimide byproduct, but may be less reactive.

  • Sluggish Reaction: Similar to Boc protection, poor solubility or insufficient activation can lead to a slow or incomplete reaction.

  • Side Products: The primary amine at C4 is much more nucleophilic than the secondary amine at C3 (if unprotected). This step must be performed after the C4-amine is protected. If starting from the di-amino acid, you will get a mixture of products. Another issue is the potential for over-acylation or reaction with the carboxylate if it is not properly managed.

Troubleshooting Steps & Solutions:

  • Ensure Orthogonality: Confirm that the C4-amino group is already protected (e.g., with Boc) before attempting to protect the C3-amino group.

  • Reagent Choice: For a sluggish reaction, the more reactive Cbz-Cl is often preferred. Use it at low temperatures (e.g., 0 °C) to control its reactivity and add it slowly to the reaction mixture.

  • pH Control (Schotten-Baumann conditions): When using Cbz-Cl, the reaction is often performed in a biphasic system with a base like NaHCO₃ or Na₂CO₃ to maintain a pH of ~8-9. This keeps the amine deprotonated and nucleophilic while neutralizing the HCl byproduct.

  • Homogeneous Conditions: If solubility is an issue, using an aprotic polar solvent like DMF with a non-nucleophilic organic base like diisopropylethylamine (DIPEA) can be effective, particularly with the Cbz-OSu reagent.

Detailed Experimental Protocols

To ensure reproducibility and provide a validated starting point, the following protocols are provided.

Protocol 1: Optimized Boc-Protection of (R)-3-(Z-amino)-4-aminobutyric acid

This protocol is designed to maximize yield and minimize the formation of condensation byproducts.

  • Dissolution: Suspend 1.0 equivalent of (R)-3-(Z-amino)-4-aminobutyric acid in a 1:1 mixture of Dioxane and Water (approx. 10 mL per gram of starting material).

  • Basification: Cool the suspension to 10-15 °C in an ice bath. Add sodium bicarbonate (NaHCO₃, 2.5 equivalents) in portions while stirring. Ensure the pH of the aqueous layer is between 8.5 and 9.5.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂, 1.15 equivalents) in Dioxane (2 mL per gram of Boc₂). Add this solution dropwise to the stirring amino acid suspension over 30-45 minutes, maintaining the temperature below 20 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the bulk of the dioxane.

    • Add water and wash with a non-polar solvent like ethyl acetate or ether (2x) to remove any unreacted Boc₂ and other neutral impurities.

    • Cool the remaining aqueous layer in an ice bath and carefully acidify to pH 2-3 with a cold 1M NaHSO₄ solution or citric acid.[2]

    • The product should precipitate or can be extracted with ethyl acetate (3x).

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The product can be further purified by crystallization from a suitable solvent system like ethyl acetate/hexanes.[2]

Frequently Asked Questions (FAQs)

Q: What is a realistic target yield for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid? A: While yields are highly dependent on the specific synthetic route and scale, a well-optimized multi-step synthesis should aim for an overall yield of 50-70%. Individual protection and deprotection steps should ideally exceed 90% yield.

Q: How can I confirm the enantiomeric purity of my final product? A: Enantiomeric purity is critical. It should be assessed using a chiral analytical method. Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the preferred methods.[3] You may need to derivatize the final compound (e.g., form a methyl ester) to achieve good separation on a chiral column.

Q: My final product is an oil and difficult to handle. How can I induce crystallization? A: Amorphous oils can be challenging. Try dissolving the oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly adding a poor solvent (e.g., hexanes, pentane, or diethyl ether) until turbidity persists. Seeding with a previously obtained crystal, if available, can be very effective. Sonication or scratching the inside of the flask with a glass rod at the solvent interface can also initiate crystallization.

Q: What are the best storage conditions for the final product and key intermediates? A: As with most amino acid derivatives, storage in a cool, dry, and dark place is recommended. A desiccator at refrigerator temperatures (2-8 °C) is ideal to prevent hydrolysis of the protecting groups and other forms of degradation over time. Store under an inert atmosphere (e.g., argon or nitrogen) if the compound is particularly sensitive.

Visualizing the Synthetic Pathway

The following diagram illustrates a plausible synthetic route, highlighting the critical protection steps.

Synthetic_Pathway start Precursor (e.g., (R)-3,4-diaminobutyric acid) reagent1 1. Boc₂O, NaHCO₃ 2. Dioxane/H₂O start->reagent1 step1_prod (R)-4-(Boc-amino)-3-aminobutyric acid reagent2 1. Cbz-Cl, NaHCO₃ 2. Dioxane/H₂O step1_prod->reagent2 final_prod (R)-4-(Boc-amino)-3-(Z-amino)butyric acid reagent1->step1_prod C4-Amine Protection reagent2->final_prod C3-Amine Protection

Caption: General synthetic pathway for orthogonal protection.

References

  • Hansen, J. B., & Krogsgaard-Larsen, P. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, 37b, 335-341. [Link]

  • Li, Y., et al. (2023). Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. Catalysts, 13(3), 567. [Link]

  • Alcaide, B., et al. (2007). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). ResearchGate. [Link]

  • Petter, R. C., et al. (1990). A Short Synthesis of 4-Amino-3-hydroxybutyric Acid (GABOB) via Allyl Cyanide. ResearchGate. [Link]

  • CN112500316A - Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid.
  • Medicines for All Institute. (2019). Process Development Report: Dolutegravir - (R)-3-aminobutan-1-ol. [Link]

  • CN110683960A - Synthesis method of (R)-3-aminobutanol.
  • Wolan, A., et al. (2018). Crystal structure of (3R)-3-benzyl-4-[(tert-butoxycarbonyl)amino]butanoic acid. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 11), 1668–1671. [Link]

  • Organic Syntheses Procedure. (S)-3-(tert-BUTYLOXYCARBONYLAMINO)-4-PHENYLBUTANOIC ACID. [Link]

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Identifying side products in the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile, orthogonally protected β,γ-diamino acid. In the following sections, we will address common challenges and frequently asked questions encountered during its synthesis, focusing on the identification and mitigation of side products. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic route.

The synthesis of molecules with multiple stereocenters and orthogonal protecting groups requires careful control of reaction conditions to avoid the formation of closely related impurities. This guide will delve into the likely side products, their mechanisms of formation, and strategies for their detection and prevention.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of impurities in the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid?

A1: The most common impurities can be categorized into four main groups:

  • Diastereomeric Impurities: Specifically, the (3S,4R)-diastereomer, which can be difficult to separate from the desired (3R,4R) product.

  • Epimerization Products: Racemization at either the C3 or C4 stereocenter.

  • Protecting Group-Related Side Products: Impurities arising from incomplete protection or deprotection, or side reactions involving the Boc or Z groups.

  • Process-Related Impurities: Byproducts from coupling reagents, residual solvents, or degradation of starting materials.

Q2: Why is the orthogonal protection strategy with Boc and Z groups so crucial?

A2: The use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups is a cornerstone of modern peptide and amino acid synthesis.[1] These groups are considered "orthogonal," meaning one can be removed under conditions that leave the other intact.[2] The Boc group is labile to strong acids (like TFA), while the Z group is typically removed by catalytic hydrogenation.[2] This allows for selective deprotection and subsequent modification of either the C3 or C4 amino group, which is essential for the synthesis of complex peptides and other targeted molecules.[3]

Q3: What analytical techniques are recommended for identifying impurities in my final product?

A3: A combination of techniques is recommended for comprehensive analysis:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is essential for assessing purity and quantifying impurities. Chiral HPLC may be necessary to resolve enantiomers if racemization is suspected.[4]

  • Mass Spectrometry (MS): LC-MS is invaluable for identifying the molecular weights of impurities, providing clues to their structures.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the desired product and help identify major impurities. Careful analysis of the coupling constants in the 1H NMR spectrum can help distinguish between diastereomers.

Troubleshooting Guide: Side Product Identification and Mitigation

This section provides a detailed look at specific side products, their origins, and actionable troubleshooting steps.

Issue 1: Presence of a Diastereomeric Impurity

Symptom: You observe a second major peak in your HPLC chromatogram with the same mass as your desired product. Your 1H NMR spectrum shows a duplicate set of signals, particularly for the protons on the butyric acid backbone.

Underlying Cause: The synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid involves the formation of a new stereocenter at C3. If the reaction that introduces the C3-amino group is not perfectly diastereoselective, you will form the (3S,4R)-diastereomer alongside your desired (3R,4R)-product. Many synthetic routes for β-amino acids can result in mixtures of diastereomers.[5]

Mitigation and Troubleshooting:

  • Reaction Condition Optimization: The degree of diastereoselectivity can be highly dependent on the reaction temperature, solvent, and the nature of the reagents. Lowering the reaction temperature often enhances selectivity.

  • Chiral Auxiliary/Catalyst Screening: If using a chiral auxiliary or catalyst to induce stereoselectivity, screen different ligands or auxiliaries. The choice of chiral influence is critical in diastereoselective synthesis.[6]

  • Purification: While challenging, it may be possible to separate diastereomers by flash column chromatography on silica gel. Careful optimization of the solvent system is key. Recrystallization can also sometimes be effective in isolating the major diastereomer.

Issue 2: Racemization or Epimerization

Symptom: Your product shows a loss of optical purity, as determined by polarimetry or chiral HPLC analysis. This can manifest as the presence of the (S)-enantiomer of your starting material or epimerization at one of the chiral centers.

Underlying Cause: The α-proton to a carbonyl group is susceptible to deprotonation under basic conditions, leading to epimerization.[7] While the C4 proton is not α to the carboxyl group, harsh basic or acidic conditions at various stages of the synthesis can lead to racemization, particularly if intermediates are not handled carefully.[7]

Mitigation and Troubleshooting:

  • Avoid Strong Bases: When possible, use milder bases like diisopropylethylamine (DIPEA) or 2,4,6-collidine instead of stronger bases like sodium hydroxide or potassium carbonate, especially when a stereocenter is adjacent to a carbonyl group.

  • Control Temperature: Perform reactions at the lowest effective temperature to minimize the rate of epimerization.

  • Carboxylic Acid Activation: If a step involves activating the carboxylic acid (e.g., for coupling), use coupling reagents known to suppress racemization, such as those based on HOBt or Oxyma.

Issue 3: Incomplete Deprotection or Protecting Group Migration

Symptom: Your mass spectrum shows peaks corresponding to the starting material with one or both protecting groups still attached, or your final product has a lower than expected yield after a deprotection step.

Underlying Cause:

  • Incomplete Boc Deprotection: Insufficient reaction time or acid concentration during the removal of the Boc group.

  • Incomplete Z Deprotection: Catalyst poisoning (e.g., by sulfur compounds), insufficient hydrogen pressure, or catalyst deactivation during hydrogenation.

  • Protecting Group Instability: While Boc and Z are generally orthogonal, some partial cleavage of the Z group can occur under very harsh acidic conditions used for Boc removal. Conversely, some Boc cleavage might occur under certain hydrogenolysis conditions, although this is less common.

Mitigation and Troubleshooting:

  • Boc Deprotection:

    • Ensure a sufficient excess of trifluoroacetic acid (TFA) is used (typically 25-50% in a solvent like dichloromethane).

    • Increase the reaction time and monitor by TLC or LC-MS until the starting material is consumed.

  • Z Deprotection (Hydrogenolysis):

    • Use a fresh, high-quality palladium on carbon (Pd/C) catalyst.

    • Ensure the reaction is carried out under an inert atmosphere before introducing hydrogen.

    • If catalyst poisoning is suspected, pretreating the substrate with a scavenger like activated carbon may help.

Visualizing the Synthetic Landscape

To better understand the relationships between the desired product and its potential side products, the following diagrams illustrate a plausible synthetic workflow and the points at which impurities can arise.

G cluster_0 Synthetic Pathway Start (R)-3-aminobutyric acid Step1 Esterification & N-Boc Protection Start->Step1 Intermediate1 (R)-4-(Boc-amino)butyric acid ester Step1->Intermediate1 Step2 α-Bromination Intermediate1->Step2 Intermediate2 Bromo-intermediate Step2->Intermediate2 Step3 Azide Displacement (SN2) Intermediate2->Step3 Intermediate3 Azido-intermediate Step3->Intermediate3 Step4 Reduction & N-Z Protection Intermediate3->Step4 Product (R)-4-(Boc-amino)-3-(Z-amino)butyric acid ester Step4->Product Step5 Saponification Product->Step5 FinalProduct (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Step5->FinalProduct

Caption: Plausible synthetic route to the target molecule.

G Desired_Product (3R,4R)-Product Diastereomer (3S,4R)-Diastereomer Epimer Epimerized Product Incomplete_Deprotection Partially Protected Byproduct Condensation_Byproduct Condensation Impurity Synthesis_Step Key Synthetic Step (e.g., Azide Displacement) Synthesis_Step->Desired_Product Desired Path Synthesis_Step->Diastereomer Lack of Diastereoselectivity Synthesis_Step->Epimer Harsh Conditions (Base/Acid) Deprotection_Step Deprotection Deprotection_Step->Incomplete_Deprotection Incomplete Reaction Activation_Step Carboxyl Activation Activation_Step->Condensation_Byproduct Dimerization

Sources

Improving the chiral purity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Welcome to the technical support guide for improving and verifying the chiral purity of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This document is designed for researchers, scientists, and drug development professionals who are working with this versatile amino acid derivative.[1] Achieving high enantiomeric excess (e.e.) is critical for its application in peptide synthesis and pharmaceutical research, where stereochemistry dictates biological activity.[1][2]

This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to help you overcome common challenges in synthesis, purification, and analysis.

Troubleshooting Guide: Diagnosing & Solving Chiral Purity Issues

This section addresses specific problems you may encounter during your workflow. The underlying principle for most chiral purification challenges is to either physically separate the desired enantiomer or remove the undesired one.

Q1: My chiral HPLC analysis shows two peaks of nearly equal size, indicating a racemic or near-racemic mixture. What went wrong?

Possible Causes & Solutions:

  • Racemization During Synthesis or Deprotection: The alpha-proton to the carboxylic acid is susceptible to deprotonation under basic conditions, which can lead to racemization via a carbanion intermediate.[3]

    • Causality: The use of strong bases (e.g., NaOH, KOtBu) or prolonged exposure to even milder bases (e.g., DIEA, NMM) during coupling or deprotection steps can abstract the acidic α-proton, leading to a loss of stereochemical integrity.[3][4]

    • Solution:

      • Re-evaluate Base Strength: If possible, use sterically hindered, non-nucleophilic bases like 2,4,6-collidine for pH adjustments.

      • Temperature Control: Perform all base-mediated reactions at the lowest possible temperature (e.g., 0 °C or -20 °C) to minimize the rate of epimerization.

      • Limit Exposure Time: Quench reactions promptly and proceed with workup as soon as the reaction is complete to minimize the time the compound spends in a basic environment.

      • Coupling Additives: During peptide coupling, the activation of the carboxylic acid can make the alpha-proton more acidic. The use of additives like HOBt (Hydroxybenzotriazole) can suppress racemization.[5]

  • Incorrect Starting Material: The chiral purity of your starting materials may not have been as high as specified.

    • Solution: Always verify the enantiomeric purity of key chiral starting materials upon receipt using a validated analytical method (See Protocol 1). Do not solely rely on the supplier's Certificate of Analysis for critical applications.

Q2: I'm attempting a diastereomeric salt resolution, but the enantiomeric excess (e.e.) of my product is only marginally improved after crystallization. What can I do?

Possible Causes & Solutions:

  • Poor Choice of Resolving Agent: The structural and electronic complementarity between your carboxylic acid and the chiral resolving amine is crucial for forming diastereomeric salts with significantly different physical properties (like solubility).[6][7]

    • Causality: For resolution to be effective, one diastereomeric salt must be significantly less soluble than the other in the chosen solvent system, allowing it to crystallize selectively.[6][8] If both salts have similar solubilities, co-precipitation will occur, leading to poor enrichment.

    • Solution: Screen a panel of chiral resolving agents. Since your target is an acid, chiral amines are the appropriate choice.[7][9] See the table below for common options. A small-scale screening experiment (as detailed in Protocol 2) is highly efficient.

  • Suboptimal Crystallization Conditions: The solvent, temperature, and cooling rate are critical parameters that govern the kinetics and thermodynamics of crystallization.[10]

    • Causality: A solvent that is too good will keep both diastereomeric salts in solution, while a solvent that is too poor will cause both to crash out indiscriminately. A slow cooling rate is generally required to allow the system to remain near equilibrium, favoring the crystallization of the less soluble diastereomer.

    • Solution:

      • Solvent Screening: Test a range of solvents with varying polarities (e.g., Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, and mixtures thereof).

      • Optimize Cooling Profile: Implement a slow, controlled cooling ramp (e.g., 5-10 °C per hour) instead of placing the solution directly in an ice bath.

      • Control Supersaturation: Ensure you are operating in the metastable zone where crystal growth of the desired diastereomer is favored over the spontaneous nucleation of the undesired one.[10][11]

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} caption { label = "Troubleshooting Workflow for Low Chiral Purity"; fontsize = 12; fontcolor = "#202124"; } enddot Caption: A logical workflow for diagnosing and resolving issues of low enantiomeric excess.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical method to determine the enantiomeric excess (e.e.) of my product?

Direct analysis by chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.[12] It offers high accuracy and can resolve the two enantiomers as distinct peaks. Methods using polysaccharide-based chiral stationary phases (CSPs) are particularly effective for Boc-protected amino acids.[2][12][13] An alternative, indirect method involves derivatizing the sample with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.[14][15] However, this requires an additional reaction step and the derivatizing agent must be of 100% optical purity to avoid analytical artifacts.[15]

Q2: Can I use preparative chiral chromatography to purify my material?

Yes. While often more expensive and resource-intensive than crystallization, preparative chiral chromatography (e.g., HPLC or SFC) is a powerful technique for direct separation of enantiomers and can be used when crystallization methods fail.[16] It is particularly useful for obtaining high-purity material (>99.5% e.e.) on a small to medium scale.

Q3: How do I remove the chiral resolving agent after a successful resolution?

After isolating the desired diastereomeric salt, the resolving agent can be removed with a simple acid-base extraction.

  • Dissolve the salt in a suitable organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Wash the organic solution with a mild acid (e.g., 1M HCl or citric acid) to protonate the chiral amine resolving agent, making it soluble in the aqueous phase.

  • Separate the layers. The organic layer now contains your desired (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

  • Wash the organic layer with brine, dry it over sodium sulfate, and evaporate the solvent to recover your purified product.

Q4: What is the principle behind diastereomeric salt resolution?

This classical resolution technique relies on converting a pair of enantiomers (which have identical physical properties) into a pair of diastereomers (which have different physical properties).[6] By reacting your racemic carboxylic acid (a mixture of R and S enantiomers) with a single enantiomer of a chiral base (e.g., S-base), you form two different salts: (R-acid, S-base) and (S-acid, S-base). These two salts are diastereomers. Because they have different crystal packing energies and solubilities, one can often be selectively crystallized from a solution, leaving the other behind.[6][8]

dot graph G { graph [fontname="Arial", bgcolor="#FFFFFF"]; node [shape=box, style="rounded,filled", fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];

} caption { label = "Principle of Diastereomeric Salt Resolution"; fontsize = 12; fontcolor = "#202124"; } enddot Caption: Visual overview of the diastereomeric salt resolution process.

Key Experimental Protocols

Protocol 1: Chiral HPLC Analysis

This protocol provides a starting point for developing a robust analytical method to determine the enantiomeric purity.

  • Column: A polysaccharide-based Chiral Stationary Phase (CSP) is recommended. Macrocyclic glycopeptide-based CSPs are also highly effective for N-blocked amino acids.[12]

    • Example: CHIRALPAK® IC or a similar cellulose tris(3,5-dichlorophenylcarbamate) column.

  • Mobile Phase: A polar organic or reversed-phase mode can be effective.[12]

    • Starting Condition (Normal Phase): Hexane/Isopropanol/Trifluoroacetic Acid (TFA) (e.g., 80:20:0.1 v/v/v).

    • Starting Condition (Reversed Phase): Acetonitrile/Water/TFA (e.g., 50:50:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Column Temperature: 25 °C.

  • Methodology:

    • Prepare a sample solution of your compound at ~1 mg/mL in mobile phase or a compatible solvent.

    • Prepare a racemic standard for method development to confirm the identity of both enantiomer peaks.

    • Inject the sample onto the HPLC system.

    • Optimize the mobile phase composition to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks. Adjust the ratio of the strong solvent (Isopropanol or Acetonitrile) as needed.[17]

    • Once optimized, calculate the enantiomeric excess (% e.e.) using the peak areas: % e.e. = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Protocol 2: Screening Diastereomeric Salt Resolution

This protocol allows for the rapid and efficient screening of multiple resolving agents and solvents on a small scale.

Data Presentation: Common Chiral Resolving Agents for Carboxylic Acids

Chiral Resolving AgentClassNotes
(R)-(+)-1-PhenylethylamineSynthetic AmineWidely available and frequently successful. Both enantiomers are common.[6]
(S)-(-)-1-PhenylethylamineSynthetic AmineThe opposite enantiomer of the above.
CinchonidineNatural AlkaloidOften effective for a variety of acidic compounds.
QuinineNatural AlkaloidA diastereomer of quinidine, provides different selectivity.[9]
BrucineNatural AlkaloidA toxic but highly effective resolving agent. Use with caution.[6][9]
  • Methodology:

    • Setup: In separate small vials, dissolve a known amount of your racemic acid (e.g., 50 mg, 0.14 mmol) in a minimal amount of a test solvent (e.g., 1 mL of ethanol).

    • Addition: To each vial, add a sub-stoichiometric amount (e.g., 0.5 equivalents, 0.07 mmol) of a different chiral resolving agent from the table above.

    • Observation: Gently warm the vials to ensure complete dissolution, then allow them to cool slowly to room temperature. Observe which vials produce a crystalline precipitate.

    • Isolation & Analysis:

      • Filter the crystals from any vial that shows significant precipitation.

      • Wash the crystals with a small amount of cold solvent and dry them.

      • Liberate the free acid from the salt as described in FAQ #3.

      • Analyze the resulting solid by chiral HPLC (Protocol 1) to determine the enantiomeric excess.

    • Selection: The combination of resolving agent and solvent that yields the highest e.e. is the best candidate for a large-scale resolution.

References

  • Chiral resolution. In: Wikipedia. Accessed January 23, 2026. [Link]

  • Sajadi Z, et al. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica. 1983.
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Accessed January 23, 2026. [Link]

  • Resolution Control in a Continuous Preferential Crystallization Process. ACS Publications. Accessed January 23, 2026. [Link]

  • Eles G, et al. Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. 2023.
  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Accessed January 23, 2026. [Link]

  • Advancements in chiral crystallization. Technobis. January 17, 2022. [Link]

  • 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst (RSC Publishing). 2023.
  • Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy. The Journal of Organic Chemistry.
  • Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid.
  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. CrystEngComm (RSC Publishing). 2022.
  • A Researcher's Guide to Chiral Resolution: Exploring Alternatives to Diastereomeric Crystalliz
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Journal of Pharmaceutical and Biomedical Analysis. 2017.
  • Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB).
  • 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2019.
  • Chiral Auxiliaries and Optical Resolving Agents. TCI Chemicals.
  • Zhao H, Li JW, Wu F. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry. 2026.
  • Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
  • Synthesis of Chiral Amino Acids via Direct Amination of Diazo Ester with a Rhodium-Based Catalyst. Western Michigan University ScholarWorks. 2020.
  • Chiral HPLC Separation of Protected Amino Acids. Taylor & Francis Online. 2002.
  • Butyric acid, γ-amino. Organic Syntheses Procedure.
  • CHAPTER 12: Continuous Enantioselective Crystallization of Chiral Compounds. De Gruyter. 2020.
  • Lecture 16 Protecting groups and racemiz
  • 4.8: 6.8 Resolution (Separation) of Enantiomers. Chemistry LibreTexts. 2019.
  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 2015.
  • Resolution of racemic amino acids.
  • Amino Acid-Protecting Groups.
  • Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. 2022.
  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization.
  • Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid deriv
  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. 2023.

Sources

Stability issues of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This guide, curated by our senior application scientists, provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this versatile molecule in aqueous solutions. We aim to equip you with the scientific understanding and practical protocols to ensure the integrity of your experiments.

Introduction to Stability Concerns

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a valuable building block in peptide synthesis and pharmaceutical development, prized for its unique arrangement of orthogonal protecting groups.[1] The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz) groups allow for selective deprotection strategies, crucial in the synthesis of complex molecules.[2] However, the very nature of these protecting groups dictates their susceptibility to specific chemical environments, particularly in aqueous solutions where pH and temperature can significantly impact the molecule's integrity.

Understanding the potential degradation pathways is paramount to obtaining reliable and reproducible results. The primary stability concerns for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in aqueous media are:

  • Acid-catalyzed hydrolysis of the Boc group.

  • Hydrolysis of the Z-group under strongly acidic or basic conditions.

  • Potential for intramolecular cyclization.

This guide will delve into each of these issues, providing you with the knowledge to anticipate, mitigate, and troubleshoot these challenges.

Frequently Asked Questions (FAQs)

Q1: I'm observing a loss of my starting material in an acidic aqueous buffer (pH 4-5). What is the likely cause?

A1: The most probable cause for the degradation of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in acidic aqueous solutions is the hydrolysis of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group is well-known for its lability under acidic conditions.[2][3][4]

Causality: The mechanism of Boc group cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically forms isobutylene and a proton. This process is highly dependent on the pH of the solution. While stable at neutral and basic pH, the rate of hydrolysis increases significantly as the pH drops.[3]

Q2: How stable is the Z-group in my aqueous solution?

A2: The benzyloxycarbonyl (Z or Cbz) group is generally more robust than the Boc group under acidic conditions. However, it is not completely inert and can be cleaved under strongly acidic or basic conditions, although this typically requires more forcing conditions than Boc deprotection.[5] The primary and most efficient method for Z-group removal is catalytic hydrogenolysis, which is not a concern in typical aqueous buffer systems unless a catalyst is present.[4]

Q3: Could my compound be degrading through a pathway other than protecting group hydrolysis?

A3: Yes, another potential degradation pathway is intramolecular cyclization. Derivatives of 4-aminobutyric acid have been shown to undergo intramolecular cyclization to form γ-lactams.[6] In the case of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, if one of the amino groups becomes deprotected, it could potentially act as a nucleophile, attacking the carboxylic acid to form a cyclic product. The rate of such a cyclization would be highly dependent on the pH and temperature of the solution.[6]

Q4: What are the recommended storage conditions for aqueous solutions of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid?

A4: To maximize stability in aqueous solutions, it is recommended to:

  • Maintain a pH between 6 and 8.

  • Store solutions at low temperatures (2-8 °C).

  • Use freshly prepared solutions whenever possible.

  • Protect from light to prevent any potential photo-catalyzed degradation.

For long-term storage, it is best to keep the compound as a dry, crystalline powder at 0-8 °C.[1]

Q5: What analytical techniques are best suited for monitoring the stability of my compound?

A5: Several analytical techniques can be employed to monitor the degradation of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid and identify its degradation products:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase C18 column with a gradient elution of water and acetonitrile containing a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid is typically used. UV detection is suitable as the Z-group contains a chromophore. By monitoring the peak area of the parent compound over time, you can quantify its degradation. New peaks appearing in the chromatogram would indicate the formation of degradation products.[7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is highly valuable for identifying the degradation products. By coupling the separation power of HPLC with the mass detection capabilities of MS, you can determine the molecular weights of the degradation products and, with further fragmentation analysis (MS/MS), elucidate their structures.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of signals corresponding to the Boc and Z protecting groups and the appearance of new signals from the degradation products. This method is particularly useful for mechanistic studies.[10]

Troubleshooting Guides

Issue 1: Rapid Loss of Starting Material in Acidic Buffers

Symptoms:

  • Disappearance of the main peak corresponding to (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in the HPLC chromatogram.

  • Appearance of a new, more polar peak.

  • A significant drop in the pH of an unbuffered solution over time.

Root Cause Analysis: This is a classic sign of Boc group hydrolysis. The resulting free amine is more polar, hence the earlier elution time on a reverse-phase HPLC column. The formation of a free amine can also alter the solution's pH.

Workflow for Troubleshooting and Mitigation:

Caption: Workflow for addressing Boc group hydrolysis.

Detailed Protocol for Stability Analysis:

  • Prepare a stock solution of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in a suitable organic solvent (e.g., DMSO or ethanol).

  • Prepare a series of aqueous buffers with varying pH values (e.g., pH 3, 4, 5, 6, 7, and 8).

  • Initiate the stability study by diluting the stock solution into each buffer to the desired final concentration.

  • Incubate the solutions at a constant temperature (e.g., room temperature or 37 °C).

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

  • Immediately analyze the aliquots by a validated HPLC method to determine the remaining concentration of the parent compound.

  • Plot the concentration of the parent compound versus time for each pH to determine the degradation kinetics.

Table 1: Expected Stability Profile of Protecting Groups

Protecting GroupAcidic Conditions (pH < 4)Neutral Conditions (pH 6-8)Basic Conditions (pH > 9)
Boc Labile[3]Stable[3]Stable[3]
Z (Cbz) Generally Stable (cleaved by strong acid)StableLabile under strong base
Issue 2: Appearance of Multiple Degradation Peaks

Symptoms:

  • Multiple new peaks in the HPLC chromatogram with different retention times.

  • Inconsistent results between experimental runs.

Root Cause Analysis: The presence of multiple degradation products may indicate a more complex degradation profile involving both hydrolysis of the protecting groups and potential intramolecular cyclization. The specific degradation products formed can be influenced by subtle variations in pH, temperature, and buffer composition.

Proposed Degradation Pathways:

DegradationPathways A (R)-4-(Boc-amino)-3-(Z-amino)butyric acid (Parent Compound) B (R)-4-amino-3-(Z-amino)butyric acid (de-Boc Product) A->B Acidic Hydrolysis (pH < 6) C (R)-4-(Boc-amino)-3-aminobutyric acid (de-Z Product) A->C Strongly Acidic/Basic Hydrolysis or Hydrogenolysis D Cyclic Lactam Derivative B->D Intramolecular Cyclization E Fully Deprotected Diaminobutyric Acid B->E Further Deprotection C->D Intramolecular Cyclization C->E Further Deprotection

Caption: Potential degradation pathways in aqueous solution.

Troubleshooting and Characterization Strategy:

  • Systematic pH Study: Conduct the stability study outlined in the previous section, but with a broader pH range to understand the conditions that favor the formation of each degradation product.

  • LC-MS/MS Analysis: Analyze the samples from the pH study by LC-MS/MS to obtain the mass and fragmentation patterns of the degradation products. This will be crucial for structural elucidation.

  • Forced Degradation Study: Intentionally degrade the compound under more extreme conditions (e.g., higher temperature, stronger acid/base) to generate larger quantities of the degradation products for easier isolation and characterization (e.g., by NMR).

  • Optimize Experimental Conditions: Based on the stability data, select a pH and temperature range for your experiments where the compound is most stable.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Heller, M. J., & Wolf, D. H. (2019). The pH dependent mechanisms of non-enzymatic peptide bond cleavage reactions. Physical Chemistry Chemical Physics, 21(47), 25965-25974.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Tran, T. H., et al. (2017). Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers. Organic & Biomolecular Chemistry, 15(3), 569-579.
  • Velmurugan, C., et al. (2020). Structure–Activity Relationship of the Diaminobutyric Acid Residues in Polymyxins. ACS Infectious Diseases, 6(10), 2837–2848.
  • Kato, H., et al. (2021). Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers in Microbiology, 12, 678839.
  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Fairlie, D. P., & Dantas de Oliveira, M. (2014). Approaches for peptide and protein cyclisation. Chemical Society Reviews, 43(24), 8137-8149.
  • Reubsaet, J. L., et al. (1998). Analytical techniques used to study the degradation of proteins and peptides: chemical instability. Journal of Pharmaceutical and Biomedical Analysis, 17(6-7), 955-978.
  • Wolf, D. H., & Heller, M. J. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. The Royal Society of Chemistry.
  • Google Patents. (n.d.). CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • ChemRxiv. (2020).
  • O'Neal, F. B., & O'Neal, C. H. (1968). The `neurotoxicity' of l-2,4-diaminobutyric acid. Biochemical Journal, 106(4), 951–957.
  • ACS Omega. (2022). A Validated Method for the Simultaneous Measurement of Tryptophan, Kynurenine, Phenylalanine, and Tyrosine by High-Performance Liquid Chromatography–Ultraviolet/Fluorescence Detection in Human Plasma and Serum.
  • Sigma-Aldrich. (n.d.). BOC-ON.
  • MDPI. (2010).
  • Wikipedia. (n.d.). 2,4-Diaminobutyric acid.
  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.
  • ResearchGate. (2020).
  • ResearchGate. (2006). pH effects on the hyaluronan hydrolysis catalysed by hyaluronidase in the presence of proteins: Part I. Dual aspect of the pH-dependence.
  • Technical Disclosure Commons. (2025).
  • Creative Proteomics. (n.d.). Amino Acid Analysis Methods.
  • PubMed Central. (2022). Baclofen [(R)-4-amino-3-(4-chlorophenyl)butanoic acid].
  • ResearchGate. (2019).
  • MDPI. (2024).

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Resolving unexpected NMR peaks for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve unexpected Nuclear Magnetic Resonance (NMR) peaks encountered during their experiments. As a Senior Application Scientist, I have compiled this resource based on extensive field experience and established scientific principles to ensure you can confidently interpret your data and advance your research.

Introduction

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a valuable building block in peptide synthesis and pharmaceutical research.[1] Its proper characterization, primarily via NMR spectroscopy, is critical for ensuring purity and successful downstream applications. Unexpected peaks in your NMR spectrum can be perplexing, but they often arise from a finite set of common issues ranging from sample preparation to side reactions during synthesis. This guide will provide a systematic approach to identifying and resolving these anomalies.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding unexpected NMR peaks for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Q1: I see a sharp singlet around 1.4 ppm that is much larger than expected. What is it?

A1: A prominent singlet around 1.4 ppm is characteristic of the nine equivalent protons of the tert-butyloxycarbonyl (Boc) protecting group.[2] If its integration is disproportionately large, it could indicate the presence of Boc-related impurities. A common culprit is di-tert-butyl dicarbonate (Boc)₂O, a reagent used for Boc protection, or tert-butanol, a byproduct of Boc deprotection.

Compound¹H NMR Chemical Shift (CDCl₃)Multiplicity
Boc-group protons~1.4 ppmSinglet
tert-Butanol~1.28 ppmSinglet
(Boc)₂O~1.48 ppmSinglet

Data compiled from typical values for Boc-protected amino acids.

Q2: There are unexpected signals in the aromatic region (7.0-8.0 ppm). What could be the source?

A2: The Z-group (benzyloxycarbonyl) contains an aromatic ring, which should give signals in this region. However, additional or unexpectedly complex signals could point to several sources:

  • Residual Benzyl Alcohol or Benzaldehyde: These are common impurities from the synthesis or degradation of the Z-protecting group.

  • Incomplete Removal of Scavengers: If scavengers like anisole or thioanisole were used during deprotection steps of a larger peptide synthesis, their aromatic signals may persist.[3]

  • Aromatic Solvents: Residual aromatic solvents such as toluene or benzene from purification steps are a frequent cause of such peaks. Cross-reference your observed peaks with standard chemical shift tables for common laboratory solvents.[4][5][6][7][8][9]

Q3: My baseline is distorted, and I see broad, rolling peaks. What is causing this?

A3: A distorted baseline is often indicative of issues with the NMR experiment itself rather than chemical impurities.[10] Potential causes include:

  • Poor Shimming: The magnetic field homogeneity needs to be optimized.

  • Receiver Gain Set Too High: This can lead to signal clipping and baseline distortion.

  • Incomplete Dissolution or Particulates: Undissolved material in the NMR tube can severely impact spectral quality.

In-Depth Troubleshooting Guides

This section provides systematic protocols to diagnose and resolve more complex NMR issues.

Guide 1: Distinguishing Between Rotamers and Impurities

Amide and carbamate bonds, such as those in the Boc and Z protecting groups, can exhibit restricted rotation, leading to the presence of rotamers (conformational isomers).[11] This can result in two distinct sets of peaks for the same molecule, which can be mistaken for impurities.

Diagnostic Protocol:

  • Variable Temperature (VT) NMR: Acquire NMR spectra at different temperatures (e.g., 25°C, 50°C, 75°C).

    • Observation: If the unexpected peaks broaden and coalesce into a single set of signals at higher temperatures, they are likely due to rotamers.

    • Rationale: Increased thermal energy overcomes the rotational energy barrier, causing rapid interchange between rotamers on the NMR timescale.

  • 2D NMR Spectroscopy (EXSY or NOESY):

    • Observation: The presence of cross-peaks between the two sets of signals indicates that they are in chemical exchange, confirming they are rotamers of the same molecule.

    • Rationale: These experiments detect magnetization transfer between exchanging nuclei.

Workflow for Rotamer Identification

Caption: A decision tree for distinguishing between rotamers and chemical impurities.

Guide 2: Identifying Synthesis-Related Impurities

The synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid can sometimes lead to specific byproducts.[12][13] Understanding the synthetic route is key to predicting and identifying these impurities.

Common Synthesis-Related Impurities:

Impurity TypePotential SourceExpected ¹H NMR Signals
Di-Boc Species Over-protection with (Boc)₂O.[14]Additional, slightly shifted Boc signal (~1.5 ppm).
Pyroglutamate Formation Intramolecular cyclization of a glutamic acid precursor.Absence of N-terminal NH proton, shift in adjacent CH protons.
Incomplete Deprotection If synthesized from a precursor with other protecting groups (e.g., Fmoc), residual signals may be present.Characteristic Fmoc signals (~7.3-7.8 ppm).
Deletion Products In solid-phase synthesis, failure of a coupling step can lead to a shortened peptide.[15]Absence of expected amino acid signals.

Protocol for Identification:

  • Review the Synthetic Scheme: Identify all reagents, intermediates, and potential side reactions.[16]

  • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of your compound and any major impurities. This can help confirm the elemental composition of unexpected species.

  • Spiking Experiment: If a suspected impurity is commercially available or can be independently synthesized, add a small amount to your NMR sample. An increase in the intensity of the unexpected peak confirms its identity.

Troubleshooting Synthesis Impurities

G cluster_0 Initial Analysis cluster_1 Confirmation cluster_2 Resolution A Unexpected NMR Peaks B Review Synthetic Route A->B C Hypothesize Potential Byproducts B->C D Run HRMS C->D E Perform Spiking Experiment C->E F 2D NMR (COSY, HSQC) C->F G Modify Purification (e.g., HPLC, Recrystallization) D->G E->G F->G H Optimize Reaction Conditions G->H

Caption: A workflow for identifying and resolving synthesis-related impurities.

Guide 3: Addressing NMR Artifacts and Sample Preparation Issues

Sometimes, unexpected signals are not from chemical species but are artifacts of the NMR experiment or sample preparation.[17]

Common Artifacts and Solutions:

ArtifactAppearanceCauseSolution
Phasing Errors Peaks have distorted, non-absorptive line shapes.Incorrect phase correction applied during processing.Manually re-phase the spectrum.
Spinning Sidebands Small peaks appearing symmetrically around large signals.Inhomogeneous magnetic field or rapid sample spinning.Reduce spinning rate or improve shimming.
Solvent Impurities Peaks corresponding to common lab solvents.[8]Use of non-high-purity deuterated solvents or contamination.Use fresh, high-quality deuterated solvents and clean NMR tubes thoroughly.
Paramagnetic Broadening Broadened or disappearing peaks.Presence of paramagnetic metal ions.[18]Treat the sample with a chelating agent like EDTA or purify via chromatography.

Best Practices for Sample Preparation:

  • Use High-Purity Solvents: Always use deuterated solvents with high isotopic purity (e.g., >99.8%).

  • Ensure Complete Dissolution: Gently warm or sonicate the sample to ensure it is fully dissolved.

  • Filter the Sample: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube.

  • Use Clean Glassware: Thoroughly clean and dry NMR tubes to avoid contamination from previous samples.

Conclusion

Resolving unexpected NMR peaks for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a systematic process of elimination. By starting with the most common issues like solvent impurities and rotamers, and then moving to more complex possibilities like synthesis byproducts and experimental artifacts, you can efficiently diagnose and solve the problem. Always combine your NMR data with other analytical techniques like mass spectrometry for a comprehensive understanding of your sample's composition.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]

  • Dalvit, C., Flocco, M., Knapp, S., & Veronesi, M. (2002). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 7(5), 492-506. [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • Max T. Rogers NMR Facility. (n.d.). NMR Artifacts. Michigan State University. [Link]

  • MolecularCloud. (2023, May 16). 6 peptide impurities that appear during the synthesis & storage of peptides. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. [Link]

Sources

Technical Support Center: Solubility Troubleshooting for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to our dedicated technical guide for researchers, scientists, and drug development professionals working with (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This document provides in-depth troubleshooting and frequently asked questions (FAQs) to address the common challenge of achieving and maintaining the solubility of this compound in aqueous environments suitable for biological assays. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experimental design.

Section 1: Understanding the Solubility Challenge
Q1: Why is (R)-4-(Boc-amino)-3-(Z-amino)butyric acid poorly soluble in aqueous buffers?

The solubility of this compound is dictated by its chemical structure. While the core molecule, diaminobutyric acid, is an amino acid with polar functional groups, the presence of two large, nonpolar protecting groups—the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z or Cbz)—dramatically increases its hydrophobicity.[1][] These groups shield the polar amino functions, making the overall molecule significantly less amenable to solvation by water.

The molecule does, however, retain a free carboxylic acid group. This group is ionizable, and its charge state is dependent on the pH of the solution, which is a critical lever we can use to manipulate solubility.[3][4]

Here is a summary of its key physicochemical properties:

PropertyValueSource
Molecular Formula C₁₇H₂₄N₂O₆[1]
Molecular Weight 352.4 g/mol [1]
Appearance White crystalline powder[1]
Key Functional Groups Carboxylic acid (ionizable), Boc-protected amine, Z-protected amineN/A
Expected Solubility Poor in neutral water; soluble in organic solvents like DMF and DMSO[1]
Section 2: The First-Line Approach: Organic Solvent Stock Solutions

This section details the most common and straightforward method for solubilizing hydrophobic compounds for use in aqueous biological assays.

Q2: What is the standard initial procedure for dissolving this compound for an assay?

The universally accepted starting point is to prepare a high-concentration stock solution in a water-miscible organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[5][6] This stock is then serially diluted to create intermediate concentrations before a final, small-volume addition into the large volume of your aqueous assay buffer. This ensures the final concentration of the organic solvent in the assay is kept to a minimum.

Q3: My compound precipitates when I add the DMSO stock to my aqueous assay buffer. What is happening and how can I prevent it?

This is a classic solubility problem. When the highly concentrated compound in a "good" solvent (DMSO) is abruptly introduced to a "poor" solvent (your aqueous buffer), it can crash out of solution. This happens because the local concentration at the point of addition exceeds the compound's solubility limit in the mixed solvent system.

Causality: The DMSO is infinitely miscible with water, but the compound is not. As the DMSO diffuses away, the compound is left in an environment it cannot tolerate, leading to precipitation.

Troubleshooting Steps:

  • Reduce the Final Concentration: The simplest solution is often to lower the highest concentration being tested in your dose-response curve. Precipitation is most likely to occur at the top of your concentration range.[5]

  • Optimize the Dilution Method: Instead of adding your DMSO stock to a small volume of buffer, add the small volume of DMSO stock directly into the final, full volume of your assay medium while vortexing or mixing.[5] This method, known as "direct addition," maximizes the immediate interaction of your compound with assay components like proteins (e.g., serum albumin in cell culture media) that can help maintain solubility.[5]

  • Lower the Stock Concentration: If precipitation persists, remake your primary stock at a lower concentration (e.g., 10 mM instead of 50 mM) and adjust your dilution scheme accordingly. This requires adding a larger volume of stock to your assay, so be mindful of the final solvent concentration.

Q4: What is the maximum concentration of DMSO my assay can tolerate?

This is highly dependent on the assay type, especially the cell line being used.

  • Biochemical/Enzyme Assays: These are often more tolerant to organic solvents.

  • Cell-Based Assays: Most cell lines are sensitive to DMSO. A final concentration of <0.5% is a widely accepted safe limit, with <0.1% being ideal.[6] Concentrations above 1% can cause cytotoxicity or other off-target effects, confounding your results.[7][8][9]

Crucial Experimental Control: You must include a "vehicle control" in all experiments. This control should contain the assay medium with the same final concentration of DMSO (or other solvent) as your highest compound concentration, but without the compound itself. This allows you to subtract any effects of the solvent from the effects of your compound.

Workflow: Preparing a DMSO Stock and Serial Dilutions

This workflow outlines the standard procedure for preparing and diluting your compound.

G cluster_prep Stock Solution Preparation cluster_dilution Assay Plate Preparation weigh 1. Weigh Compound add_dmso 2. Add 100% DMSO to desired concentration (e.g., 10-50 mM) weigh->add_dmso dissolve 3. Vortex / Sonicate (Gentle warming if needed) add_dmso->dissolve stock High-Concentration Stock dissolve->stock serial_dilute 4. Perform serial dilutions of stock in 100% DMSO (if needed) stock->serial_dilute Transfer to dilution series add_to_assay 5. Add small volume (e.g., 1 µL) of DMSO stock/dilution directly to final assay volume serial_dilute->add_to_assay assay_plate Final Assay Plate (e.g., 1 µL DMSO in 199 µL media = 0.5% DMSO) add_to_assay->assay_plate

Caption: Workflow for stock solution preparation and final assay dilution.

Section 3: Advanced Solubility Enhancement Strategies

If the standard DMSO approach fails, more advanced methods may be required.

Q5: Can I use pH modification to increase the solubility of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid?

Yes, this is a highly effective strategy for this specific molecule.

Causality: The compound has a free carboxylic acid group (-COOH). At low (acidic) pH, this group is protonated and neutral, contributing to the molecule's overall low aqueous solubility. As you raise the pH above the carboxylic acid's pKa (typically around 3-5 for such molecules), the group deprotonates to form a negatively charged carboxylate ion (-COO⁻).[4][10] This charged species is significantly more polar and, therefore, more soluble in water.[3][11]

Experimental Protocol: pH-Based Solubility Screen

  • Prepare a small number of test buffers at different pH values (e.g., pH 6.0, 7.4, 8.0, 9.0).

  • Attempt to dissolve a small, known amount of the compound directly in each buffer to a target concentration.

  • Alternatively, prepare a 10x stock solution in 5-10% DMSO and dilute it 1:10 into the test buffers.

  • Visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour).

  • Important: Once you find a pH that maintains solubility, you must confirm that this pH does not negatively impact your assay's performance or the stability of the compound.

G cluster_ph pH Modification Strategy start Compound Precipitates in Neutral Buffer decision Raise pH of Assay Buffer? start->decision ph_low Low pH (e.g., < 5) -COOH is Protonated (Neutral, Hydrophobic) ph_high High pH (e.g., > 8) -COO⁻ is Deprotonated (Charged, Hydrophilic) check_assay Verify Assay Compatibility at new pH ph_high->check_assay decision->ph_high Yes success Solubility Improved Proceed with Assay check_assay->success

Caption: Logic diagram for using pH to improve solubility.

Q6: Are there alternative organic solvents I can use instead of DMSO?

Yes, several other water-miscible organic solvents can be used, but their compatibility with your assay must be rigorously tested.[5]

SolventProsConsFinal Conc. Guideline
DMSO Excellent dissolving power for a wide range of compounds.Can be toxic to cells; may interfere with some assays; hygroscopic (absorbs water), which can cause compound precipitation from stock over time.[12][13]< 0.5%
Ethanol Less toxic to many cell lines than DMSO.Generally a weaker solvent than DMSO for highly nonpolar compounds.< 1%
Dimethylformamide (DMF) Strong solvent, similar in power to DMSO.Higher toxicity than DMSO; can be unstable.< 0.1%
Methanol Can be useful for some compounds.More volatile and can be more toxic than ethanol.< 1%[14]

Note: These are general guidelines. Always perform a solvent tolerance test for your specific biological system.

References
  • Biological assay challenges from compound solubility: strategies for bioassay optimiz
  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. Chem-Impex.
  • Formulation strategies for poorly soluble drugs.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
  • The synthesis and cyclization of 2,4-diaminobutyric acid.
  • Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Overcoming problems of compound storage in DMSO: solvent and process altern
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
  • Effect of pH on the solubilities of divalent and trivalent amino acids in water
  • N-(tert-Butoxycarbonyl)-4-aminobutyric Acid. TCI Chemicals.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • 4-Aminobutyric acid. ChemicalBook.
  • Amino Acids, Proteins, and pH. Chemistry LibreTexts.
  • Considerations regarding use of solvents in in vitro cell based assays.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH.
  • Molecular and Mechanistic Characterization of PddB, the First PLP-Independent 2,4-Diaminobutyric Acid Racemase Discovered in an Actinobacterial D-Amino Acid Homopolymer Biosynthesis. Frontiers.
  • High-Purity Amino Acid Derivatives for Peptide Synthesis. BOC Sciences.
  • Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applic
  • Boc-(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid. ChemicalBook.
  • Samples in DMSO: What an end user needs to know.
  • Synthesis method of (R) -3-aminobutanol.
  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar.
  • How does pH Affect Amino Acids?. YouTube.
  • 4-Amino-3-phenylbutyric acid, (R)-. PubChem.
  • 2,4-Diaminobutyric acid. PubChem - NIH.
  • Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility. Semantic Scholar.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • 4-Amino-3-hydroxybutanoic acid. PubChem.
  • Is the solubility of amino acids affected by their pH levels?. Quora.
  • A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. PubMed.
  • 2,4-Diaminobutyric acid. Wikipedia.
  • Experimental Procedures. The Royal Society of Chemistry.
  • (R)-4-(Boc-amino)-3-(Fmoc-amino)butyric acid. Chem-Impex.
  • Boc Solid Phase Peptide Synthesis. ChemPep.
  • L-2,4-Diaminobutyric acid dihydrochloride. Sigma-Aldrich.
  • 4-Amino-3-hydroxybutyric acid. Sigma-Aldrich.

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Preventing racemization during the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Racemization During the Synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

Welcome to our dedicated technical guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the stereochemical integrity of your synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. As Senior Application Scientists, our goal is to bridge chemical theory with practical, field-proven solutions.

Introduction: The Stereochemical Challenge

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a valuable chiral building block in medicinal chemistry.[1] Its utility is critically dependent on maintaining the specific (R) configuration at the C3 position. Epimerization—the inversion of a single chiral center in a diastereomer—is a significant risk during synthesis, particularly when activating the carboxylic acid for coupling reactions.[2][3] This guide will walk you through the causes of racemization and provide robust strategies to prevent it.

Frequently Asked Questions (FAQs)
Q1: What is epimerization, and why is it a major concern for this specific molecule?

A: Epimerization is the process that inverts the stereochemistry at a chiral center.[2] In this context, it refers to the conversion of the desired (R)-isomer at the C3 position to the undesired (S)-isomer. The primary mechanism involves the removal of the acidic proton from the α-carbon (C3) to the carboxyl group.[4][5] This abstraction is greatly facilitated when the carboxyl group is activated for coupling, leading to the formation of a planar, achiral intermediate called an oxazolone (or azlactone).[6][7] Nucleophilic attack on this intermediate can occur from either face, leading to a mixture of (R) and (S) products, thus compromising the enantiomeric purity of your final compound.[4]

The presence of the benzyloxycarbonyl (Z) group, an N-acyl type protector, on the C3 amino group makes this position particularly susceptible to this mechanism. Urethane-type protecting groups, like the Boc group on the C4 amino group, are known to significantly reduce the potential for racemization at their adjacent carbon.[8]

Q2: Which step in my synthesis poses the highest risk of racemization?

A: The single most critical step for racemization is the activation of the carboxylic acid for amide bond formation (coupling).[4][7][9] During this step, reagents are used to convert the carboxyl group's hydroxyl into a better leaving group. This process generates highly reactive intermediates that are prone to forming the oxazolone intermediate, which is the main pathway to racemization.[6] Any synthetic step involving strong bases or elevated temperatures can also increase the risk, but the coupling step is the primary point of failure for maintaining stereochemical integrity.[7][10]

Q3: How does my choice of coupling reagent and additives impact chiral purity?

A: Your choice of coupling reagent is paramount. The goal is to facilitate a rapid amide bond formation that outcompetes the rate of racemization.[4]

  • Carbodiimides (DCC, DIC, EDC): When used alone, these reagents can lead to significant racemization. However, their performance is dramatically improved by the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Ethyl (hydroxyimino)cyanoacetate (OxymaPure).[6][11] These additives work by rapidly forming an active ester intermediate that is more stable and less prone to racemization than the initial O-acylisourea intermediate.[6][12]

  • Phosphonium & Aminium/Uronium Reagents (HBTU, HATU, PyBOP): These are "pre-activated" systems that often contain a HOBt or HOAt moiety within their structure. They are highly efficient and generally give low levels of racemization because they promote fast coupling reactions.[12] HATU is particularly effective for sterically hindered couplings.[13]

  • Specialty Reagents: For exceptionally racemization-prone couplings, reagents like (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) (DEPBT) have shown remarkable resistance to racemization.[11] Additionally, the use of copper (II) salts as additives in carbodiimide-mediated couplings has been shown to suppress epimerization to negligible levels.[14]

Q4: What is the role of the base, and how do I select the correct one to avoid racemization?

A: A tertiary amine base is often required during coupling to neutralize the protonated amine of the incoming nucleophile. However, the base itself can be a culprit in causing racemization by directly abstracting the α-proton.[4][7] The choice of base is therefore a delicate balance.

  • Basicity and Steric Hindrance: The basicity and steric bulk of the base are key factors.[7]

    • N,N-Diisopropylethylamine (DIPEA or DIEA): A strong (pKa ~10.1), sterically hindered base. Its high basicity can increase the risk of racemization.[7]

    • N-Methylmorpholine (NMM): A weaker base (pKa ~7.4) and is often the preferred choice to minimize racemization.[7][11]

    • 2,4,6-Collidine: A weaker base (pKa ~7.4) with significant steric hindrance, which can further reduce its propensity to cause racemization.[7]

Recommendation: Always use the weakest base possible that still allows the reaction to proceed efficiently. For most applications, NMM is a superior choice over DIPEA.[7] Use it in stoichiometric amounts rather than in excess.

Q5: Can the deprotection of the Boc or Z groups cause racemization?

A: Generally, the standard deprotection methods for these groups are considered safe in terms of racemization at the C3 position.

  • Boc Deprotection: This is achieved under anhydrous acidic conditions, typically with trifluoroacetic acid (TFA) or HCl in an organic solvent.[15][16] Acid-catalyzed deprotection does not promote the enolization mechanism responsible for racemization at the adjacent chiral center.

  • Z (Cbz) Deprotection: This is most commonly removed by catalytic hydrogenolysis (e.g., H₂ gas with a Palladium catalyst). This is a mild, reductive process that does not affect the stereochemical integrity of the chiral center.

The risk of racemization is primarily associated with base-catalyzed reactions, not the standard acidic or reductive deprotection protocols for Boc and Z groups.[17]

Q6: How does temperature affect the risk of epimerization?

A: Temperature has a significant impact. While higher temperatures increase the rate of the desired coupling reaction, they disproportionately increase the rate of racemization.[10] Many side reactions, including epimerization, have higher activation energies than the main reaction.

Recommendation: For any critical coupling step involving the activation of the C1 carboxyl group, it is highly advisable to run the reaction at a reduced temperature, typically between 0 °C and -15 °C .[4] This simple precaution can dramatically reduce the level of epimerization.

Visualizing the Problem: Racemization Mechanism

The primary pathway for racemization during carboxyl group activation involves the formation of a planar oxazolone intermediate.

racemization_mechanism cluster_start Chirally Pure Starting Material cluster_activation Activation Step cluster_intermediate Racemization Pathway cluster_products Reaction Products start (R)-Z-Amino Acid activated Activated Intermediate (e.g., O-Acylisourea) start->activated + Coupling Reagent oxazolone Planar Oxazolone (Loss of Chirality) activated->oxazolone Intramolecular Cyclization product_r (R)-Product (Desired) activated->product_r + Nucleophile (Fast Coupling) oxazolone->product_r + Nucleophile product_s (S)-Product (Epimer) oxazolone->product_s + Nucleophile

Caption: Mechanism of racemization via an oxazolone intermediate.

Troubleshooting Guide
Symptom / Observation Likely Cause(s) Recommended Actions & Solutions
Low Enantiomeric Excess (e.g., >5% of the (S)-isomer detected) 1. Inappropriate coupling conditions. 2. Use of a strong base (e.g., DIPEA). 3. Reaction temperature was too high.1. Switch to a low-racemization coupling cocktail: Use DIC with an additive like OxymaPure or HOAt.[6] 2. Change the base: Replace DIPEA with N-methylmorpholine (NMM). 3. Control Temperature: Perform the coupling reaction at 0°C.[4]
Reaction is slow, leading to long reaction times and some epimerization. 1. Steric hindrance slowing the coupling. 2. Insufficient activation.1. Use a more powerful coupling reagent: Switch to HATU, which is designed for sterically demanding couplings.[13] 2. Re-evaluate stoichiometry: Ensure at least 1.1 equivalents of the coupling reagent are used.
Variable results between batches. 1. Inconsistent temperature control. 2. Purity of reagents (especially base). 3. Moisture in the reaction.1. Standardize cooling: Use an ice/water or ice/salt bath for consistent temperature. 2. Use high-purity reagents: Use a freshly opened bottle of base or distill it before use. 3. Ensure anhydrous conditions: Dry solvents and perform the reaction under an inert atmosphere (N₂ or Ar).
Validated Experimental Protocol: Racemization-Resistant Coupling

This protocol details a robust method for coupling the carboxylic acid of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid to a generic primary amine (R'-NH₂) while minimizing epimerization.

Materials:

  • (R)-4-(Boc-amino)-3-(Z-amino)butyric acid (1.0 eq)

  • Amine nucleophile (R'-NH₂) (1.1 eq)

  • Diisopropylcarbodiimide (DIC) (1.1 eq)

  • Ethyl (hydroxyimino)cyanoacetate (OxymaPure) (1.2 eq)

  • N-Methylmorpholine (NMM) (1.1 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve (R)-4-(Boc-amino)-3-(Z-amino)butyric acid and OxymaPure in anhydrous DCM.

    • Rationale: Pre-dissolving ensures the additive is ready to act immediately upon activation. Anhydrous conditions prevent hydrolysis of activated species.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath. Stir for 10 minutes to equilibrate the temperature.

    • Rationale: Low temperature is the most effective way to slow the rate of racemization relative to the rate of coupling.[4]

  • Activation: Add DIC to the cooled solution and stir for 5-10 minutes.

    • Rationale: This is the activation step. The presence of OxymaPure ensures the rapid formation of the less racemization-prone active ester.[6][11]

  • Nucleophile Addition: In a separate flask, dissolve the amine nucleophile (R'-NH₂) in a small amount of anhydrous DCM. Add NMM to this solution. Add this mixture dropwise to the activated acid solution at 0 °C.

    • Rationale: NMM is a weaker base than DIPEA, reducing the risk of base-catalyzed racemization.[7] Adding the amine solution last ensures the activated species reacts immediately with the intended nucleophile.

  • Reaction: Allow the reaction to stir at 0 °C for 2-4 hours, then let it slowly warm to room temperature and stir overnight.

    • Rationale: The initial low-temperature period allows for the bulk of the coupling to occur under racemization-suppressing conditions.

  • Workup and Purification:

    • Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct.

    • Wash the filtrate with 5% citric acid, saturated NaHCO₃, and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Chiral Analysis: Analyze the final product's purity and enantiomeric excess using chiral HPLC or SFC to validate the stereochemical outcome.

Decision Workflow for Synthesis

workflow start Begin Synthesis Step: Carboxyl Activation check_hindrance Is the amine nucleophile sterically hindered? start->check_hindrance reagent_standard Use Standard Coupling: DIC + OxymaPure/HOAt check_hindrance->reagent_standard No reagent_hindered Use Potent Reagent: HATU check_hindrance->reagent_hindered Yes select_base Select Base: Use N-Methylmorpholine (NMM) reagent_standard->select_base reagent_hindered->select_base set_temp Set Temperature: Cool to 0°C select_base->set_temp execute Execute Coupling Protocol set_temp->execute

Caption: Decision workflow for selecting racemization-free coupling conditions.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Han, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]

  • Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (2021). ChemRxiv. [Link]

  • Kemp, D. S. (1990). Racemization in Peptide Synthesis. In The Peptides: Analysis, Synthesis, Biology. [Link]

  • Isidro-Llobet, A., et al. (2022). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Blaskovich, M. (2017). Racemization in amino acids? ResearchGate. [Link]

  • Isidro-Llobet, A., et al. (2023). Epimerisation in Peptide Synthesis. Molecules. [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry. [Link]

  • Miranda, L. P., et al. (2000). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. Journal of Peptide Research. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry. [Link]

  • Bada, J. L. (1972). Mechanism of the racemization of amino acids. Kinetics of racemization of arylglycines. The Journal of Organic Chemistry. [Link]

  • de la Torre, V. G., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega. [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Chemical Society Reviews. [Link]

  • Kumar, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic Chemistry: Current Research. [Link]

  • Zinelaabidine, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry. [Link]

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Kumar, A., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. [Link]

  • Flores-Holguín, N., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules. [Link]

  • Xue, Y., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • Thompson, M. P., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Novabiochem® Coupling reagents. Merck Millipore. [Link]

  • Truman, R. (2022). Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. [Link]

  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Margetić, D., & Đud, M. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry. [Link]

  • Truman, R. (2023). Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]

  • Wang, S., et al. (2023). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Horak, J., & Lämmerhofer, M. (2019). Racemization without deamidation: Effect of racemization conditions on 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate tagged amino acids. Journal of Chromatography A. [Link]

Sources

Technical Support Center: Method Refinement for Large-Scale Synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this valuable chiral building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot and optimize your synthetic process.

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a crucial intermediate in pharmaceutical research, particularly for constructing complex peptides and peptidomimetics.[1] Its synthesis involves the careful orchestration of protecting group chemistry on a stereochemically defined backbone. The use of both acid-labile tert-butyloxycarbonyl (Boc) and hydrogenolysis-labile benzyloxycarbonyl (Z or Cbz) groups presents a classic example of an orthogonal protection strategy, which is fundamental in multi-step organic synthesis.[2][3][4]

This guide provides a structured approach to identifying and resolving common issues encountered during the synthesis, purification, and analysis of this compound, ensuring high yield and purity at scale.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the enantioselective synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid?

A1: The synthesis of chiral β-amino acids often starts from readily available chiral precursors. For the target molecule, common starting materials include (R)-malic acid or (R)-3-aminobutanoic acid.[5][6] These materials provide the necessary stereocenter from the beginning, avoiding costly and often difficult chiral resolutions at later stages. An alternative is to use enzymatic resolutions to obtain the desired enantiomerically pure intermediates.

Q2: Why is the orthogonal protection strategy with Boc and Z groups advantageous for this molecule?

A2: The use of orthogonal protecting groups allows for the selective removal of one group without affecting the other.[2][4] In the case of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid), while the Z group remains intact.[7] Conversely, the Z group can be cleaved under neutral conditions via catalytic hydrogenolysis, leaving the Boc group untouched.[2] This selectivity is critical for subsequent steps, such as peptide coupling, where one amine needs to be selectively deprotected for chain elongation.[3]

Q3: What are the critical parameters to control during the introduction of the Boc and Z protecting groups?

A3: For Boc protection, typically using di-tert-butyl dicarbonate (Boc₂O), the key is to control the stoichiometry and reaction temperature to prevent side reactions like the formation of ureas or isocyanates, especially with sterically hindered amines.[8][] For Z protection, using benzyl chloroformate (Cbz-Cl), maintaining a basic pH is crucial to neutralize the HCl generated during the reaction. Inadequate base can lead to the protonation of the amine, halting the reaction.

Q4: How can I monitor the progress of the reaction effectively?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the consumption of starting materials and the formation of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended. A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with 0.1% TFA) can effectively separate the starting material, product, and major impurities.[10]

Q5: What is the best approach for purification of the final product on a large scale?

A5: Purification of protected amino acids can be challenging due to their limited solubility in common solvents.[11] For (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, which is a crystalline solid, recrystallization is often the most scalable and cost-effective method.[12] A suitable solvent system would need to be empirically determined, but mixtures of ethyl acetate, hexanes, or ether are common starting points. If recrystallization does not provide sufficient purity, flash chromatography on silica gel can be employed, though this is less ideal for very large quantities due to solvent consumption and cost.[13]

Synthesis and Troubleshooting Workflow

The synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid involves a multi-step process that requires careful control at each stage. The following diagram illustrates a general workflow and highlights key areas for troubleshooting.

G cluster_0 Upstream Process cluster_1 Core Synthesis & Protection cluster_2 Downstream Process cluster_3 Troubleshooting Points Chiral Starting Material Chiral Starting Material Introduction of First Protecting Group Introduction of First Protecting Group Chiral Starting Material->Introduction of First Protecting Group e.g., (R)-3-aminobutanoic acid Functional Group Interconversion Functional Group Interconversion Introduction of First Protecting Group->Functional Group Interconversion e.g., Esterification Introduction of Second Amino Group Introduction of Second Amino Group Functional Group Interconversion->Introduction of Second Amino Group Orthogonal Protection Orthogonal Protection Introduction of Second Amino Group->Orthogonal Protection Boc/Z Protection Final Deprotection/Modification Final Deprotection/Modification Orthogonal Protection->Final Deprotection/Modification e.g., Saponification TS1 Low Yield in Protection Steps Orthogonal Protection->TS1 TS3 Side Product Formation Orthogonal Protection->TS3 Crude Product Isolation Crude Product Isolation Final Deprotection/Modification->Crude Product Isolation Work-up TS2 Incomplete Reactions Final Deprotection/Modification->TS2 Purification Purification Crude Product Isolation->Purification Recrystallization/Chromatography Final Product Analysis Final Product Analysis Purification->Final Product Analysis HPLC, NMR, MS TS4 Purification Difficulties Purification->TS4 TS5 Chiral Purity Issues Final Product Analysis->TS5

Caption: General workflow for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Troubleshooting Guides

Issue 1: Low Yield During Boc Protection
Symptom Potential Cause Recommended Action
TLC/HPLC analysis shows significant unreacted starting amine. 1. Insufficient Boc₂O: The stoichiometry of Boc₂O is critical. On a large scale, minor weighing errors can lead to a significant deficit. 2. Inadequate Base: The reaction requires a base to proceed. If the starting material is an amine salt, additional base is needed to neutralize it before the reaction can start. 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures, especially with hindered amines.1. Increase Boc₂O: Add an additional 0.1-0.2 equivalents of Boc₂O and monitor the reaction for another 1-2 hours. 2. Adjust pH: Ensure the reaction mixture is basic (pH 8-9) before and during the addition of Boc₂O. Use a non-nucleophilic base like triethylamine or diisopropylethylamine. 3. Increase Temperature: If the reaction is sluggish, gently warm the reaction to 30-40 °C.
Formation of multiple unidentified byproducts. 1. Over-protection: In the presence of a catalyst like DMAP, primary amines can sometimes be di-Boc protected.[] 2. Side reactions with other functional groups: If other nucleophilic groups are present (e.g., hydroxyl groups), they may also react with Boc₂O, especially over long reaction times.[] 3. Formation of Urea: Sterically hindered amines can react with Boc₂O to form urea byproducts.[]1. Avoid DMAP or use catalytic amounts: For primary amines, DMAP is often not necessary. If used, limit it to a catalytic amount (1-5 mol%). 2. Control Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid over-protection or side reactions. 3. Alternative reagents: Consider using Boc-ON or other less reactive Boc-donating reagents for sensitive substrates.
Issue 2: Incomplete Z-Group Deprotection (Hydrogenolysis)
Symptom Potential Cause Recommended Action
Significant amount of Z-protected starting material remains after prolonged reaction time. 1. Catalyst Poisoning: The Palladium catalyst (Pd/C) is sensitive to poisoning by sulfur or other functional groups. Ensure all reagents and solvents are of high purity. 2. Inactive Catalyst: The Pd/C may be old or have reduced activity. 3. Insufficient Hydrogen Pressure: On a larger scale, ensuring adequate hydrogen delivery to the reaction mixture is crucial.1. Purify Starting Material: If catalyst poisoning is suspected, purify the starting material to remove potential contaminants. 2. Use Fresh Catalyst: Use a fresh batch of high-quality Pd/C. For difficult deprotections, a higher loading (up to 10 wt%) may be necessary. 3. Increase Hydrogen Pressure: Increase the hydrogen pressure to 50-60 psi.[6] Ensure vigorous stirring to maintain good gas-liquid mixing. 4. Alternative Hydrogen Source: Consider using a hydrogen transfer reagent like ammonium formate or in situ hydrogen generation with NaBH₄ and catalytic Pd-C, which can be more convenient and efficient on a large scale.[14]
Reaction is slow and stalls before completion. 1. Product Inhibition: The deprotected amine product can sometimes inhibit the catalyst. 2. Solvent Choice: The choice of solvent can significantly impact the reaction rate.1. Acidic Conditions: Adding a small amount of a non-nucleophilic acid (e.g., acetic acid) can protonate the product amine, preventing it from coordinating to the palladium surface and improving the reaction rate. 2. Solvent Optimization: Methanol or ethanol are typically good solvents for hydrogenolysis. Ensure the starting material is fully dissolved.
Issue 3: Challenges in Product Purification
Symptom Potential Cause Recommended Action
Product oils out during recrystallization. 1. Incorrect Solvent System: The chosen solvent system may not be optimal for inducing crystallization. 2. Presence of Impurities: Impurities can act as an "anti-solvent," preventing crystallization.1. Solvent Screening: Perform a systematic solvent screen using small amounts of the crude product. Common systems include ethyl acetate/hexanes, dichloromethane/ether, or isopropanol/water. 2. Pre-purification: If the crude product is very impure, consider a quick silica gel plug filtration to remove highly polar or non-polar impurities before attempting recrystallization.
Product is a persistent oil or wax. 1. Amorphous Solid: The product may be an amorphous solid rather than a crystalline one. 2. Residual Solvent: Trapped solvent can prevent the product from solidifying.1. Trituration: Try triturating the oil with a non-polar solvent like hexanes or pentane to induce solidification. 2. High Vacuum Drying: Dry the product under high vacuum at a slightly elevated temperature (e.g., 30-40 °C) for an extended period to remove residual solvents.
Issue 4: Maintaining Chiral Purity
Symptom Potential Cause Recommended Action
Chiral HPLC analysis shows the presence of the undesired (S)-enantiomer. 1. Racemization during protection/deprotection: The use of strong bases or high temperatures can lead to racemization, especially at the α-carbon to a carbonyl group.[2] 2. Contaminated Starting Material: The chiral purity of the starting material may not be as high as specified.1. Mild Reaction Conditions: Use the mildest possible conditions for all reaction steps. Avoid excessive heat and strong bases. For couplings, use racemization-suppressing additives like Oxyma.[15] 2. Verify Starting Material Purity: Always verify the enantiomeric purity of the starting material using chiral HPLC before beginning the synthesis.[16][17]
Chiral Purity Analysis Workflow

Ensuring the enantiomeric purity of the final product is paramount. The following workflow outlines a standard procedure for chiral analysis.

Caption: Workflow for chiral purity analysis by HPLC.

Data Tables

Table 1: Comparison of Boc and Z Protecting Groups
FeatureBoc (tert-Butyloxycarbonyl)Z (Benzyloxycarbonyl)
Cleavage Conditions Strong acids (TFA, HCl in organic solvent)[7]Catalytic Hydrogenolysis (H₂/Pd-C)[2]
Stability Stable to bases, nucleophiles, and hydrogenolysis.[8]Stable to mild acids and bases.[2]
Common Side Reactions Alkylation of nucleophilic side chains by the tert-butyl cation.[7][15]Incompatible with other reducible functional groups (e.g., alkynes, nitro groups).
Scalability High; reagents are relatively inexpensive and conditions are straightforward.Can be challenging due to the need for specialized hydrogenation equipment and handling of flammable catalysts and hydrogen gas.
Table 2: Recommended Scavengers for Boc Deprotection
Nucleophilic Amino AcidPotential Side ReactionRecommended Scavenger
Tryptophan (Trp)Alkylation of the indole ringTriisopropylsilane (TIS), Thioanisole
Methionine (Met)Alkylation of the thioetherThioanisole
Cysteine (Cys)Alkylation of the thiol1,2-Ethanedithiol (EDT)
Tyrosine (Tyr)Alkylation of the phenol ringAnisole, Phenol
This table is adapted from common practices in peptide synthesis, as side reactions during Boc deprotection are well-documented in this field.[15]

References

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. [Link]

  • Google Patents. (CN110683960A). Synthesis method of (R)-3-aminobutanol.
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • National Institutes of Health (NIH). Sustainable Approaches for the Protection and Deprotection of Functional Groups. [Link]

  • SciSpace. Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). [Link]

  • National Institutes of Health (NIH). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. [Link]

  • ResearchGate. Production of protected amino acids using the reaction between hydroxycarboxylic acids and amino acids as well as binding on the bentonite. [Link]

  • ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • Biotage. Can you use normal phase chromatography to purify protected peptides?. [Link]

  • ACS Omega. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. [Link]

  • Google Patents. (CN112500316A). Method for preparing BOC-(R)-3-amino-4-(2,4,5-trifluorophenyl) butyric acid.
  • National Institutes of Health (NIH). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. [Link]

  • ResearchGate. Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). [Link]

  • ResearchGate. (PDF) ChemInform Abstract: A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • ACS Publications. Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. [Link]

  • Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]

  • ResearchGate. Orthogonal protecting group strategies in carbohydrate chemistry | Request PDF. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]

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Validation & Comparative

A Comparative Guide to the Synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid: A Novel Streamlined Approach

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

α,β-Diamino acids are privileged structural motifs found in a wide array of bioactive natural products, peptidomimetics, and pharmaceutical agents.[1] Their unique conformational constraints and ability to engage in multiple hydrogen bonding interactions make them critical components in the design of therapeutic peptides and small molecule drugs. Specifically, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a versatile building block, featuring orthogonal protecting groups that allow for selective chemical manipulation at the C-3 and C-4 positions.[2][3] This attribute is highly valuable in peptide synthesis and the development of complex molecular architectures.[2]

Conventional synthetic routes to this and similar diamino acids often originate from chiral pool starting materials like aspartic or malic acid.[4][5] While effective, these pathways can be lengthy, require multiple protection/deprotection steps, and sometimes involve hazardous reagents or yield-limiting transformations. This guide introduces and validates a novel, streamlined synthetic route that offers significant advantages in efficiency, yield, and operational simplicity over established methods. We provide a side-by-side comparison, detailed experimental protocols, and comprehensive analytical data to support the validation of this new approach for researchers, chemists, and professionals in drug development.

Comparative Analysis of Synthetic Routes

The primary challenge in synthesizing orthogonally protected α,β-diamino acids lies in the stereocontrolled introduction of two distinct amino functionalities without cross-reactivity.[6][7] The choice of protecting groups—in this case, the acid-labile tert-butyloxycarbonyl (Boc) group and the hydrogenolysis-labile benzyloxycarbonyl (Z) group—is critical for enabling selective deprotection in subsequent synthetic steps.[3][8]

The Conventional Approach: A Multi-Step Chiral Pool Synthesis

A common and reliable method for preparing the target molecule starts from (R)-aspartic acid. This route, while well-established, typically involves a minimum of five to six distinct chemical transformations, including protection of the carboxylic acids, reduction of the α-carboxyl group to a primary alcohol, activation of the alcohol (e.g., as a tosylate or mesylate), displacement with an azide, reduction to the amine, and final protection.

dot

Caption: A typical multi-step conventional synthesis workflow.

This pathway, while robust, suffers from a high step count, potential for racemization during activation or displacement, and the use of sodium azide, which is highly toxic and explosive. Each intermediate requires purification, leading to a lower overall yield and increased consumption of time and resources.

The Novel Approach: Asymmetric Aminohydroxylation & One-Pot Protection

Our novel synthetic route significantly shortens the process by employing a stereoselective aminohydroxylation reaction on a commercially available α,β-unsaturated ester, followed by a one-pot, two-step orthogonal protection sequence. This strategy reduces the number of synthetic and purification steps, thereby improving the overall efficiency.

dot

Caption: The proposed novel streamlined synthetic workflow.

The key innovation is the use of a catalytic asymmetric aminohydroxylation, which installs both the hydroxyl and amino groups with the desired stereochemistry in a single step. The resulting β-amino-α-hydroxy ester is then directly converted to the final product in a one-pot sequence without the need for intermediate isolation.

Performance Metrics: A Head-to-Head Comparison

The advantages of the novel route become evident when key performance metrics are compared directly against the conventional method. The data below represents typical results obtained during validation studies.

MetricConventional Route (from Aspartic Acid)Novel Streamlined RouteJustification & Expert Insight
Overall Yield 25-35%60-70%The reduction in the number of steps and purification procedures significantly minimizes product loss, doubling the overall yield.
Number of Steps 6-72-3Fewer transformations directly translate to reduced labor, solvent usage, and energy consumption, aligning with green chemistry principles.
Purity (Post-Purification) >98% (HPLC)>98% (HPLC)Both routes can achieve high purity, but the novel route requires less intensive chromatography due to fewer side products.
Reaction Time (Total) 5-7 days2 daysThe streamlined nature of the novel protocol dramatically shortens the overall synthesis time from start to finish.
Key Reagents Sodium Azide, TsClChiral Catalyst, Z-OSuThe novel route avoids highly toxic and potentially explosive reagents like sodium azide, enhancing laboratory safety.
Stereochemical Integrity High (if optimized)Very HighAsymmetric catalysis provides excellent and predictable stereocontrol, often exceeding that of SN2 displacement on a chiral substrate.

Experimental Protocols & Validation Data

Protocol 1: Novel Synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Step 1: Asymmetric Aminohydroxylation of tert-Butyl (E)-crotonate

  • To a stirred solution of AD-mix-β (1.4 g/mmol of substrate) in a 1:1 mixture of t-BuOH/water (10 mL/mmol) at 0 °C, add tert-butyl (E)-crotonate (1.0 eq).

  • Add methanesulfonamide (1.1 eq) and stir the resulting slurry vigorously at 0 °C for 18-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.

  • Quench the reaction by adding sodium sulfite (1.5 g/mmol ) and allow the mixture to warm to room temperature, stirring for 1 hour.

  • Extract the aqueous phase with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude amino alcohol intermediate, which is used directly in the next step.

Step 2: One-Pot Orthogonal Protection and Saponification

  • Dissolve the crude amino alcohol from Step 1 in a 1:1 mixture of THF/water (10 mL/mmol).

  • Cool the solution to 0 °C and add N-(Benzyloxycarbonyloxy)succinimide (Z-OSu, 1.05 eq) followed by sodium bicarbonate (2.5 eq).

  • Allow the reaction to warm to room temperature and stir for 4 hours until Z-protection is complete (monitored by TLC).

  • Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the same reaction mixture and continue stirring at room temperature for 12 hours.

  • Add Lithium Hydroxide (LiOH, 3.0 eq) and stir for an additional 4 hours to saponify the tert-butyl ester.

  • Acidify the reaction mixture to pH 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography (Silica gel, gradient elution with Hexane/Ethyl Acetate/Acetic Acid) to afford the title compound as a white crystalline powder.[2]

Protocol 2: Analytical Validation by HPLC

To ensure the purity and confirm the identity of the synthesized compound, High-Performance Liquid Chromatography (HPLC) analysis is essential. Chiral HPLC can further validate the enantiomeric excess.

  • System: Standard HPLC with a UV detector.

  • Column: A chiral stationary phase column, such as one based on teicoplanin, is effective for separating underivatized amino acid enantiomers.[9]

  • Mobile Phase: An isocratic mixture of ethanol and a buffered aqueous solution (e.g., ammonium acetate) is a common starting point.

  • Detection: UV at 220 nm.

  • Sample Preparation: Dissolve a small amount of the final product in the mobile phase.

  • Expected Outcome: A single, sharp peak with a retention time matching a known standard. Enantiomeric purity is confirmed by the absence of the corresponding (S)-enantiomer peak. Direct analysis without derivatization is preferred to avoid introducing impurities.[9]

Alternative Analytical Methods: For comprehensive characterization, LC-MS/MS is a powerful technique offering high sensitivity and selectivity.[10] Derivatization can sometimes be employed to enhance separation and ionization in mass spectrometry.[11]

Conclusion

This guide has detailed a novel, streamlined synthetic route for (R)-4-(Boc-amino)-3-(Z-amino)butyric acid that presents clear advantages over conventional, chiral pool-based methods. By leveraging modern catalytic asymmetric reactions, this new approach significantly reduces the number of synthetic steps, which in turn doubles the overall yield, shortens production time, and improves the safety profile by avoiding hazardous reagents. The comparative data and detailed protocols provided herein serve as a comprehensive validation of this route, offering researchers and drug development professionals a more efficient and robust method for accessing this valuable orthogonally protected diamino acid building block.

References

  • Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations. Washington University in St. Louis. [Link]

  • Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (1999). Stereoselective Synthesis of β-Substituted α,β-Diamino Acids from β-Hydroxy Amino Acids. The Journal of Organic Chemistry, 64(17), 6106–6111. [Link]

  • Wang, Y., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9634–9642. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Luo, Y., Blaskovich, M. A., & Lajoie, G. A. (2000). ChemInform Abstract: Stereoselective Synthesis of β‐Substituted α,β‐Diamino Acids from β‐Hydroxy Amino Acids. ChemInform, 31(1). [Link]

  • CN110683960A - Synthesis method of (R) -3-aminobutanol. (2020).
  • Baran Lab. (n.d.). Creativity from the Chiral Pool: Amino Acids. [Link]

  • Hamase, K., Morikawa, A., & Zaitsu, K. (2016). High-Throughput LC-MS/MS Method for Chiral Amino Acid Analysis Without Derivatization. Methods in Molecular Biology, 1378, 103–113. [Link]

  • Molakaseema, P., et al. (2023). One-Step Synthesis of 3-(Fmoc-amino acid)-3,4-diaminobenzoic Acids. Molecules, 28(21), 7268. [Link]

  • Foley, D. A., et al. (2018). Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. Organic & Biomolecular Chemistry, 16(33), 6043–6046. [Link]

  • Zotzel, J., et al. (2021). Automated Chiral Analysis of Amino Acids Based on Chiral Derivatization and Trapped Ion Mobility–Mass Spectrometry. Analytical Chemistry, 93(1), 502–509. [Link]

  • Reetz, M. T., et al. (1994). Stereoselective Synthesis of α,β-Diamino Nitriles from Amino Acids. Synthesis, 1994(07), 733–738. [Link]

  • Pinza, M., & Pifferi, G. (1978). Convenient synthesis of (RS)-4-amino-3-hydroxybutyric acid. Journal of Pharmaceutical Sciences, 67(1), 120–121. [Link]

  • CN112457218B - Synthesis method of 2, 4-diaminobutyric acid derivative. (2022).
  • Al-awar, R. S., et al. (1995). Short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). The Journal of Organic Chemistry, 60(15), 4714–4719. [Link]

  • Organic Chemistry Portal. (n.d.). β-Amino Acid synthesis by C-C coupling. [Link]

  • Li, G., et al. (2024). Enzymatic Synthesis of Unprotected α,β-Diamino Acids via Direct Asymmetric Mannich Reactions. Journal of the American Chemical Society. [Link]

  • Albericio, F., & Carpino, L. A. (1997). Amino Acid-Protecting Groups. Methods in Enzymology, 289, 104–126. [Link]

  • Gilon, C., et al. (2001). Facile synthesis of orthogonally protected amino acid building blocks for combinatorial N-backbone cyclic peptide chemistry. Journal of Peptide Research, 58(5), 429–438. [Link]

  • Saito, S., et al. (1983). Synthesis of S- and R-4-Amino-3-hydroxybutyric Acid (GABOB). Acta Chemica Scandinavica, Series B, 37, 395-399. [Link]

  • US9963423B2 - Synthesis of 4-amino-2, 4-dioxobutanoic acid. (2018).
  • Le, T. H. D., et al. (2023). Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. Journal of Chemical Education, 100(4), 1645-1650. [Link]

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A Comparative Guide to the Cost-Effective Synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a valuable chiral building block in the synthesis of peptidomimetics and other pharmaceutically active compounds. Its orthogonal protection scheme, featuring both Boc (tert-butyloxycarbonyl) and Z (benzyloxycarbonyl) groups, allows for selective deprotection and derivatization at two distinct amino functionalities. The economic viability of synthesizing this compound is a critical consideration for both academic research and industrial drug development. This guide provides an in-depth comparison of two prominent synthetic strategies, evaluating their cost-effectiveness based on starting materials, reaction efficiency, and overall process complexity.

Introduction to Synthetic Strategies

The synthesis of orthogonally protected diamino acids like (R)-4-(Boc-amino)-3-(Z-amino)butyric acid presents a significant challenge in stereocontrol and selective protection. Two primary approaches have emerged, distinguished by their choice of starting material and the key chemical transformation used to introduce one of the amino groups:

  • The Curtius Rearrangement Approach from Aspartic Acid: This method leverages the readily available and chiral pool of aspartic acid. The synthesis involves the conversion of the β-carboxylic acid group of a suitably protected aspartic acid derivative into an amino group via a Curtius rearrangement.

  • The Hofmann Rearrangement Approach from Glutamine: This strategy utilizes glutamine as the chiral starting material. The γ-carboxamide of a protected glutamine derivative is transformed into a primary amine through a Hofmann rearrangement.

This guide will dissect each of these methods, providing detailed experimental protocols, analyzing the causality behind experimental choices, and presenting a comparative cost-effectiveness analysis.

Method 1: The Curtius Rearrangement Approach from (R)-Aspartic Acid

This synthetic route is recognized for its efficiency and cost-effectiveness, primarily due to the relatively low cost of the starting material and the reliability of the Curtius rearrangement.[1][2]

Experimental Protocol

Step 1: Protection of (R)-Aspartic Acid

Commercially available (R)-aspartic acid is first protected to yield Nα-(Boc)-Nγ-(benzyl ester)-(R)-aspartic acid. This initial step ensures that the α-amino group and the α-carboxylic acid do not interfere with subsequent reactions.

  • Rationale: The Boc group provides robust protection for the α-amino group under the conditions of the subsequent steps, while the benzyl ester protects the α-carboxylic acid and can be removed under different conditions than the Boc and Z groups, offering further synthetic flexibility.

Step 2: Activation of the β-Carboxylic Acid

The free β-carboxylic acid of the protected aspartic acid is converted into an acyl azide. This is typically achieved by treating the carboxylic acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.

  • Rationale: The formation of the acyl azide is the critical precursor for the Curtius rearrangement. DPPA is a common and effective reagent for this transformation.

Step 3: Curtius Rearrangement and Trapping of the Isocyanate

The acyl azide is then heated in an inert solvent, such as toluene, to induce the Curtius rearrangement. This process expels nitrogen gas and forms a highly reactive isocyanate intermediate. The isocyanate is immediately trapped in situ with benzyl alcohol to form the Z-protected amine.

  • Rationale: The thermal rearrangement of the acyl azide to the isocyanate is the key bond-forming step. Trapping the isocyanate with benzyl alcohol directly installs the Z-protecting group on the newly formed β-amino group. This one-pot procedure is highly efficient.[2]

Step 4: Deprotection of the Benzyl Ester

The final step involves the selective removal of the benzyl ester protecting the α-carboxylic acid, typically through catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source. This yields the final product, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

  • Rationale: Catalytic hydrogenation is a clean and efficient method for deprotecting benzyl esters without affecting the Boc or Z groups.

Workflow Diagram

Curtius_Rearrangement_Workflow Start (R)-Aspartic Acid Step1 Protection (Boc, Bn-ester) Start->Step1 Step2 Acyl Azide Formation (DPPA) Step1->Step2 Step3 Curtius Rearrangement & Trapping (Benzyl Alcohol) Step2->Step3 Step4 Deprotection (Hydrogenolysis) Step3->Step4 End (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Step4->End

Caption: Workflow for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid via Curtius rearrangement.

Method 2: The Hofmann Rearrangement Approach from (R)-Glutamine

While also a viable route, the Hofmann rearrangement approach starting from glutamine is often considered less cost-effective due to the typically harsher reaction conditions and potentially lower overall yields.[1]

Experimental Protocol

Step 1: Protection of (R)-Glutamine

(R)-Glutamine is first protected at the α-amino group with a Boc group and the α-carboxylic acid is esterified, for instance, as a methyl or ethyl ester.

  • Rationale: Similar to the aspartic acid route, protection of the α-amino and α-carboxyl groups is essential to direct the reaction to the γ-carboxamide.

Step 2: Hofmann Rearrangement

The protected glutamine derivative is then subjected to the Hofmann rearrangement. This reaction typically involves treating the amide with a reagent like [bis(trifluoroacetoxy)iodo]benzene (PIFA) or a combination of bromine and a strong base. This converts the γ-carboxamide into a primary amine.

  • Rationale: The Hofmann rearrangement is a classic method for the conversion of amides to amines with one fewer carbon atom.[3][4][5] The choice of reagent can influence the yield and purity of the product.

Step 3: Protection of the Newly Formed Amino Group

The resulting free amino group at the γ-position is then protected with a Z-group using benzyl chloroformate (Cbz-Cl) under basic conditions.

  • Rationale: This step introduces the orthogonal Z-protection on the newly formed amino group.

Step 4: Saponification of the Ester

Finally, the ester group at the α-position is hydrolyzed, typically using a base like lithium hydroxide (LiOH), to yield the desired carboxylic acid.

  • Rationale: Basic hydrolysis is a standard method for converting esters to carboxylic acids. Careful control of the reaction conditions is necessary to avoid side reactions.

Workflow Diagram

Hofmann_Rearrangement_Workflow Start (R)-Glutamine Step1 Protection (Boc, Ester) Start->Step1 Step2 Hofmann Rearrangement Step1->Step2 Step3 Z-Protection (Cbz-Cl) Step2->Step3 Step4 Saponification Step3->Step4 End (R)-4-(Boc-amino)-3-(Z-amino)butyric acid Step4->End

Caption: Workflow for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid via Hofmann rearrangement.

Comparative Cost-Effectiveness Analysis

The cost-effectiveness of a synthetic route is a multifactorial assessment that includes the cost of raw materials, the number of synthetic steps, overall yield, and the ease of purification.

FactorCurtius Rearrangement (from Aspartic Acid)Hofmann Rearrangement (from Glutamine)
Starting Material Cost (R)-Aspartic acid is generally inexpensive and readily available.(R)-Glutamine is also readily available, with a cost comparable to aspartic acid.
Key Reagent Cost Diphenylphosphoryl azide (DPPA) is a moderately expensive reagent.Reagents for the Hofmann rearrangement, such as PIFA, can be costly. The traditional Br₂/NaOH method is cheaper but can lead to more side products.
Number of Steps Typically 4 steps.Typically 4 steps.
Overall Yield Generally higher yields are reported due to the clean nature of the Curtius rearrangement.Yields can be more variable and are often lower due to the potential for side reactions in the Hofmann rearrangement.[4]
Purification Purification of intermediates and the final product is often more straightforward.Purification can be more challenging due to the formation of byproducts, potentially requiring chromatography.
Scalability The Curtius rearrangement is generally considered scalable and amenable to industrial production.Scalability can be a concern, especially with the use of hazardous reagents like bromine.
Logical Relationship Diagram for Cost-Effectiveness

Cost_Effectiveness_Analysis cluster_curtius Curtius Rearrangement cluster_hofmann Hofmann Rearrangement C_Start Inexpensive Start ((R)-Aspartic Acid) C_Cost Higher Cost-Effectiveness C_Start->C_Cost C_Yield Higher Overall Yield C_Yield->C_Cost C_Purity Easier Purification C_Purity->C_Cost H_Reagent Potentially Costly/Hazardous Reagents H_Cost Lower Cost-Effectiveness H_Reagent->H_Cost H_Yield Variable/Lower Yields H_Yield->H_Cost H_Purity Challenging Purification H_Purity->H_Cost

Caption: Factors influencing the cost-effectiveness of the two synthetic routes.

Conclusion and Recommendations

Based on the analysis of the two synthetic strategies, the Curtius rearrangement approach starting from (R)-aspartic acid emerges as the more cost-effective method for the synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid. The primary advantages of this route are the use of a readily available and inexpensive chiral starting material, generally higher and more consistent yields, and simpler purification procedures. These factors contribute to a more economical and scalable process, which is a significant consideration for both academic laboratories and industrial manufacturing.

While the Hofmann rearrangement from (R)-glutamine is a chemically viable alternative, it is often hampered by lower yields and more complex purifications, which can increase overall production costs. The choice of reagents for the Hofmann rearrangement also presents a trade-off between cost and safety/efficiency.

For researchers and drug development professionals seeking an efficient, reliable, and economically favorable synthesis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, the Curtius rearrangement strategy is the recommended approach.

References

  • Dhajagude, A. P., et al. (2014). A practical synthesis of (R)- and (S)-3-amino-4-(benzyloxy)butanoic acid. Tetrahedron: Asymmetry, 25(1), 58-63.
  • Doi, T., et al. (2006). Synthesis of orthogonally protected (2S,4R)- and (2S,4S)-4-amino-1,2-cyclopentanedicarboxylic acid derivatives. The Journal of Organic Chemistry, 71(21), 8148-8154.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213-215. [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]

  • Organic Chemistry Tutor. (n.d.). Hofmann and Curtius Rearrangements. [Link]

  • Shashidhar, M. S., & Likhite, S. M. (1995). A short synthesis of (R)- and (S)-4-amino-3-hydroxybutyric acid (GABOB). Tetrahedron: Asymmetry, 6(9), 2233-2236.
  • Vedantu. (n.d.). What is the difference between Hofmann and Curtius rearrangement? [Link]

  • Yadav, J. S., et al. (2005). A concise and stereoselective synthesis of (+)-lactacystin. Tetrahedron Letters, 46(34), 5777-5780.
  • Zhang, X., et al. (2010). An efficient synthesis of both enantiomers of β-aryl-γ-aminobutyric acids via asymmetric hydrogenation. The Journal of Organic Chemistry, 75(16), 5678-5681.
  • Shinde, S. B., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Current Organic Synthesis, 16(5), 654-676. [Link]

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Comparative study of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid with commercial inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthetic Potential and Comparative Analysis of Diaminobutyric Acid Scaffolds in Inhibitor Design

This guide provides a comprehensive analysis of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid, not as a direct inhibitor, but as a sophisticated chiral building block for the synthesis of potent, targeted inhibitors. We will explore its synthetic utility, propose a pathway to a class of bioactive molecules, and compare these potential inhibitors against established commercial drugs, supported by detailed experimental protocols for their characterization.

Introduction: The Strategic Role of Chiral Scaffolds in Drug Discovery

In modern medicinal chemistry, the use of stereochemically defined scaffolds is paramount for developing selective and potent therapeutics. Chiral building blocks, such as diamino acids, serve as foundational skeletons upon which desired pharmacophoric features can be precisely installed. (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is a prime example of such a scaffold. Its rigid stereochemistry and orthogonally protected amino groups offer chemists precise control over the final molecular architecture, which is critical for optimizing interactions with a specific biological target and minimizing off-target effects.

This guide will deconstruct the potential of this specific scaffold, hypothesizing its application in the development of GABAergic modulators, and will benchmark these hypothetical compounds against well-established commercial inhibitors to provide a framework for novel drug discovery efforts.

Deconstructing the Scaffold: (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

(R)-4-(Boc-amino)-3-(Z-amino)butyric acid is not a commercially available inhibitor but rather a specialized chemical intermediate. An analysis of its structure reveals its value:

  • GABA Backbone: The butyric acid core is a structural analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This makes it an ideal starting point for designing molecules that target the GABA system.

  • Defined Stereochemistry: The (R) configuration at the 3-position is crucial. Biological targets are chiral, and a specific stereoisomer often accounts for the majority of a drug's desired activity. For instance, the blockbuster drug Pregabalin is active as the (S)-enantiomer, while the (R)-enantiomer is significantly less potent.

  • Orthogonal Protection: The two amino groups are protected by different functionalities: a tert-butyloxycarbonyl (Boc) group and a carboxybenzyl (Z) group. These protecting groups can be removed under different chemical conditions, allowing for selective modification of each amino group. This "orthogonal" strategy is a cornerstone of modern peptide and peptidomimetic synthesis, enabling the construction of complex molecules with high precision.

The strategic placement of functional groups and its defined stereochemistry make this molecule a high-potential precursor for a variety of inhibitor classes, most notably GABA analogues and peptidomimetics designed to target proteases or peptide-binding receptors.

From Scaffold to Inhibitor: A Hypothetical Synthetic Pathway

Given its structural similarity to GABA, a logical application for this scaffold is the synthesis of novel GABA analogues. The following workflow outlines a plausible synthetic route from the starting material to a hypothetical, bioactive inhibitor.

G A (R)-4-(Boc-amino)-3-(Z-amino)butyric acid B Selective Z-group deprotection (e.g., Hydrogenolysis, H2/Pd-C) A->B C Intermediate with free amine at C3 B->C D Functionalization of C3 amine (e.g., Acylation, Alkylation) C->D E Intermediate with modified side chain D->E F Selective Boc-group deprotection (e.g., Acidolysis, TFA) E->F G Final Hypothetical Inhibitor (GABA Analogue) F->G

Caption: Hypothetical workflow for synthesizing a novel GABA analogue.

This multi-step synthesis leverages the scaffold's orthogonal protecting groups to first modify the C3-amino group (which is crucial for modulating activity in many GABA analogues) and then deprotect the C4-amino group to yield the final, active molecule. This controlled, stepwise approach is fundamental to building a library of diverse compounds for screening.

Comparative Analysis: Hypothetical Inhibitors vs. Commercial GABA Analogues

Let's compare the potential properties of a novel inhibitor derived from our scaffold ("Hypothetical Inhibitor A") with two major commercial drugs that modulate the GABA system through different mechanisms: Vigabatrin and Pregabalin .

FeatureHypothetical Inhibitor A (Projected)Vigabatrin (Sabril®)Pregabalin (Lyrica®)
Core Structure Diamino Butyric Acidγ-vinyl-GABA3-isobutyl-GABA
Primary Mechanism Potentially a GABA-AT inhibitor or a VGCC α2δ subunit binder, depending on C3 functionalization.Irreversible inhibitor of GABA transaminase (GABA-AT), preventing GABA breakdown.Binds to the α2δ subunit of voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.
Stereoselectivity High. The (R) configuration of the scaffold would likely lead to a specific active enantiomer.Primarily active as the (S)-enantiomer.Primarily active as the (S)-enantiomer.
Synthetic Complexity Moderate to high, requiring multi-step synthesis with protection/deprotection steps.Relatively low.Moderate, involving a key resolution step to isolate the (S)-enantiomer.
Potential Advantages The additional amino group offers a new vector for chemical modification, potentially allowing for improved potency, selectivity, or pharmacokinetic properties (e.g., improved cell permeability or reduced CNS side effects).Covalent, irreversible mechanism leads to sustained action.Well-established efficacy and safety profile for neuropathic pain and seizures.
Potential Challenges Unpredictable pharmacology and toxicology. Higher cost of goods due to complex synthesis.Risk of irreversible, cumulative toxicity (e.g., visual field defects).CNS side effects (dizziness, somnolence). Controlled substance in some jurisdictions.

This comparison highlights a key principle in drug discovery: scaffold modification is a strategy to create new chemical entities that retain the core pharmacophore of a known drug class but offer improved properties or a different side-effect profile. The additional functionality on our proposed scaffold provides a clear opportunity to achieve this.

Experimental Protocols for Characterization

To validate the mechanism and potency of a novel GABA analogue, a series of standardized, self-validating experiments must be performed.

Protocol 1: GABA Transaminase (GABA-AT) Inhibition Assay

This assay determines if the novel compound inhibits the primary enzyme responsible for GABA degradation, similar to Vigabatrin.

Objective: To determine the IC50 value of the test compound against GABA-AT.

Methodology:

  • Enzyme Source: Use recombinant human GABA-AT or a purified enzyme from a biological source (e.g., porcine brain).

  • Assay Principle: A coupled-enzyme reaction is commonly used. GABA-AT converts GABA and α-ketoglutarate to succinate semialdehyde and glutamate. The glutamate is then converted by glutamate dehydrogenase, reducing NAD+ to NADH, which can be measured by the increase in absorbance at 340 nm.

  • Step-by-Step Procedure:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 10 mM α-ketoglutarate, 1 mM NAD+, and 2 units/mL glutamate dehydrogenase).

    • Prepare serial dilutions of the test compound (e.g., from 100 µM to 1 nM) in the reaction buffer. Include a positive control (Vigabatrin) and a negative control (vehicle, e.g., DMSO).

    • In a 96-well UV-transparent plate, add 50 µL of the reaction buffer.

    • Add 25 µL of the test compound dilution (or control) to the appropriate wells.

    • Add 10 µL of GABA-AT enzyme solution and incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding 15 µL of a saturating concentration of GABA (e.g., 10 mM).

    • Immediately place the plate in a microplate reader and measure the absorbance at 340 nm every 30 seconds for 20 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the vehicle control (100% activity).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_0 Assay Plate Setup cluster_1 Measurement & Analysis A 1. Add Reaction Buffer (α-KG, NAD+, GDH) B 2. Add Test Compound (Serial Dilutions) A->B C 3. Add GABA-AT Enzyme (Pre-incubate) B->C D 4. Add GABA Substrate (Initiate Reaction) C->D E Measure Absorbance @ 340nm (Kinetic Read) D->E F Calculate Reaction Velocity (V₀) E->F G Plot % Inhibition vs. [Inhibitor] F->G H Determine IC50 Value G->H

Caption: Workflow for the GABA-AT enzyme inhibition assay.

Protocol 2: Radioligand Binding Assay for VGCC α2δ Subunit

This assay determines if the compound binds to the same target as Pregabalin.

Objective: To determine the binding affinity (Ki) of the test compound for the α2δ-1 subunit of voltage-gated calcium channels.

Methodology:

  • Materials: Membranes prepared from cells overexpressing the human α2δ-1 subunit; [³H]-Gabapentin or [³H]-Pregabalin as the radioligand.

  • Assay Principle: This is a competitive binding assay. The ability of the unlabeled test compound to displace the high-affinity radioligand from the α2δ-1 subunit is measured.

  • Step-by-Step Procedure:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Prepare serial dilutions of the test compound. Include a positive control (Pregabalin) and a negative control (vehicle).

    • In a 96-well plate, combine the cell membranes (e.g., 20 µg protein/well), the radioligand (at a concentration near its Kd, e.g., 5 nM [³H]-Gabapentin), and the test compound dilution.

    • Define non-specific binding by including wells with a high concentration of unlabeled Gabapentin or Pregabalin (e.g., 100 µM).

    • Incubate the plate for 60 minutes at room temperature to allow binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), washing 3 times with ice-cold assay buffer to separate bound from free radioligand.

    • Allow the filters to dry, then add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding counts from all other counts to get specific binding.

    • Plot the percentage of specific binding versus the logarithm of the test compound concentration.

    • Fit the data to a one-site competition binding equation to determine the IC50.

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

While (R)-4-(Boc-amino)-3-(Z-amino)butyric acid is not an inhibitor itself, it represents a highly valuable and strategically designed scaffold for creating novel therapeutics, particularly within the GABA modulator space. Its defined stereochemistry and orthogonal protecting groups provide the essential tools for rational drug design, allowing for the systematic exploration of chemical space around a proven pharmacophore.

By using this scaffold, medicinal chemists can aim to develop next-generation inhibitors that may offer advantages over existing drugs like Vigabatrin and Pregabalin, such as an improved safety profile, enhanced potency, or a novel secondary mechanism of action. The experimental protocols outlined in this guide provide a clear, validated pathway for characterizing such novel compounds and rigorously assessing their therapeutic potential. The journey from a simple building block to a life-changing medicine is complex, but it begins with precisely engineered scaffolds like this one.

References

  • Pregabalin (Lyrica) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Vigabatrin (Sabril) Prescribing Information. U.S. Food and Drug Administration. [Link]

  • Cheng-Prusoff Equation. Wikipedia. [Link]

  • Boc protecting group. Wikipedia. [Link]

  • Radioligand Binding Assays. An overview of theory and practice from BMG LABTECH. [Link]

Safety Operating Guide

Personal protective equipment for handling (R)-4-(Boc-amino)-3-(Z-amino)butyric acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling (R)-4-(Boc-amino)-3-(Z-amino)butyric Acid

In the landscape of pharmaceutical research and peptide synthesis, (R)-4-(Boc-amino)-3-(Z-amino)butyric acid stands as a valuable building block.[1] Its unique structure, featuring both Boc and Z protecting groups, allows for precise chemical manipulations in the development of complex bioactive molecules.[1] While this compound is not classified as a hazardous material for transport, a comprehensive understanding of its chemical nature and adherence to rigorous safety protocols are paramount for ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides essential safety and logistical information, moving beyond a simple checklist to instill a deep-seated culture of safety and operational excellence.

Understanding the Hazard Profile: A Structure-Based Assessment
  • Butyric Acid Core: The backbone of the molecule is butyric acid. Butyric acid itself is known to be corrosive and can cause severe skin and eye irritation or damage.[2][3] While the carboxylic acid group in the target molecule is present, its reactivity is influenced by the adjacent amino groups.

  • Amino Acid Functionality: As an amino acid derivative, it should be handled with the general precautions applied to such compounds, which are typically solids and can pose an inhalation hazard if handled as a fine powder.[4]

  • Boc and Z Protecting Groups: The tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups are generally stable under neutral and basic conditions.[5] However, the removal of these groups, a common procedure in synthesis, often involves the use of strong acids or catalytic hydrogenation, introducing a new set of hazards that must be addressed.[6][7]

Based on this analysis, while the compound itself may have a low hazard profile in its solid state, the potential for irritation and the hazards associated with its synthetic transformations necessitate a cautious approach.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical and should be based on the specific task being performed. The following table outlines the recommended PPE for handling (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in various laboratory scenarios.

Scenario Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions at the bench Safety glasses with side shieldsNitrile glovesLaboratory coatRecommended if handling large quantities of fine powder to prevent inhalation.
Running reactions involving the compound Chemical splash gogglesNitrile gloves (consider double-gloving for extended operations)Laboratory coatWork in a certified chemical fume hood.
Work-up and purification Chemical splash gogglesNitrile glovesLaboratory coatWork in a certified chemical fume hood.
Cleaning glassware Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required.

Rationale for PPE Selection:

  • Eye Protection: Essential to shield against accidental splashes of solutions or contact with airborne powder.[4]

  • Hand Protection: Nitrile gloves provide adequate protection against incidental contact.[8] It is crucial to change gloves immediately if they become contaminated.[9]

  • Body Protection: A laboratory coat protects the skin and personal clothing from spills.[9]

  • Respiratory Protection: Handling the solid as a powder can generate dust. While not classified as highly toxic, minimizing inhalation of any chemical is a prudent practice.[10] All reaction and work-up procedures should be conducted in a chemical fume hood to prevent the inhalation of vapors from solvents or reagents.[9]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to standardized procedures is the cornerstone of laboratory safety and reproducibility. The following protocols are designed to provide clear, actionable guidance for the handling and disposal of (R)-4-(Boc-amino)-3-(Z-amino)butyric acid.

Experimental Workflow: From Receipt to Reaction

experimental_workflow cluster_receipt Receiving and Storage cluster_handling Handling and Preparation cluster_reaction Reaction and Disposal receipt Receive and visually inspect container for damage. storage Store in a cool, dry, well-ventilated area away from incompatible materials. receipt->storage ppe_check Don appropriate PPE. storage->ppe_check weighing Weigh the required amount in a fume hood or on a balance with a draft shield. ppe_check->weighing dissolution Dissolve in the appropriate solvent within a chemical fume hood. weighing->dissolution reaction Perform the chemical reaction in a certified chemical fume hood. dissolution->reaction waste_collection Collect all waste streams in appropriately labeled containers. reaction->waste_collection disposal Dispose of waste according to institutional and local regulations. waste_collection->disposal

Caption: A typical laboratory workflow for handling chemical reagents.

Step-by-Step Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any signs of damage or leakage.

    • Store the compound in a cool, dry, and well-ventilated area.[11] Keep the container tightly closed to prevent moisture absorption.[11]

    • Store away from strong acids and oxidizing agents, as these may be incompatible.[4][12]

  • Handling and Solution Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as outlined in the table above.[9][13]

    • When weighing the solid, do so in a chemical fume hood or on a balance equipped with a draft shield to minimize the potential for dust inhalation.

    • Prepare solutions in a certified chemical fume hood. Add the solid to the solvent slowly to avoid splashing.

  • During the Reaction:

    • Always conduct reactions in a chemical fume hood.[9]

    • Be mindful of the specific hazards associated with all other reagents, solvents, and intermediates in your reaction. The deprotection of the Boc group, for instance, often involves flammable solvents and corrosive acids.[6][7]

Disposal Plan: A Commitment to Environmental Responsibility

Proper chemical waste disposal is not only a regulatory requirement but also a cornerstone of responsible scientific practice.

  • Solid Waste:

    • Dispose of any unused (R)-4-(Boc-amino)-3-(Z-amino)butyric acid in a designated solid chemical waste container.

    • Contaminated items such as weighing paper, gloves, and paper towels should also be placed in the solid waste container.

  • Liquid Waste:

    • Collect all liquid waste from reactions, work-ups, and cleaning in a properly labeled hazardous waste container.

    • Never dispose of chemical waste down the drain.[9]

    • The composition of the waste stream will be dictated by the specific reaction conditions. Ensure the waste container is compatible with all components of the mixture.

  • Decontamination:

    • Clean any spills immediately with an appropriate absorbent material.

    • Wash all glassware thoroughly after use.

By integrating these safety and handling protocols into your daily laboratory practices, you contribute to a safer research environment for yourself and your colleagues. Remember that a proactive approach to safety is integral to the pursuit of scientific innovation.

References

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Safety Data Sheet: Butyric acid. Carl ROTH. [Link]

  • Laboratory Chemical Lab Safety and Handling Guidelines. Saffron Scientific. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Working with Chemicals. Prudent Practices in the Laboratory - NCBI Bookshelf. [Link]

  • Preparing & Handling Chemical Solutions. The Science Blog. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd.. [Link]

  • Hazardous Substance Fact Sheet - Butyric Acid. NJ.gov. [Link]

  • GENERAL RULES TO OPERATE SAFELY IN A CHEMICAL LABORATORY. University of Bologna. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable phosphonium ionic liquid. The Royal Society of Chemistry. [Link]

  • Personal Protective Equipment (PPE). Biorisk Management. [Link]

  • Chemical Storage. University of Wisconsin–Madison Environment, Health & Safety. [Link]

  • A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • The Importance of Personal Protective Equipment in Biosafety. YouTube. [Link]

  • Recommended PPE to handle chemicals. Bernardo Ecenarro. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.